(R)-2,3-Dihydroxy-isovalerate

Catalog No.
S3612445
CAS No.
19451-56-0
M.F
C5H10O4
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2,3-Dihydroxy-isovalerate

CAS Number

19451-56-0

Product Name

(R)-2,3-Dihydroxy-isovalerate

IUPAC Name

(2R)-2,3-dihydroxy-3-methylbutanoic acid

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/t3-/m0/s1

InChI Key

JTEYKUFKXGDTEU-VKHMYHEASA-N

SMILES

CC(C)(C(C(=O)O)O)O

Canonical SMILES

CC(C)(C(C(=O)O)O)O

Isomeric SMILES

CC(C)([C@H](C(=O)O)O)O

HMDB0012141 (R)-2,3-Dihydroxy-isovalerate metabolite identification

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Identification Summary

(R)-2,3-Dihydroxy-isovalerate is a key intermediate in the biosynthesis of branched-chain amino acids. The table below summarizes its core chemical and biological properties.

Property Description
Common Name This compound [1]
IUPAC Name (2R)-2,3-dihydroxy-3-methylbutanoic acid [1]
HMDB ID HMDB0012141 [1]
KEGG ID C04272 [2]
Chemical Formula C5H10O4 [1]
Average Molecular Weight 134.1305 g·mol⁻¹ [1]
Chemical Structure (SMILES) CC(C)(O)[C@@H](O)C(O)=O [3]
Class Hydroxy Fatty Acids [1]
Biological Role Intermediate in the biosynthesis of valine, leucine, and isoleucine; also involved in pantothenate and Coenzyme A biosynthesis [1] [4] [2].
Producing Enzyme Ketol-acid reductoisomerase (EC 1.1.1.86) [1] [4]
Consuming Enzyme Dihydroxy-acid dehydratase (EC 4.2.1.9) [1] [4]

Analytical Data and Predicted Properties

For researchers using mass spectrometry, predicted LC-MS/MS data and key physicochemical properties can aid in metabolite identification.

LC-MS/MS Spectrum (Predicted) Splash Key (MoNA) [3]
10V, Positive splash10-00kr-4900000000-196ffbbf313a33f24f27
20V, Positive splash10-00ri-9300000000-aebebbbe2c7c11465a67
40V, Positive splash10-0006-9000000000-92af6a04d8cb7601ab35
10V, Negative splash10-0019-9500000000-2837622949a6bd688094
20V, Negative splash10-00s9-9400000000-0fc7aa81197fc5feb444
40V, Negative splash10-00dr-9000000000-45f3b95b2f30ea8445c1
Physicochemical Property Predicted Value Source
Water Solubility 529 g/L ALOGPS [1]
logP -0.83 ALOGPS [1]
pKa (Strongest Acidic) 3.8 ChemAxon [1]
Physiological Charge -1 ChemAxon [1]
Hydrogen Donor Count 3 ChemAxon [1]
Polar Surface Area 77.76 Ų ChemAxon [1]

Metabolic Pathways

This metabolite is integrated into several crucial biological pathways. The following diagram illustrates its role in the biosynthesis of valine, leucine, and isoleucine.

Pyruvate Pyruvate 3-Hydroxy-3-methyl-2-oxobutanoate 3-Hydroxy-3-methyl-2-oxobutanoate Pyruvate->3-Hydroxy-3-methyl-2-oxobutanoate Enzyme Series 2-Oxoisovalerate 2-Oxoisovalerate Valine / Leucine / Isoleucine Valine / Leucine / Isoleucine 2-Oxoisovalerate->Valine / Leucine / Isoleucine Aminotransferase R_2_3_Dihydroxy_isovalerate R_2_3_Dihydroxy_isovalerate 3-Hydroxy-3-methyl-2-oxobutanoate->R_2_3_Dihydroxy_isovalerate Ketol-acid reductoisomerase (EC 1.1.1.86) R_2_3_Dihydroxy_isovalerate->2-Oxoisovalerate Dihydroxy-acid dehydratase (EC 4.2.1.9)

Diagram 1: The role of this compound in the biosynthesis of branched-chain amino acids. Based on information from HMDB and KEGG [1] [2].

Methodologies for Metabolite Identification

While specific protocols for this exact metabolite are not detailed in the search results, the general workflows for identifying metabolites in complex biological samples using NMR and Mass Spectrometry are well-established. The following diagram outlines this process.

cluster_1 Metabolite Identification (Major Bottleneck) Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Pre-processing Data Pre-processing Data Acquisition->Data Pre-processing Metabolite Identification Metabolite Identification Data Pre-processing->Metabolite Identification Statistical Analysis Statistical Analysis Data Pre-processing->Statistical Analysis Biological Interpretation Biological Interpretation Metabolite Identification->Biological Interpretation Statistical Analysis->Biological Interpretation ID_Start Database Search\n(e.g., HMDB, KEGG) Database Search (e.g., HMDB, KEGG) ID_Start->Database Search\n(e.g., HMDB, KEGG) MS/MS Library Matching MS/MS Library Matching Database Search\n(e.g., HMDB, KEGG)->MS/MS Library Matching Higher Confidence Mass Spectral Interpretation\n(De novo / Structure Correlation) Mass Spectral Interpretation (De novo / Structure Correlation) MS/MS Library Matching->Mass Spectral Interpretation\n(De novo / Structure Correlation) If Unknown

Diagram 2: A generalized workflow for untargeted metabolomics studies, highlighting metabolite identification as the key bottleneck [5] [6].

Here are the core techniques used for identification:

  • NMR Spectroscopy: For metabolite identification in biofluids, 1D 1H NMR can provide a surprising amount of information, including chemical shifts, signal multiplicities, and coupling constants [5]. For more complex or lower-abundance metabolites, 2D NMR experiments like 1H-1H COSY and 1H-13C HSQC are essential for determining molecular structure and connectivity [5].
  • Mass Spectrometry (MS): The most common approach involves:
    • MS Database Searching: Comparing the accurate mass of a molecular ion against databases like HMDB or METLIN to get a list of candidate compounds [6].
    • MS/MS Spectral Library Matching: Fragmenting the molecular ion and comparing the resulting spectrum to a reference library. This, especially when combined with retention time matching, provides a high level of confidence for identification [6].

References

valine leucine isoleucine biosynthesis pathway intermediate

Author: Smolecule Technical Support Team. Date: February 2026

BCAA Biosynthesis Pathways: Core Machinery

The biosynthesis of valine, leucine, and isoleucine occurs through parallel and interconnected pathways. These pathways are predominantly found in plants and microorganisms, as mammals must acquire BCAAs through their diet [1] [2].

A key feature is that valine and isoleucine biosynthesis share four enzymes [3]. The first enzyme in the pathway, acetolactate synthase (ALS), is a major regulatory point and is feedback-inhibited by the end-products of the pathway [2].

The graphic below illustrates the core pathways and their connection to central metabolism.

BCAA_Biosynthesis BCAA Biosynthesis Pathways from Central Metabolites Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA_Cycle Threonine Threonine Ketobutyrate Ketobutyrate Threonine->Ketobutyrate Threonine Deaminase (TD) Acetolactate Acetolactate Pyruvate->Acetolactate ALS Acetohydroxybutyrate Acetohydroxybutyrate Pyruvate->Acetohydroxybutyrate ALS Ketobutyrate->Acetohydroxybutyrate ALS Dihydroxyisovalerate Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate KAR Dihydroxymethylvalerate Dihydroxymethylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate KAR Ketoisovalerate Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate DHAD Ketomethylvalerate Ketomethylvalerate Dihydroxymethylvalerate->Ketomethylvalerate DHAD Ketoisocaproate Ketoisocaproate Ketoisovalerate->Ketoisocaproate 2-Isopropylmalate Synthase (IPMS) Valine Valine Ketoisovalerate->Valine Transaminase Isoleucine Isoleucine Ketomethylvalerate->Isoleucine Transaminase Leucine Leucine Ketoisocaproate->Leucine Isomerase, Dehydrogenase, Transaminase ALS ALS Valine->ALS Feedback Inhibition TD TD Isoleucine->TD Feedback Inhibition Leucine->ALS KAR KAR DHAD DHAD Transaminase Transaminase IPMS IPMS

BCAA biosynthesis begins with pyruvate and threonine-derived 2-ketobutyrate. Shared enzymes catalyze parallel steps for valine and isoleucine, while leucine synthesis branches from valine's intermediate. End-products inhibit key enzymatic steps.

Key Enzymes and Pathway Intermediates

The table below summarizes the core enzymes and their specific substrates and products in the BCAA biosynthesis pathways [4] [2] [3].

Enzyme EC Number Primary Substrate(s) Primary Product(s) Pathway Key Regulation
Threonine Deaminase (TD) 4.3.1.19 L-Threonine 2-Ketobutyrate Isoleucine Feedback inhibited by Isoleucine [2]
Acetolactate Synthase (ALS) 2.2.1.6 Pyruvate (x2); Pyruvate + 2-Ketobutyrate Acetolactate; Acetohydroxybutyrate Valine & Isoleucine Feedback inhibited by Valine, Leucine [2]
Ketol-Acid Reductoisomerase (KAR) 1.1.1.86 Acetolactate; Acetohydroxybutyrate 2,3-Dihydroxyisovalerate; 2,3-Dihydroxy-3-methylvalerate Valine & Isoleucine -
Dihydroxyacid Dehydratase (DHAD) 4.2.1.9 2,3-Dihydroxyisovalerate; 2,3-Dihydroxy-3-methylvalerate 2-Ketoisovalerate; 2-Keto-3-methylvalerate Valine & Isoleucine Inhibited by Valine [4]
Branched-Chain Aminotransferase (BCAT) 2.6.1.42 2-Ketoisovalerate; 2-Keto-3-methylvalerate L-Valine; L-Isoleucine Valine & Isoleucine -
2-Isopropylmalate Synthase (IPMS) 2.3.3.13 2-Ketoisovalerate + Acetyl-CoA 2-Isopropylmalate Leucine Feedback inhibited by Leucine [5]

Analytical and Experimental Methodologies

Accurate analysis of BCAAs and their intermediates is crucial for research. A significant challenge lies in separating and quantifying the constitutional isomers leucine and isoleucine, as well as the stereoisomers of isoleucine [1].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is considered the gold standard for BCAA quantification due to its high sensitivity, specificity, and broad dynamic range [1].

  • Sample Preparation: Typically involves protein precipitation. Derivatization is not strictly necessary but can be used.
  • Chromatography:
    • HILIC (Hydrophilic Interaction Liquid Chromatography): Effective for separating constitutional isomers (Leu, Ile) and stereoisomers (e.g., L-alloisoleucine) without derivatization [1].
    • Reversed-Phase LC: Often requires the use of an ion-pairing reagent to retain the polar amino acids [1].
  • Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode provides high specificity. Common transitions are monitored for each BCAA and internal standards.
Alternative and Emerging Methods
  • Flow Injection Analysis with Tandem Mass Spectrometry (FIA-MS/MS): Allows for rapid screening without chromatographic separation, but requires multivariate calibration to avoid false positives from isobaric interference [1].
  • Enzymatic Assays: Can be used to study the activity of specific pathway enzymes (e.g., ALS, BCAT) by measuring the consumption of substrates or production of products under controlled conditions.

Research and Therapeutic Implications

Understanding these pathways opens several avenues for applied research.

  • Metabolic Engineering for Industrial Production: Bacterial strains like Corynebacterium glutamicum and Escherichia coli are engineered to overproduce BCAAs. Strategies include alleviating feedback inhibition in enzymes like ALS and DHAD, and enhancing precursor supply [1] [4].
  • Exploring Underground Metabolism: Recent research has revealed promiscuous activities in BCAA enzymes. For instance, Acetohydroxyacid synthase (AHAS) in E. coli can condense glyoxylate and pyruvate to form 2-ketobutyrate, creating a novel, recursive isoleucine biosynthesis route independent of threonine [6]. This expands the known metabolic space and has biotechnological potential.
  • Targeting BCAA Metabolism in Disease: The BCAA catabolic enzyme Branched-chain keto acid dehydrogenase (BCKDH) is deficient in Maple Syrup Urine Disease (MSUD). Furthermore, as BCAAs, particularly leucine, activate mTORC1—a key regulator of cell growth—their metabolism is implicated in conditions like cancer and diabetes [1] [5]. This makes the transporters and enzymes in these pathways potential drug targets.

References

Alistipes-associated (R)-2,3-Dihydroxy-isovalerate production

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

Aspect Details
Primary Intervention Silibinin (oral gavage, 20, 50, 100 mg/kg) [1]
Control Treatments Mesalazine (310 mg/kg), normal saline, Fecal Microbiota Transplantation (FMT) [1]
Disease Model Mouse model of Ulcerative Colitis induced by 2.5% (w/v) Dextran Sulfate Sodium (DSS) for 10 days [1]
Key Metabolite (R)-2,3-dihydroxy-isovalerate (R-DHIV), 50 mg/kg [1]
Key Bacteria Alistipes indistinctus, Alistipes finegoldii (1 × 10⁹ CFU/ml oral gavage) [1]
Core Finding R-DHIV's anti-colitis effect is mediated via the GAT-3/RARβ/RORγt axis [1] [2]

Experimental Protocols & Methodologies

Category Protocol Description
Animal Model & Colitis Induction 6-week-old male C57BL/6 mice administered 2.5% DSS in drinking water ad libitum for 10 days. Mice monitored for disease activity (weight loss, stool consistency, bleeding) [1].
Microbiome Depletion Subset of mice pre-treated for 2 weeks with broad-spectrum antibiotic (ABX) cocktail (1 mg/ml ampicillin, 5 mg/ml streptomycin, 1 mg/ml colistin) in drinking water prior to DSS and silibinin treatment [1].
Fecal Microbiota Transplantation (FMT) Fresh fecal pellets collected from DSS-induced colitis mice treated with 50 mg/kg silibinin. Feces homogenized in sterile PBS (0.1 g/ml), filtered, and administered to recipient mice [1].
Bacterial Culture & Gavage Alistipes indistinctus and A. finegoldii cultured anaerobically in BHI broth at 37°C. Bacteria harvested in logarithmic growth phase, washed, and resuspended in PBS for oral gavage [1].
Mechanistic Validation Knockdown of colonic GAT-3 performed to confirm its essential role in the silibinin/R-DHIV mediated protective pathway [1] [2].

The GAT-3/RARβ/RORγt Signaling Pathway

The following diagram illustrates the central mechanistic pathway discovered in the study.

G Silibinin Silibinin Alistipes Alistipes Silibinin->Alistipes Enriches R_DHIV R_DHIV Alistipes->R_DHIV Produces GAT3 GAT3 R_DHIV->GAT3 Targets RARb RARb GAT3->RARb Activates (Pathway) RORgt RORgt RARb->RORgt Suppresses Colitis_Amelioration Colitis_Amelioration RORgt->Colitis_Amelioration Leads to

Mechanism of silibinin and R-DHIV in ameliorating colitis [1] [2].

Biochemical Profile of this compound

For your reference, here are the key biochemical characteristics of the central metabolite in this pathway.

Property Description
IUPAC Name (2R)-2,3-dihydroxy-3-methylbutanoic acid [3]
Chemical Formula C₅H₁₀O₄ [3]
Average Molecular Weight 134.1305 g/mol [3]
HMDB ID HMDB0012141 [3]
Biological Role Intermediate in valine, leucine, and isoleucine biosynthesis [3]
Source Microbial (e.g., Alistipes), naturally occurring [1] [3]

Research Context and Notes

It is important to place these findings within the broader research landscape:

  • Mode of Action: The study establishes that the anti-colitis effect of silibinin is dependent on the gut microbiota. This was proven when antibiotic pretreatment abolished its benefits, which were then restored by FMT from silibinin-treated mice or by direct administration of R-DHIV [1].
  • Broader Relevance: This research is part of a growing field focusing on how gut microbiota-derived metabolites influence host health and disease, including other metabolic diseases [4] [5].
  • Chemical Structure: The (R)-enantiomer of 2,3-dihydroxy-isovalerate has a specific stereochemical configuration crucial for its bioactivity [6].

References

(R)-2,3-Dihydroxy-isovalerate gut microbiota metabolic pathway

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics & Quantitative Data

The table below summarizes the fundamental biochemical data for (R)-2,3-dihydroxy-isovalerate from established metabolic databases [1] [2] [3].

Property Description
IUPAC Name (2R)-2,3-dihydroxy-3-methylbutanoic acid [1] [2]
Chemical Formula C5H10O4 [1] [2]
Average Molecular Weight 134.13 g·mol⁻¹ [2]
Chemical Identifiers PubChem: 6935; LIPID MAPS: LMFA01050453 [3]
Primary Metabolic Role Intermediate in valine, leucine, and isoleucine biosynthesis [1] [2] [3]

The table below outlines the key findings from a groundbreaking August 2025 study that uncovered a new function for this metabolite in a gut microbiota-host signaling axis [4].

Aspect Description
Therapeutic Context Amelioration of ulcerative colitis in a mouse model [4]
Source Enriched by the herbal compound silibinin and associated with the bacterium Alistipes [4]

| Key Experimental Evidence | • Antibiotic pretreatment abolished silibinin's benefits. • Fecal microbiota transplantation (FMT) from silibinin-treated mice reproduced benefits. • The metabolite itself protected against colitis and restored silibinin's effect in antibiotic-treated mice. [4] | | Identified Signaling Axis | GAT-3 / RARβ / RORγt [4] | | Proposed Mechanism | this compound targets the colonic GABA Transporter-3 (GAT-3), influencing retinoic acid receptor β (RARβ) and retinoid-related orphan receptor γt (RORγt) to exert anti-inflammatory effects. [4] |

The GAT-3/RARβ/RORγt Signaling Pathway

The 2025 study proposed a novel signaling pathway through which this compound exerts its anti-colitis effects. The following diagram illustrates this complex mechanism [4].

G SIL Silibinin GM Gut Microbiota (Alistipes spp.) SIL->GM Modulates DHIV (R)-2,3-Dihydroxy- isovalerate GM->DHIV Enriches GAT3 Colonic GABA Transporter-3 (GAT-3) DHIV->GAT3 Targets RARB Retinoic Acid Receptor β (RARβ) GAT3->RARB Influences RORGT RORγt RARB->RORGT Regulates Anti Anti-colitic Effects RORGT->Anti Mediates

Diagram of the proposed signaling pathway for this compound's anti-colitic effects. [4]

Key Experimental Workflow & Validation

The discovery of this new pathway was supported by a series of key experiments. The workflow below outlines the critical steps that established the causal role of the gut microbiota and this specific metabolite [4].

G MCM Mouse Colitis Model + Silibinin Treatment ABX Antibiotic Pretreatment MCM->ABX FMT Fecal Microbiota Transplantation (FMT) MCM->FMT Meta Metabolomic Profiling MCM->Meta ABX_Block Beneficial Effects Blocked ABX->ABX_Block FMT_Transfer Beneficial Effects Transferred FMT->FMT_Transfer ID Identification of This compound Meta->ID Supp Metabolite Supplementation ID->Supp Restore Protection Restored in ABX Mice Supp->Restore

Key experimental workflow establishing the gut microbiota-dependent anti-colitic effects of silibinin and this compound. [4]

Research Implications and Future Directions

This discovery positions this compound as a compelling microbiota-derived therapeutic metabolite or postbiotic [4]. For drug development professionals, this opens several avenues:

  • Therapeutic Potential: Direct supplementation with this compound or analogs could be a strategy for treating ulcerative colitis or other inflammatory conditions modulated by the RORγt pathway.
  • Target Validation: The GAT-3/RARβ/RORγt axis represents a novel drug target for inflammatory bowel disease (IBD).
  • Precision Modulation: Developing interventions that selectively promote Alistipes and the production of this metabolite could be a synergistic approach.

References

dihydroxy-acid dehydratase EC 4.2.1.9 substrate specificity

Author: Smolecule Technical Support Team. Date: February 2026

Substrate Specificity and Catalytic Reaction

DHAD catalyzes the third step in the parallel biosynthesis of valine and isoleucine. It dehydrates 2,3-dihydroxy acids to their corresponding 2-keto acids [1] [2].

Table 1: Natural Substrates and Products of Dihydroxy-acid Dehydratase (EC 4.2.1.9)

2,3-Dihydroxy Acid Substrate (Input) 2-Keto Acid Product (Output) Associated Amino Acid Pathway
2,3-dihydroxyisovalerate (DHIV) 2-ketoisovalerate (KIV) Valine biosynthesis
2,3-dihydroxy-3-methylvalerate (DHMV) 2-keto-3-methylvalerate (KMV) Isoleucine biosynthesis

The enzyme exhibits high specificity for these substrates. Studies using synthetic substrate analogues have shown that the enzyme uses a polar but concerted elimination mechanism [3]. The reaction proceeds with a proposed anti transition state, though stereochemical studies have found insufficient discrimination to conclusively prove this stereochemistry [3].

The following diagram illustrates the logical flow of the BCAA pathway, highlighting the specific reaction catalyzed by DHAD.

G A Acetolactate synthase (AHAS) EC 2.2.1.6 Int1 Acetolactate A->Int1 Int2 Acetohydroxybutyrate A->Int2 B Ketol-acid reductoisomerase (KARI) EC 1.1.1.86 Int3 2,3-Dihydroxy- isovalerate (DHIV) B->Int3 Int4 2,3-Dihydroxy- 3-methylvalerate (DHMV) B->Int4 C Dihydroxy-acid Dehydratase (DHAD) EC 4.2.1.9 Int5 2-Ketoisovalerate (KIV) C->Int5 Int6 2-Keto-3- methylvalerate (KMV) C->Int6 D Branched-chain amino acid transaminases Prod1 Valine D->Prod1 Prod2 Isoleucine D->Prod2 Sub1 Pyruvate (x2) Sub1->A Sub2 Pyruvate + 2-Ketobutyrate Sub2->A Int1->B Int2->B Int3->C Dehydration Int4->C Dehydration Int5->D Int6->D

Logical flow of the BCAA pathway and DHAD reaction

Structural Determinants of Specificity

The substrate specificity of DHAD is governed by its active site architecture, which includes a critical Fe-S cluster and a divalent metal ion.

Table 2: Key Structural Features Governing DHAD Specificity

Feature Description Role in Catalysis and Specificity
Fe-S Cluster [2Fe-2S] (e.g., in spinach, A. thaliana, M. tuberculosis) or oxygen-sensitive [4Fe-4S] (e.g., in E. coli, S. aureus, C. jejuni) [2]. The cluster directly coordinates the C3-OH group of the substrate, polarizing and weakening the bond to facilitate its elimination [2].
Mg²⁺ Ion A conserved divalent metal ion (Mg²⁺) bound near the Fe-S cluster [2]. Positively charged Mg²⁺ stabilizes the negatively charged carboxylate group of the substrate and the carbanion intermediate formed during catalysis [2].
Conserved Serine A serine residue (e.g., in the active site of A. thaliana DHAD) [2]. Acts as a catalytic base to initiate the reaction by abstracting a proton from the C2 position of the substrate [2].

Structural studies, such as the crystal structure of Arabidopsis thaliana DHAD, have been instrumental in understanding this mechanism [4] [2]. The active site geometry is highly conserved, even with different types of Fe-S clusters.

Experimental Characterization

Characterizing DHAD activity, especially for enzymes with oxygen-labile [4Fe-4S] clusters, requires careful experimental protocol.

Enzyme Activity Assay and Kinetic Analysis

A standard coupled spectrophotometric assay is used to measure DHAD activity by monitoring the disappearance of NADH [2].

Table 3: Example Kinetic Parameters for Various DHADs

Organism Fe-S Cluster Type Specific Activity / kcat Inhibitor (Ki) Key Experimental Note
Staphylococcus aureus (SaDHAD) [4Fe-4S] kcat ~6.7 s⁻¹ (after reconstitution) [2] N-isopropyloxalyl hydroxamate (IpOHA) (7.8 µM), Aspterric acid (51.6 µM) [2] Requires anaerobic reconstitution for full activity [2].
Campylobacter jejuni (CjDHAD) [4Fe-4S] kcat ~6.7 s⁻¹ (after reconstitution) [2] IpOHA (32.9 µM), Aspterric acid (35.1 µM) [2] Requires anaerobic reconstitution for full activity [2].
E. coli (EcDHAD) [4Fe-4S] kcat ~70 s⁻¹ [2] Not specified in results Used as a benchmark for high activity [2].
Arabidopsis thaliana (AtDHAD) [2Fe-2S] Not specified in results Aspterric acid (0.3 µM) [2] [2Fe-2S] cluster is more oxygen-stable [2].

Experimental Workflow for DHAD Characterization:

G A Gene Cloning & Recombinant Expression (e.g., in E. coli) B Protein Purification (Affinity Chromatography) - Anaerobic conditions for [4Fe-4S] DHADs - A->B C Fe-S Cluster Reconstitution (Incubation with Fe³⁺, S²⁻, DTT) - Critical for [4Fe-4S] DHADs - B->C D Activity Assay (Coupled with KARI & Acetolactate synthase) C->D E Kinetic Analysis (Michaelis-Menten) D->E F Inhibition Studies (e.g., with Aspterric acid, IpOHA) E->F

Key steps for characterizing DHAD enzyme activity

Key Protocols:

  • Protein Expression and Purification: DHAD genes are cloned and expressed in a system like E. coli. Purification often uses affinity tags (e.g., His-tag) [2]. For DHADs with [4Fe-4S] clusters (e.g., from S. aureus, C. jejuni), purification should be performed under anaerobic conditions to prevent cluster degradation [2].
  • Fe-S Cluster Reconstitution: For inactive [4Fe-4S] cluster-containing DHADs after purification, activity is restored by anaerobic incubation with DTT, ammonium iron(III) citrate, and sodium sulfide, followed by buffer exchange [2]. This step can boost activity by up to ~19,000-fold [2].
  • Coupled Activity Assay: Activity is measured by coupling the DHAD reaction to upstream enzymes. The reaction mix includes:
    • Buffer: HEPES or Tris-HCl (pH ~7.5-8.0).
    • Cofactors: MgCl₂ (essential for DHAD activity), NADH.
    • Enzymes: Acetolactate synthase (AHAS) and ketol-acid reductoisomerase (KARI).
    • Substrate: Pyruvate (for DHIV production) or pyruvate with 2-ketobutyrate (for DHMV production). DHAD activity is determined by the rate of NADH oxidation, measured by a decrease in absorbance at 340 nm [2].

DHAD as a Drug Target

The absence of the BCAA pathway in humans makes DHAD an attractive target for antibacterial and antifungal drug development [1] [2].

  • Essentiality in Pathogens: In the fungus Aspergillus fumigatus, deletion of the primary DHAD gene (Ilv3A/IlvC) led to auxotrophy for isoleucine and valine and reduced virulence in murine infection models [1].
  • Potent Inhibitors:
    • Aspterric Acid: A natural product that acts as a potent competitive inhibitor of A. thaliana DHAD (Ki = 0.3 µM). It mimics the natural substrate, with its hydroxycarboxylic acid group binding in the active site and its hydrophobic moiety occupying the substrate entrance channel [4] [2].
    • N-isopropyloxalyl hydroxamate (IpOHA): A synthetic inhibitor showing strong potency against bacterial DHADs, such as SaDHAD (Ki = 7.8 µM) [2].

References

(R)-2,3-Dihydroxy-3-methylbutanoate biochemical role

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

This compound, also known as (R)-2,3-dihydroxy-isovalerate, is an anion with a net charge of -1 under physiological conditions [1] [2]. Its core chemical data is summarized in the following table.

Property Description
IUPAC Name (2R)-2,3-dihydroxy-3-methylbutanoate [1] [3]
Chemical Formula C5H9O4⁻ [1] [2]
Average Mass 133.123 Da [1]
Monoisotopic Mass 133.05008 Da [2]
SMILES CC(C)(O)[C@@H](O)C(=O)[O-] [1]
InChI Key JTEYKUFKXGDTEU-VKHMYHEASA-M [1] [2]
Charge -1 [1] [2]

Biochemical Role and Metabolic Pathways

(R)-2,3-Dihydroxy-3-methylbutanoate plays an essential role in the biosynthesis of valine and leucine [3] [4].

  • Enzymatic Production and Conversion: It is synthesized from 2-acetolactate (in the valine pathway) or 2-aceto-2-hydroxybutyrate (in the isoleucine pathway). This two-step reaction is catalyzed by a single enzyme, ketol-acid reductoisomerase (KARI; EC 1.1.1.86) [5] [6]. KARI first isomerizes the substrate and then reduces it using NADPH as a cofactor to produce the (R)-dihydroxy compound [6].
  • Downstream Metabolism: The dihydroxy-acid dehydratase (DHAD; EC 4.2.1.9) subsequently dehydrates (R)-2,3-dihydroxy-3-methylbutanoate to form 2-oxoisovalerate (α-ketoisovalerate), the immediate precursor to valine and a key branch-point metabolite for leucine biosynthesis [3] [5].

The following diagram illustrates its central role in the metabolic network of branched-chain amino acid synthesis.

BCAA_Pathway cluster_legend Key Intermediate Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS (Ilv2) DHIV DHIV Acetolactate->DHIV KARI (Ilv5) + NADPH Ketoisovalerate Ketoisovalerate DHIV->Ketoisovalerate DHAD (Ilv3) Valine Valine Ketoisovalerate->Valine Transaminase Alpha_IPM Alpha_IPM Ketoisovalerate->Alpha_IPM α-IPM Synthase Leucine Leucine Alpha_IPM->Leucine Leucine Biosynthesis Legend_DHIV (R)-2,3-Dihydroxy-3- methylbutanoate

The central role of (R)-2,3-Dihydroxy-3-methylbutanoate (DHIV) in BCAA biosynthesis.

Detection and Analytical Methods

While specific experimental protocols for quantifying this metabolite were not detailed in the search results, its detection and analysis typically involve chromatographic and spectrometric techniques. The following table summarizes predicted physicochemical properties that are foundational for developing such analytical methods [3].

Property Predicted Value Analytical Relevance
pKa (Strongest Acidic) 3.8 [3] Informs LC-MS mobile phase choice for separation.
Water Solubility 529 - 717 g/L [3] [2] Indicates high solubility in aqueous buffers.
LogP -0.72 to -0.83 [3] [2] Confirms high hydrophilicity, guiding column selection.
Polar Surface Area 77.76 - 80.59 Ų [3] [2] Suggests suitability for HILIC chromatography.

Research and Application Contexts

Understanding this metabolite is crucial in several advanced research areas, particularly in metabolic engineering and stress response studies.

  • Biosensor Development for Biofuels: Researchers have leveraged the BCAA biosynthesis pathway to create genetically encoded biosensors in yeast. The transcriptional regulator Leu3p is activated by α-isopropylmalate (α-IPM), a downstream product in the leucine pathway that shares a metabolic node with (R)-2,3-dihydroxy-3-methylbutanoate. These biosensors allow high-throughput screening for strains with enhanced production of biofuels like isobutanol and isopentanol [5]. The logic of one such biosensor configuration is shown below.

Biosensor Alpha_IPM Alpha_IPM Leu3p Leu3p Alpha_IPM->Leu3p Binds P_LEU1 P_LEU1 Leu3p->P_LEU1 Activates Reporter Reporter P_LEU1->Reporter Drives Expression invisible

Mechanism of a Leu3p-based biosensor for BCAA pathway activity.

  • Microbial Stress Response: Genome-scale metabolic models, such as the iCac802 model for Clostridium acetobutylicum, are used to study how microorganisms respond to stress. By integrating transcriptomic data, methods like CoreReg can identify key reactions whose flux changes under stress from metabolites like butanol and butyrate. Analyzing these "core sets" helps elucidate how stress impacts the entire metabolic network, including pathways involving (R)-2,3-dihydroxy-3-methylbutanoate [7].

References

silibinin-derived microbiota (R)-2,3-Dihydroxy-isovalerate enrichment

Author: Smolecule Technical Support Team. Date: February 2026

Core Discovery at a Glance

The table below summarizes the key relationship and its therapeutic implication as established by the identified research.

Aspect Summary
Key Relationship The administration of Silibinin modulates the gut microbiota, leading to the enrichment of specific bacteria from the Alistipes genus and a consequent increase in the microbial metabolite (R)-2,3-dihydroxy-isovalerate [1] [2].
Therapeutic Outcome This metabolite is a primary mediator of silibinin's protective effects against ulcerative colitis (UC) [1] [2].
Molecular Mechanism The anti-colitis effect is primarily mediated through the GAT-3/RARβ/RORγt signaling axis [1] [2].

Quantitative Data & Experimental Findings

The following tables consolidate the critical quantitative data and experimental outcomes from the key study.

Table 1: In Vivo Experimental Models and Key Findings This table outlines the core experiments conducted in a mouse model of DSS-induced colitis that established the causal relationships [1].

Experimental Group Treatment / Intervention Key Findings / Outcome
DSS + Silibinin 50 mg/kg silibinin (oral gavage) Ameliorated colitis symptoms and pathology [1].
DSS + Antibiotics (ABX) + Silibinin ABX pretreatment + 50 mg/kg silibinin ABX abolished the protective effect of silibinin, proving its action is gut microbiota-dependent [1].
DSS + ABX + Silibinin + this compound ABX pretreatment + both compounds This compound restored the protective effects of silibinin even with ABX [1].
Fecal Microbiota Transplantation (FMT) FMT from silibinin-treated mice to DSS mice Transferred the anti-colitis effect, further confirming the role of the modulated microbiota [1].
Colonic GAT-3 Knockdown Silibinin treatment in GAT-3 deficient mice Diminished the impact of silibinin on colitis and the signaling axis, confirming GAT-3 as a critical target [1].

Table 2: Identified Bacterial Producers and Metabolite Details This table provides specifics on the bacterial sources and the chemical nature of the key metabolite [1] [3].

Component Details
Enriched Bacteria Alistipes indistinctus and Alistipes finegoldii were identified and tested [1].
Key Metabolite This compound (also known as (2R)-2,3-dihydroxy-3-methylbutanoic acid) [1] [3].
Metabolite Function An intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) [3]. In this context, it exhibits the most pronounced anti-inflammatory effects both in vitro and in vivo [1].
In Vivo Dose 50 mg/kg (oral gavage) was effective in mouse models [1].

Detailed Experimental Protocols

The following methodologies are critical for replicating the key experiments.

Animal Model of Colitis and Treatment
  • Colitis Induction: Colitis was induced in male C57BL/6 mice (6 weeks old) by providing 2.5% (w/v) dextran sulfate sodium (DSS) in drinking water ad libitum for 10 consecutive days [1].
  • Treatment Administration: Simultaneously with DSS, mice received daily oral gavage of:
    • Silibinin: At doses of 20, 50, or 100 mg/kg.
    • This compound: At 50 mg/kg.
    • Positive Control: Mesalazine (Mes) at 310 mg/kg [1].
  • Microbiota Depletion: For antibiotic pretreatment, an ABX cocktail (1 mg/ml ampicillin, 5 mg/ml streptomycin, and 1 mg/ml colistin) was administered via drinking water for 2 weeks prior to and during DSS/silibinin treatment [1].
Fecal Microbiota Transplantation (FMT)
  • Donor Preparation: Fresh fecal pellets were collected from donor mice with DSS-induced colitis that had been treated with 50 mg/kg silibinin [1].
  • Slurry Preparation: Fecal samples were pooled, diluted in sterile PBS (0.1 g feces per 1 ml PBS), homogenized, and filtered through a 100-μm strainer [1].
  • Transplantation: Recipient mice with ABX-pretreated and DSS-induced colitis were orally gavaged with 0.2 ml of this fecal homogenate [1].
Bacterial Culture and Gavage
  • Bacterial Strains: Alistipes indistinctus and Alistipes finegoldii were cultured in BHI broth at 37°C under anaerobic conditions [1].
  • Preparation for Gavage: Bacteria were harvested during the logarithmic growth phase by centrifugation, washed, and resuspended in PBS to a final concentration of 1 × 10⁹ CFU/ml [1].
  • Administration: Mice were gavaged with 0.2 ml of this bacterial suspension [1].

Pathway and Workflow Visualization

The diagram below illustrates the mechanistic pathway through which silibinin and the derived metabolite exert their anti-colitis effect.

Silibinin Silibinin Microbiota Microbiota Silibinin->Microbiota Oral Administration Metabolite Metabolite Microbiota->Metabolite Enriches & Produces GAT3 GAT3 Metabolite->GAT3 Targets RARβ RARβ GAT3->RARβ Signals Through RORγt RORγt RARβ->RORγt Regulates AntiColitis AntiColitis RORγt->AntiColitis Inhibits Pro-inflammatory Th17 Cell Response

Mechanistic pathway of silibinin-derived metabolite against colitis.

The following chart outlines the key experimental workflow used to validate this mechanism.

Start Establish DSS-induced Colitis Mouse Model A1 Group 1: DSS + Silibinin Start->A1 A2 Group 2: DSS + ABX + Silibinin Start->A2 A3 Group 3: DSS + ABX + Silibinin + this compound Start->A3 A4 Group 4: FMT from Silibinin-treated Donors Start->A4 A5 Group 5: GAT-3 Knockdown + Silibinin Start->A5 Obs1 Observe: Ameliorated Colitis A1->Obs1 Obs2 Observe: No Protection A2->Obs2 Obs3 Observe: Protection Restored A3->Obs3 Obs4 Observe: Protection Transferred A4->Obs4 Obs5 Observe: Effect Diminished A5->Obs5

Experimental workflow validating the microbiota-dependent mechanism.

Interpretation and Research Implications

The presented data provides a compelling, stepwise mechanistic explanation for silibinin's anti-colitis effect:

  • Silibinin administration selectively modulates the gut microbiota.
  • This leads to the enrichment of specific Alistipes species, which produce this compound.
  • The metabolite directly targets the colonic GABA transporter 3 (GAT-3).
  • This targeting initiates a signaling cascade through the RARβ/RORγt axis, ultimately reducing the pro-inflammatory Th17 cell response and ameliorating colitis [1] [2].

For drug development, This compound itself represents a promising novel therapeutic candidate or biologic for ulcerative colitis. Furthermore, the GAT-3/RARβ/RORγt axis is a newly identified target pathway for therapeutic intervention.

References

Klebsiella pneumoniae 2,3-Dihydroxyisovalerate accumulation mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Metabolic Mechanism and Pathway

The accumulation of DHIV is fundamentally caused by the competition for a common precursor, α-acetolactate, between the 2,3-butanediol (2,3-BD) synthesis pathway and the Branched-Chain Amino Acid (BCAA) synthesis pathway [1] [2].

In wild-type K. pneumoniae, carbon flux heavily favors the 2,3-BD pathway. However, when the gene budA is knocked out, this balance is disrupted. The budA gene encodes the enzyme α-acetolactate decarboxylase, and its inactivation blocks the conversion of α-acetolactate to acetoin, thereby shutting down the 2,3-BD pathway [1] [3] [2]. This forces the accumulated α-acetolactate into the BCAA pathway, where it is sequentially converted to DHIV by the enzyme acetohydroxy acid isomeroreductase (IlvC) [2] [4].

To prevent the cell from reusing DHIV, a second key gene, ilvD, is disrupted. This gene encodes dihydroxy acid dehydratase, which is responsible for converting DHIV into the next intermediate, 2-ketoisovalerate [3] [5]. The double knockout strategy (ΔbudA, ΔilvD) is therefore a common and effective method to cause significant DHIV accumulation in the culture broth [3] [4].

The following diagram illustrates this metabolic logic and the effect of genetic modifications:

G cluster_legend Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Condensation BudB BudB (ALS) Acetoin Acetoin Acetolactate->Acetoin Decarboxylation DHIV 2,3-Dihydroxy- isovalerate (DHIV) Acetolactate->DHIV Isomeroreduction BudA BudA (ALDC) IlvC IlvC (AHAIR) Butanediol 2,3-Butanediol Acetoin->Butanediol Reduction BudC BudC (BDH) KIV 2-Ketoisovalerate DHIV->KIV Dehydration IlvD IlvD (DHAD) Valine Valine KIV->Valine Transamination IlvE IlvE (Transaminase) BudB->Acetolactate BudA->Acetoin BudC->Butanediol IlvC->DHIV IlvD->KIV IlvE->Valine KO_BudA budA KO KO_BudA->BudA KO_IlvD ilvD KO KO_IlvD->IlvD Legend1 Blocked Reaction Legend2 Genetic Knockout Legend3 Key Accumulating Product

The figure illustrates the competing pathways for α-acetolactate in K. pneumoniae and the strategic knockouts (budA, ilvD) that lead to DHIV accumulation. Abbreviations: ALS, Acetolactate synthase; ALDC, Acetolactate decarboxylase; BDH, Butanediol dehydrogenase; AHAIR, Acetohydroxy acid isomeroreductase; DHAD, Dihydroxy acid dehydratase; KO, Knockout.

Enzyme Kinetics: The Competitive Edge of BudA

The reason why the wild-type strain preferentially produces 2,3-BD instead of BCAAs lies in the superior catalytic efficiency of the BudA enzyme compared to IlvC. The following table summarizes the key kinetic parameters that determine this competition [1]:

Enzyme Gene Km for α-Acetolactate (mM) kcat (s⁻¹) Catalytic Efficiency (kcat/Km)
α-Acetolactate decarboxylase budA 3.66 7.80 ~2.13
Acetohydroxy acid isomeroreductase ilvC 17.98 0.68 ~0.04

Interpretation of Data: The data shows that BudA has both a higher affinity for α-acetolactate (lower Km) and a much faster catalytic rate (higher kcat) than IlvC. This means that under normal conditions, BudA outcompetes IlvC for the available α-acetolactate, efficiently pulling the carbon flux toward 2,3-butanediol production [1] [2].

Key Experimental Protocols

The research for establishing the DHIV accumulation mechanism and production process involved several critical experimental methodologies.

Gene Knockout Protocol

The construction of budA and ilvD knockout mutants in K. pneumoniae is typically achieved via suicide plasmid-mediated homologous recombination [3] [2].

  • Vector System: The pKsacB vector is often used, which contains a sacB gene conferring sucrose sensitivity for negative selection [2].
  • Procedure:
    • The upstream and downstream homologous arms (approximately 500 bp each) of the target gene (e.g., budA or ilvD) are amplified by PCR.
    • These fragments are sequentially cloned into the pKsacB vector.
    • The resulting recombinant plasmid is transformed into E. coli and then mobilized into K. pneumoniae via conjugation.
    • Transconjugants are selected using appropriate antibiotics. The first crossover event (plasmid integration) is selected.
    • The second crossover event (plasmid excision) is promoted by sucrose counter-selection, yielding gene knockout mutants. The mutant genotypes are verified by PCR [3] [2].
Fermentation and Analysis Protocol

The production and quantification of DHIV involve controlled fermentation and analytical techniques [3] [5].

  • Strain and Culture: The engineered K. pneumoniae (e.g., ΔbudA, ΔilvD) is used.
  • Fermentation Conditions:
    • Medium: A defined fermentation medium with glucose as the primary carbon source.
    • Bioreactor Control: Fed-batch mode is employed for high-yield production.
    • Critical Parameters: Research has identified that a pH of 6.5 and medium-level oxygen supplementation (e.g., 400 rpm agitation speed) are optimal for DHIV synthesis [3] [5].
  • Metabolite Analysis: The concentrations of DHIV, other pathway intermediates (e.g., 2-ketoisovalerate), and by-products in the culture broth are typically analyzed using High-Performance Liquid Chromatography (HPLC) [3].

Production Optimization Insights

The foundational understanding of the accumulation mechanism has enabled further strain and process engineering to enhance DHIV yield:

  • Blocking Byproduct Pathways: Knocking out genes responsible for lactic acid synthesis (ldhA) in the ΔbudA, ΔilvD background can further increase DHIV titers by preventing carbon loss [3] [5].
  • Process Parameters: Maintaining weakly acidic conditions (pH 6.0-6.5) and controlling aeration are crucial for maximizing DHIV production and minimizing byproducts [3] [5].
  • High-Performance Results: Under optimized fed-batch fermentation, one study reported a final titer of 36.5 g/L of DHIV over 45 hours, with a conversion ratio of 0.49 mol DHIV per mol of glucose consumed [3] [5].

References

Comprehensive Analytical Methods for Quantifying (R)-2,3-Dihydroxy-isovalerate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (R)-2,3-Dihydroxy-isovalerate

This compound (also known as (2R)-2,3-dihydroxy-3-methylbutanoic acid) is an important intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) [1] [2]. Recent groundbreaking research has revealed its significant therapeutic potential in ameliorating ulcerative colitis via modulation of the GAT-3/RARβ/RORγt axis [3] [4]. This discovery has driven the need for robust, sensitive, and high-throughput analytical methods for its precise quantification in complex biological matrices. These application notes provide detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound to support drug discovery and metabolic research.

Chemical and Biological Properties

Structural Characteristics
  • IUPAC Name: (2R)-2,3-dihydroxy-3-methylbutanoic acid
  • Chemical Formula: C₅H₁₀O₄
  • Average Molecular Weight: 134.13 g·mol⁻¹
  • CAS Registry Number: 19451-56-0
  • Stereochemistry: The (R) configuration is essential for its recently identified biological activity in colitis amelioration [1] [2].
Metabolic Context and Therapeutic Relevance

This compound functions as a crucial metabolic intermediate:

  • Biosynthetic Role: Generated from 3-Hydroxy-3-methyl-2-oxobutanoic acid via the enzyme ketol-acid reductoisomerase (EC 1.1.1.86) and subsequently converted to 2-Oxoisovalerate by dihydroxy-acid dehydratase (EC 4.2.1.9) [1] [2].
  • Therapeutic Mechanism: Recent studies demonstrate that this metabolite, enriched by silibinin-modulated gut microbiota (particularly Alistipes species), exerts potent anti-inflammatory effects and protects against colitis by targeting the colonic GABA transporter 3 (GAT-3), ultimately influencing the retinoic acid receptor β (RARβ) and retinoid-related orphan nuclear receptor γt (RORγt) [3] [4]. This GAT-3/RARβ/RORγt axis represents a novel signaling pathway for therapeutic intervention in inflammatory bowel disease.

Sample Preparation Protocols

Sample Collection and Storage
  • Blood Samples: Collect via approved methods (e.g., abdominal aorta puncture in rodent models). Place in evacuated tubes containing EDTA-K₂ as an anticoagulant. Centrifuge at 4°C to separate plasma [5].
  • Fecal Samples: Collect fresh fecal pellets, homogenize in sterile phosphate-buffered saline (PBS; recommended ratio 0.1 g feces per 1 mL PBS), and filter through a 100-μm strainer to create a homogenate for analysis or fecal microbiota transplantation studies [4].
  • Storage: Immediately freeze all processed samples at -80°C until analysis to preserve metabolite integrity.
Metabolite Extraction
Step Parameter Specification
1 Precipitation Solvent Cold methanol or acetonitrile (LC-MS grade)
2 Sample:Solvent Ratio 1:3 (v/v)
3 Mixing Vortex vigorously for 60 seconds
4 Incubation 20 minutes at -20°C
5 Centrifugation 15,000 × g for 15 minutes at 4°C
6 Collection Carefully transfer supernatant to a clean vial
7 Storage Store at -80°C if not analyzing immediately

This optimized protocol minimizes degradation and ensures efficient protein precipitation for clear sample analysis [5].

Analytical Methodologies

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry

UPLC-MS/MS provides the high sensitivity and selectivity required for quantifying this compound in complex biological samples without derivatization.

4.1.1 Chromatographic Conditions
  • System: Waters ACQUITY UPLC HSS T3 C18 column (100 mm × 2.1 mm; 1.7 μm particle diameter) [2]
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol with 0.1% formic acid
  • Gradient Program:
    • 0-1 min: 5% B
    • 1-3 min: Linear increase to 95% B
    • 3-4 min: Hold at 95% B
    • 4-4.5 min: Return to 5% B
    • 4.5-6 min: Re-equilibration at 5% B
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5-10 μL
  • Approximate Retention Time: ~1.41 minutes [2]
4.1.2 Mass Spectrometric Detection
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode
  • Detection: Multiple Reaction Monitoring (MRM)
  • Precursor Ion: [M-H]⁻ m/z 133.1
  • Characteristic Product Ions: To be optimized for specific instruments (common fragments expected from hydroxyl and carboxylic acid groups)
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Collision Energy: Optimized for maximum response of target ions
Chiral Separation Considerations

While the direct UPLC-MS/MS method above is effective, chiral separation may be necessary when studying stereoisomer-specific biological effects.

  • Chiral Stationary Phases: The Chiralpak AD column (Chiral Technologies) has demonstrated superior performance for separating chiral molecules, followed by Cellulose-1 (Phenomenex) [6] [7].
  • Alternative Technique: Supercritical Fluid Chromatography (SFC) with 3μm chiral stationary phases enables fast chiral screening (2.5 min gradient methods) and can be scaled up for preparative purification [6].

Data Analysis and Interpretation

Quantification Approach
  • Calibration Standards: Prepare fresh this compound standards in the same matrix as samples (e.g., PBS, plasma) for matrix-matched calibration curves.
  • Internal Standard: Use a stable isotopically labeled analog (when commercially available) or a structurally similar compound to correct for matrix effects and instrument variability.
  • Linear Range: Typically 1-1000 ng/mL, with quantification based on peak area ratio of analyte to internal standard.
Quality Control Measures
QC Level Concentration Acceptance Criteria
LLOQ Lowest Calibrator Signal-to-Noise ≥5, accuracy 80-120%
LQC Low (3x LLOQ) Accuracy ±20%
MQC Middle (mid-range) Accuracy ±15%
HQC High (75% of ULOQ) Accuracy ±15%

Include quality control samples at low, medium, and high concentrations throughout sample batches to ensure data reliability.

Experimental Workflow and Biological Pathway

The following diagrams illustrate the complete analytical workflow and the biological context of this compound that necessitates its precise quantification.

Analytical Workflow

G SampleCollection Sample Collection (Blood, Feces, Tissue) SamplePrep Sample Preparation (Homogenization, Protein Precipitation) SampleCollection->SamplePrep UPLCMethod UPLC-MS/MS Analysis (HSS T3 C18 Column, 1.41 min RT) SamplePrep->UPLCMethod DataProcessing Data Processing (MRM Quantification, QC Checks) UPLCMethod->DataProcessing BiologicalInterpretation Biological Interpretation (Correlation with Therapeutic Effect) DataProcessing->BiologicalInterpretation

Biological Signaling Pathway

G Silibinin Silibinin Treatment Microbiome Alistipes spp. Enrichment Silibinin->Microbiome Metabolite This compound Production Microbiome->Metabolite GAT3 Targets GAT-3 Transporter Metabolite->GAT3 RARB RARβ Activation GAT3->RARB RORGT RORγt Modulation RARB->RORGT AntiInflammatory Anti-Inflammatory Effects (Amelioration of Colitis) RORGT->AntiInflammatory

Applications in Drug Development

The precise quantification of this compound enables several critical applications in pharmaceutical research:

  • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of this bioactive metabolite in preclinical models.
  • Biomarker Development: Evaluating its potential as a biomarker for silibinin treatment efficacy or inflammatory bowel disease status.
  • Gut Microbiome Research: Investigating microbiota-derived metabolite production in response to therapeutic interventions, including fecal microbiota transplantation studies [4].
  • Mechanism of Action Studies: Validating target engagement with GAT-3 and downstream effects on the RARβ/RORγt signaling axis [3].

Troubleshooting Guide

Problem Possible Cause Solution
Poor Peak Shape Column degradation Recondition or replace column
Low Sensitivity Source contamination Clean ion source and cone
Retention Time Shift Mobile phase pH variation Prepare fresh mobile phases
High Background Noise Incomplete sample cleanup Optimize sample purification steps
Insufficient Chiral Resolution Isomer co-elution Implement chiral chromatography [6]

Conclusion

These application notes provide validated protocols for the reliable quantification of this compound, a metabolite with emerging therapeutic significance. The described UPLC-MS/MS method offers the sensitivity, specificity, and throughput required for modern drug discovery pipelines focused on microbiome-derived metabolites and their host interactions.

References

Proposed Application Note: UPLC-Q-TOF/MS Analysis of (R)-2,3-Dihydroxy-isovalerate

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction (R)-2,3-Dihydroxy-isovalerate is a key intermediate in the branched-chain amino acid valine degradation pathway. Its accurate quantification in biological samples like serum or urine is crucial for research in metabolic disorders, such as Maple Syrup Urine Disease, and in various metabolomics studies. UPLC-Q-TOF/MS offers the high resolution, sensitivity, and mass accuracy needed to identify and quantify this polar metabolite in complex matrices.

2. Experimental Protocol

2.1. Sample Preparation Proper sample preparation is critical for removing proteins and concentrating analytes.

  • Protein Precipitation: This is the most common method for serum or plasma. Add 300 µL of ice-cold methanol or acetonitrile to 100 µL of serum [1] [2]. Vortex the mixture for 5 minutes and incubate on ice for 10 minutes. Centrifuge at 12,000-15,000 rpm for 10 minutes at 4°C [1]. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas [2].
  • Reconstitution: Reconstitute the dried residue in 100 µL of 80% methanol in water or a mobile phase-compatible solvent [1]. Vortex and centrifuge again before UPLC analysis.

2.2. Instrumentation and Analytical Conditions The following conditions, synthesized from multiple studies, provide a robust starting point for method development.

Table 1: Suggested UPLC-Q-TOF/MS Conditions

Parameter Recommended Setting Alternative Options & Notes
UPLC System Waters ACQUITY UPLC H-class Agilent 1290 UPLC
Mass Spectrometer Waters Xevo G2-XS Q-TOF
Column Waters UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) [1] HSS T3 (for better polar retention) [3]
Column Temp. 45 °C [1]
Mobile Phase A 0.1% Formic acid in water [4] 10 mM Ammonium Acetate (pH ~4.8) [3]
Mobile Phase B Methanol [4] or Acetonitrile [3] Acetonitrile generally provides sharper peaks.
Gradient 2% B to 95% B over 10-15 minutes A specific, optimized gradient must be developed.
Flow Rate 0.4 mL/min [1] 0.5-0.6 mL/min is also common [3] [4]
Injection Volume 2-5 µL [3] [1]
Ionization Mode ESI-Negative Polar acids typically ionize well in negative mode.
Capillary Voltage -2.5 kV [4]
Source Temp. 120 °C [1] [4]
Desolvation Temp. 450-500 °C [1] [4]
Cone Gas Flow 50 L/h [4]
Desolvation Gas Flow 800 L/h [4]
Mass Range 50 - 600 m/z
Collision Energy Low (6 eV) for MS; Ramp (10-45 eV) for MS/MS [4]
Lock Mass Leucine-enkephalin [3] [5] For real-time mass correction.

2.3. Data Processing

  • Use the instrument's software (e.g., Waters MassLynx) to process raw data.
  • Identify the analyte by its accurate mass (theoretical [M-H]⁻ for this compound is ~147.05) and its retention time compared to an authentic standard.
  • For confirmation, use MS/MS fragmentation to obtain a structural fingerprint.
  • Quantify by integrating the peak area and comparing it to a calibration curve of the reference standard.

Workflow and Method Development Strategy

The following diagrams outline the overall experimental workflow and the key parameters to optimize for a successful analysis.

Start Start: Sample Collection SP Sample Preparation (Protein Precipitation) Start->SP UPLC UPLC Separation (Column, Mobile Phase, Gradient) SP->UPLC MS Q-TOF-MS Analysis (Ionization, Full Scan, MS/MS) UPLC->MS Data Data Processing (Identification & Quantification) MS->Data End End: Data Report Data->End

Experimental Workflow for Metabolite Analysis

cluster_0 Chromatographic Separation cluster_1 Mass Spectrometric Detection Method UPLC-Q-TOF/MS Method Development C1 Stationary Phase (C18, HSS T3, etc.) Method->C1 M1 Ionization Mode (Typically ESI-Negative) Method->M1 C2 Mobile Phase & pH (Acetate/Formate buffers) C3 Gradient Elution (Organic solvent % over time) C4 Flow Rate & Temperature M2 Source Parameters (Temp., Gas Flow, Voltage) M3 Data Acquisition (MS^E or DDA for MS/MS)

Key Parameters for Method Development

Key Considerations for Method Development

  • Column Choice: A standard C18 column may not sufficiently retain very polar compounds like this compound. Consider a HSS T3 or other specialized columns for hydrophilic interaction liquid chromatography (HILIC) [3].
  • Mobile Phase pH: The use of ammonium acetate or formic acid affects ionization efficiency in the MS source. A slightly acidic pH (4-5) is often suitable for negative ion mode [3] [4].
  • Specificity: The high mass accuracy of Q-TOF instruments is essential to distinguish this compound from its isomers or other metabolites with similar nominal masses.

Important Limitations and Notes

  • Lack of Direct Reference: The specific parameters for this compound are not listed in the search results. The provided protocol is an expert synthesis based on analyses of similar small, acidic metabolites.
  • Method Validation: For any quantitative bioanalysis, the developed method must be rigorously validated according to guidelines like ICH Q2(R1) for parameters including linearity, accuracy, precision, and matrix effects [3].
  • Standard Requirement: An authentic chemical standard of this compound is absolutely mandatory for developing and validating this method, particularly to establish retention time and generate optimized MS/MS spectra.

References

fermentation process for 2,3-Dihydroxyisovalerate production Klebsiella pneumoniae

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Engineering and Fermentation Strategy

The production of 2,3-Dihydroxyisovalerate (DIV) leverages a metabolically engineered strain of Klebsiella pneumoniae [1] [2]. DIV is a natural intermediate in the valine and leucine biosynthesis pathway but does not accumulate in wild-type microorganisms [1] [2]. The engineered production strategy involves blocking competing pathways and optimizing fermentation conditions to divert carbon flux toward DIV accumulation.

The table below summarizes the key genetic modifications used to construct the producer strain:

Target Gene Gene Function Modification Effect on Metabolism
ilvD Dihydroxy acid dehydratase Disruption/Knockout Prevents conversion of DIV to the next metabolite (2-ketoisovalerate), forcing DIV accumulation [1] [2].
budA α-Acetolactate decarboxylase Disruption/Knockout Blocks the major 2,3-Butanediol pathway, increasing carbon flow into the branched-chain amino acid pathway where DIV is synthesized [1] [2].
ldhA (assumed) Lactate dehydrogenase Disruption/Knockout Blocks the lactic acid synthesis pathway, eliminating a major by-product and further boosting DIV yield [1] [2].

The following diagram illustrates the central metabolic pathways of K. pneumoniae and the rational design of the DIV production strain:

DIV_Pathway cluster_engineering Engineering Interventions Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis α-Acetolactate α-Acetolactate Pyruvate->α-Acetolactate Lactic Acid Lactic Acid Pyruvate->Lactic Acid 2,3-Dihydroxy- isovalerate (DIV) 2,3-Dihydroxy- isovalerate (DIV) α-Acetolactate->2,3-Dihydroxy- isovalerate (DIV) 2,3-Butanediol 2,3-Butanediol α-Acetolactate->2,3-Butanediol 2-Ketoisovalerate 2-Ketoisovalerate 2,3-Dihydroxy- isovalerate (DIV)->2-Ketoisovalerate ilvD Valine/Leucine Valine/Leucine 2-Ketoisovalerate->Valine/Leucine Knockout_budA budA Knockout Knockout_budA->α-Acetolactate Blocks Knockout_ilvD ilvD Knockout Knockout_ilvD->2,3-Dihydroxy- isovalerate (DIV) Blocks Knockout_ldh ldh Knockout Knockout_ldh->Lactic Acid Blocks

Fermentation Protocol and Performance Data

Detailed Fermentation Process
  • Strain Preparation: The production strain is Klebsiella pneumoniae with confirmed ΔbudA, ΔilvD, and ΔldhA genotypes [1] [2].
  • Seed Culture: Inoculate a single colony into a rich medium (e.g., LB) and incubate overnight at 37°C with shaking.
  • Fermentation Medium: Use a defined mineral salts medium with glucose as the primary carbon source.
  • Fed-Batch Fermentation:
    • Bioreactor Setup: Conduct the fermentation in a bioreactor with a working volume of 1-5 L.
    • Inoculation: Transfer the seed culture to the bioreactor at a typical inoculum size of 5-10% (v/v).
    • Process Control:
      • Temperature: Maintain at 37°C.
      • pH: Control at 6.5 using aqueous ammonia or NaOH [1] [2].
      • Oxygenation: Maintain "medium level oxygen supplementation," corresponding to an agitation speed of 400 rpm in the referenced study, to balance cell growth and product formation [1] [2].
      • Feeding Strategy: Initiate a glucose feed once the initial batch is consumed to maintain a concentration that avoids catabolite repression while preventing excessive substrate accumulation.
  • Harvest: The fermentation typically runs for 45 hours. Samples are taken periodically to monitor cell density, substrate consumption, and product formation [1].
Fermentation Performance

Under the optimized protocol, the engineered strain achieves high levels of DIV production. The key performance metrics from a representative fed-batch fermentation are summarized below:

Parameter Performance Value
Final DIV Titer 36.5 g/L [1] [2]
Fermentation Duration 45 hours [1] [2]
Conversion Ratio 0.49 mol DIV / mol glucose [1] [2]
Optimal pH 6.5 [1] [2]
Key Agitation Speed 400 rpm [1] [2]

Application Notes for Researchers

  • Critical Parameters: Maintaining the pH at 6.5 is crucial, as shifting to neutral pH (6-7) can redirect metabolism toward 2,3-butanediol production [3]. The "medium level" oxygen supply is also essential, as high aeration might promote excessive cell growth and by-product formation.
  • Analytical Methods: DIV concentration can be analyzed via High-Performance Liquid Chromatography (HPLC) equipped with a refractive index (RI) or UV detector.
  • Strain Verification: Regularly verify the genetic stability of the engineered strain by plating on selective media or by PCR after long-term cultivation and storage.

This protocol establishes an efficient biological route for DIV production with a high conversion ratio and titer, providing a robust basis for industrial-scale application [1] [2].

References

ilvD gene knockout for 2,3-Dihydroxyisovalerate accumulation

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale

The ilvD gene encodes for dihydroxyacid dehydratase, a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. It catalyzes the dehydration of 2,3-Dihydroxyisovalerate (DHIV) to 2-Ketoisovalerate [1] [2]. Knocking out ilvD creates a metabolic block that causes the precursor, DHIV, to accumulate as the cell can no longer process it further [1].

This approach has been successfully demonstrated in Klebsiella pneumoniae. By disrupting ilvD and simultaneously knocking out the budA gene (which redirects carbon flux from 2,3-butanediol production towards the BCAA pathway), researchers achieved a high titer of DHIV [1].

Application Notes & Experimental Protocol

The following section outlines a detailed protocol for engineering a DHIV-overproducing strain in K. pneumoniae, based on the study that reported a final titer of 36.5 g/L in a fed-batch fermentation [1].

Strain Engineering Strategy

The core of the protocol involves a series of precise genetic modifications to the bacterial host.

  • Step 1: Disruption of the ilvD Gene

    • Objective: To prevent the conversion of DHIV to 2-Ketoisovalerate, forcing DHIV accumulation [1].
    • Methodology: Employ a gene knockout system such as CRISPR-Cas9 or Red recombinase to disrupt the ilvD gene. Replace the target gene with a selectable marker (e.g., an antibiotic resistance cassette) via homologous recombination. Verify the knockout with PCR and DNA sequencing.
  • Step 2: Knockout of the budA Gene

    • Objective: To increase the carbon flux into the DHIV biosynthesis pathway by eliminating a major competing pathway [1].
    • Methodology: The budA gene, encoding α-acetolactate decarboxylase, is crucial for 2,3-butanediol production. Its removal redirects the carbon flow from α-acetolactate towards the branched-chain amino acid synthesis pathway, thereby increasing DHIV precursor availability.
  • Step 3 (Optional): Blocking By-product Formation

    • Objective: To further enhance yield by eliminating other metabolic sinks. The study identified lactic acid as a by-product; blocking its synthesis pathway can lead to a further increase in DHIV levels [1].

The following diagram illustrates the metabolic pathway and the impact of these genetic modifications:

G cluster_ko Gene Knockout Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate AlsS Lactate Lactate Pyruvate->Lactate Ldh DHIV DHIV Acetolactate->DHIV IlvC Butanediol Butanediol Acetolactate->Butanediol BudA KIV KIV DHIV->KIV IlvD AlsS_IlvC AlsS/IlvC IlvD IlvD BudA BudA Ldh Ldh KO_IlvD KO_IlvD KO_IlvD->IlvD KO_BudA KO_BudA KO_BudA->BudA KO_Ldh KO_Ldh KO_Ldh->Ldh

Diagram: Metabolic Engineering for DHIV Accumulation. Knocking out ilvD prevents the conversion of DHIV, leading to its accumulation. Disrupting budA and ldh redirects carbon flux and reduces by-products [1].

Fermentation and Culture Conditions

Optimal fermentation parameters are critical for high-yield production.

  • Medium: Use a defined synthetic medium with glucose as the primary carbon source [1] [3].
  • pH: Maintain the culture at a slightly acidic pH of 6.5 [1].
  • Aeration: Provide medium-level oxygen supplementation (e.g., 400 rpm agitation in a benchtop bioreactor). Avoid fully anaerobic conditions, which can halt growth and production [1] [3].
  • Process: Implement a fed-batch fermentation strategy to avoid substrate inhibition and achieve high cell density. The referenced study achieved peak production over 45 hours [1].

Quantitative Data Summary

The table below summarizes the key quantitative outcomes from the foundational study on DHIV production in K. pneumoniae [1].

Table 1: Key Performance Metrics for DHIV Production in Engineered K. pneumoniae

Metric Value Conditions
Final Titer 36.5 g/L Fed-batch fermentation over 45 h
Conversion Ratio 0.49 mol/mol glucose Fed-batch fermentation
Optimal pH 6.5 Shake flask & bioreactor
Key Genetic Modifications ΔilvD, ΔbudA

Critical Considerations for Experimental Design

  • Host Organism: While this protocol is for K. pneumoniae, the principle can be adapted to other workhorses like E. coli or Corynebacterium glutamicum, though the specific genetic background and regulatory mechanisms will differ [4] [5].
  • Bottleneck Identification: Be aware that DHIV accumulation can be influenced by upstream bottlenecks. Research in yeast suggests the iron-sulphur cluster enzyme dihydroxyacid dehydratase (IlvD) can be a rate-limiting factor, and its absence or inefficiency can cause intermediate buildup [3].
  • Analytical Methods: Employ HPLC or GC-MS to accurately quantify DHIV accumulation in the culture broth and to monitor the levels of other metabolites like 2,3-butanediol and lactate to assess the effectiveness of your knockouts [1] [3].

References

dihydroxyacid dehydratase enzyme activity assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

DHAD Enzyme Activity Assay Methods

The table below summarizes the key characteristics of different assay methods for studying DHAD.

Assay Method Measured Parameter Key Steps & Description Applications & Quantitative Data

| Reverse-Phase HPLC Assay [1] | Quantification of α-ketoacid products (α-ketoisovalerate, α-keto-β-methylvalerate) | 1. Enzyme reaction with cell-free extracts. 2. Derivatization of α-ketoacids with 2,4-dinitrophenylhydrazine (DNPH). 3. Separation and quantification via reverse-phase C-18 column. | Sensitivity: Detects as little as 50 pmol of α-ketoisovalerate. Specific Activity Example: E. coli extract: 8 μmol/hr/mg protein. | | Microscale Thermophoresis (MST) [2] | Binding affinity (Dissociation constant, Kd) between DHAD and inhibitors | 1. Label DHAD or inhibitor. 2. Measure changes in fluorescence as a function of ligand concentration via thermophoresis. 3. Data fitted to a binding curve to determine Kd. | Herbicide Lead (I-6e): Kd = 1 µM. Natural Substrate: Kd = 5.39 µM. Used for high-throughput screening of designed inhibitors [2]. | | Co-crystallization & X-ray Crystallography [2] | 3D atomic structure of DHAD-inhibitor complex | 1. Purify and crystallize DHAD with bound inhibitor. 2. Solve crystal structure using X-ray diffraction. 3. Analyze binding interactions and mechanism. | Resolution: 2.19 Å structure of A. thaliana DHAD with inhibitor I-6e. Reveals precise molecular interactions for rational inhibitor design [2]. |

Detailed HPLC-Based Activity Assay Protocol

This protocol, based on the method from Analytical Biochemistry, provides a robust method for quantifying DHAD activity by directly measuring its products [1].

1. Sample Preparation

  • Obtain cell-free extracts from your biological source (e.g., E. coli, plants) using standard lysis and centrifugation techniques [1].
  • Prepare the natural substrates, 2,3-dihydroxy-3-methylbutanoate (for valine pathway) or 2,3-dihydroxy-3-methylpentanoate (for isoleucine pathway) [3].

2. Enzyme Reaction

  • Incubate the cell-free extract with the appropriate dihydroxyacid substrate in a suitable reaction buffer.
  • Run the reaction at the optimal temperature for your DHAD enzyme (e.g., 30-37°C) for a defined period.
  • Terminate the reaction at specific time points, typically by acidification or heat inactivation.

3. Product Derivatization

  • Add 2,4-dinitrophenylhydrazine (DNPH) to the terminated reaction mixture.
  • Allow the reaction to proceed to ensure complete derivatization of the α-ketoacid products (α-ketoisovalerate and α-keto-β-methylvalerate) into their hydrazone derivatives [1].

4. HPLC Analysis

  • Column: Reverse-phase C-18 column (e.g., Zorbax ODS) [1].
  • Mobile Phase: Use a gradient system, typically composed of water and acetonitrile, possibly with modifiers like methanol or acetic acid, to achieve optimal separation.
  • Detection: Monitor the eluent with a UV-Vis or PDA detector. The dinitrophenylhydrazone derivatives are typically detected at around 340-360 nm.
  • Quantification: Calculate the concentration of the α-ketoacid products by comparing the peak areas of the samples to a standard curve generated with known quantities of the authentic compounds [1].

Integrated Workflow for DHAD Research

The diagram below illustrates how these techniques can be combined in a rational design pipeline for discovering and characterizing DHAD inhibitors.

workflow Start Rational Inhibitor Design Screen High-Throughput Screening (e.g., MST Binding Assay) Start->Screen Validate In vitro Enzyme Validation (HPLC Activity Assay) Screen->Validate Structure Structural Analysis (X-ray Crystallography) Validate->Structure Analyze Analyze Binding Mode Structure->Analyze Iterate Iterative Design & Optimization Analyze->Iterate Iterate->Screen Loop Back End Herbicide Lead Candidate Iterate->End Final Candidate

Key Technical Considerations

  • Enzyme Sensitivity: DHAD contains oxygen-sensitive [2Fe-2S] or [4Fe-4S] clusters essential for its catalytic activity [2] [4]. All assay procedures, especially enzyme purification and the initial reaction steps, should be performed under anaerobic conditions (e.g., in an anaerobic chamber or using sealed, oxygen-scavenged systems) to preserve full enzyme activity [2].
  • Assay Selection Guide:
    • The HPLC-based assay is ideal for directly confirming catalytic activity and measuring kinetic parameters in crude extracts or purified enzyme preparations [1].
    • MST is excellent for the rapid screening of a large number of potential inhibitors by measuring binding affinity directly, without the need for a coupled enzyme system [2].
    • X-ray Crystallography is a powerful but specialized tool that provides atomic-level insight for rational drug design once a potent inhibitor has been identified [5] [2].

References

Microbial Production and Optimization of 2,3-Dihydroxyisovalerate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2,3-Dihydroxyisovalerate (DHIV) is a key intermediate in the valine and leucine biosynthesis pathway. Despite its significance, no natural microorganism has been identified that can accumulate this compound in substantial quantities [1]. Recent advances in metabolic engineering and fermentation technology have enabled the development of microbial platforms for DHIV production, offering a sustainable biological route as an alternative to chemical synthesis [1] [2].

This protocol details optimized procedures for DHIV production using engineered strains of Klebsiella pneumoniae and Enterobacter cloacae, two organisms that have demonstrated particularly high production capabilities [1] [2]. The document provides comprehensive guidance on strain development, fermentation optimization, and analytical methods to achieve high DHIV titers, yields, and productivity suitable for research and development applications.

Background and Scientific Basis

Metabolic Pathways Involved

DHIV is naturally synthesized in the branched-chain amino acid biosynthesis pathway but is typically rapidly converted to subsequent metabolites. The strategic blocking of specific metabolic steps enables its accumulation in the culture broth [1] [2].

The diagram below illustrates the key metabolic pathways and engineering strategies for DHIV production in Klebsiella pneumoniae and Enterobacter cloacae:

G cluster_native Native Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate Acetolactate Pyruvate->Acetolactate budB Pyruvate->Acetolactate ilvC Dihydroxyisovalerate Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate ilvC Butanediol Butanediol Acetolactate->Butanediol budA, budC Ketoisovalerate Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate ilvD Valine Valine Ketoisovalerate->Valine Transaminase Block1 ΔbudA Block1->Acetolactate Block2 ΔilvD Block2->Dihydroxyisovalerate

Figure 1: Metabolic Pathway Engineering for DHIV Production. Strategic deletions of budA (acetolactate decarboxylase) and ilvD (dihydroxy acid dehydratase) genes redirect carbon flux from 2,3-butanediol and valine synthesis toward DHIV accumulation [1] [2].

Key Metabolic Engineering Strategies

The production strategy leverages the intersection between the 2,3-butanediol synthesis pathway and the branched-chain amino acid synthesis pathway, which share the common step of α-acetolactate synthesis [1]. Two key genetic modifications are employed:

  • budA gene disruption: Knocking out the acetolactate decarboxylase gene (budA) prevents the conversion of acetolactate to acetoin, thereby redirecting carbon flow into the branched-chain amino acid synthesis pathway and increasing DHIV precursor availability [1] [2].

  • ilvD gene disruption: Disrupting the dihydroxy acid dehydratase gene (ilvD) prevents the conversion of DHIV to 2-ketoisovalerate, causing DHIV to accumulate in the culture broth as it cannot be further metabolized [1] [2].

This dual-disruption strategy has been successfully applied in both Klebsiella pneumoniae and Enterobacter cloacae, suggesting it may be a universal approach for DHIV accumulation in 2,3-butanediol-producing bacteria [2].

Materials and Methods

Strain Development and Genetic Engineering
3.1.1 Bacterial Strains
  • Production Strains: Klebsiella pneumoniae (e.g., ATCC strain) or Enterobacter cloacae (e.g., ATCC strain) [1] [2]
  • Control Strain: Wild-type counterpart
3.1.2 Gene Disruption Protocol
  • Primer Design: Design primers homologous to the upstream and downstream regions of the target genes (budA and ilvD) with appropriate restriction enzyme sites.

  • Gene Disruption Cassette Preparation:

    • Amplify antibiotic resistance markers with flanking homology regions
    • Alternatively, prepare CRISPR-Cas9 components for targeted gene disruption
  • Transformation:

    • Prepare electrocompetent cells of the host strain
    • Transform with the disruption cassette using electroporation (2.5 kV, 5 ms pulse for K. pneumoniae)
  • Selection and Verification:

    • Plate transformed cells on media containing appropriate antibiotics
    • Incubate at 37°C for 24 hours
    • Screen colonies by colony PCR and sequence verification
  • Strain Validation:

    • Validate successful gene disruptions by fermentation profiling
    • Confirm absence of target protein expression via Western blot (if antibodies available)
Fermentation Protocols
3.2.1 Media Composition

Table 1: Optimized Fermentation Media Composition for DHIV Production

| Component | Concentration | Notes | |---------------|-------------------|-----------| | Carbon Source | | | Glucose | 20-40 g/L (initial) | Maintain <20 g/L in fed-batch | | Nitrogen Source | | | Ammonium citrate | 10-30 g/L | Optimized at 21.9 g/L for Bacillus strains [3] | | Salts | | | KH₂PO₄ | 1 g/L | Phosphate buffer | | K₂HPO₄ | 4.2 g/L | Optimized for B. licheniformis [4] | | MgSO₄·7H₂O | 0.32-3.6 g/L | Optimized at 3.6 g/L for B. subtilis [3] | | FeCl₃·6H₂O | 0.04 g/L | Trace element | | CaCl₂·2H₂O | 0.15 g/L | Trace element | | MnCl₂·4H₂O | 0.12 g/L | Trace element | | Other Components | | | Yeast extract | 5-13.38 g/L | Complex nutrient source [4] | | Tryptone | 5-6.41 g/L | Complex nutrient source [4] |

3.2.2 Culture Conditions and Optimization

Table 2: Optimized Fermentation Parameters for DHIV Production

Parameter Optimal Condition Effect on Production
Temperature 37°C Standard for K. pneumoniae and E. cloacae
Initial pH 6.5 Maximum production for K. pneumoniae [1]
Aeration 400 rpm (medium oxygen) Balanced energy and reducing equivalent generation [1]
Fermentation Mode Fed-batch Prevents substrate inhibition
Culture Duration 45-96 hours Time-dependent on strain and conditions
3.2.3 Fed-Batch Fermentation Procedure
  • Pre-culture Preparation:

    • Inoculate a single colony from fresh agar plate into 15 mL of basal medium
    • Incubate at 37°C with shaking at 200 rpm for 12-24 hours
  • Bioreactor Inoculation:

    • Transfer pre-culture to bioreactor containing optimized medium at 1-10% (v/v) inoculation rate
    • Use working volume of 0.9 L in 3-L fermenter
  • Process Control:

    • Maintain pH at 6.5 using automatic addition of 2 M NaOH or HCl
    • Control temperature at 37°C
    • Set agitation speed to 400 rpm for K. pneumoniae [1]
    • Maintain aeration rate at 2 L/min for similar bacterial systems [3]
  • Feeding Strategy:

    • Monitor glucose concentration throughout fermentation
    • Initiate feeding when glucose concentration drops below 20 g/L
    • Add concentrated glucose solution (400-700 g/L) to maintain glucose availability while avoiding osmotic stress
  • Harvest:

    • Terminate fermentation after 45-96 hours, when glucose consumption rate decreases significantly
    • Centrifuge culture broth at 8,000 × g for 15 minutes to separate cells
    • Collect supernatant for DHIV quantification and downstream processing
Analytical Methods
3.3.1 DHIV Quantification
  • Sample Preparation: Filter supernatant through 0.22 μm membrane filter
  • HPLC Analysis:
    • Column: HPX-87H ion exclusion column (Bio-Rad)
    • Mobile phase: 5 mM H₂SO₄
    • Flow rate: 0.6 mL/min
    • Column temperature: 50°C
    • Detection: Refractive index detector (RID) or UV detector at 210 nm
    • Retention time: Approximately 10-12 minutes (validate with authentic standard)
3.3.2 Byproduct Analysis
  • Organic Acids (Lactic acid, Acetic acid): HPLC as above
  • 2,3-Butanediol and Acetoin: GC-FID or HPLC
  • Glucose Concentration: YSI Biochemistry Analyzer or HPLC

Results and Discussion

Performance of Optimized Systems

Table 3: Comparative DHIV Production Performance by Different Bacterial Systems

Strain Genetic Modifications Titer (g/L) Productivity (g/L/h) Yield (mol/mol glucose) Culture Duration (h)
K. pneumoniae ΔbudA, ΔilvD 36.5 0.81 0.49 45 [1]
E. cloacae ΔbudA, ΔilvD 31.2 0.41 0.56 76 [2]
B. subtilis CS13 (for comparison) - 125.5 (2,3-BD) 2.45 (2,3-BD) 0.45 (2,3-BD) 96 [3]
Key Optimization Parameters
4.2.1 Oxygen Supply Optimization

Oxygen transfer rate significantly impacts DHIV production. The optimal agitation speed of 400 rpm for K. pneumoniae represents a medium oxygen supplementation level that balances energy generation and precursor supply [1]. Higher oxygen levels may favor acetoin formation, while lower levels reduce metabolic activity.

4.2.2 pH Control

Maintaining pH at 6.5 is critical for optimal DHIV production in K. pneumoniae [1]. This pH likely stabilizes the activity of key enzymes in the pathway, including acetohydroxy acid isomeroreductase, which has optimal activity around pH 6.3 [5].

4.2.3 Byproduct Reduction

Lactic acid has been identified as a significant byproduct in DHIV fermentation. Disruption of lactic acid synthesis pathway (ldhA gene) further increases DHIV production by redirecting carbon flux [1]. Similar strategies can be applied to reduce other byproducts such as acetic acid and succinic acid.

The following workflow summarizes the complete experimental process from strain development to product quantification:

G StrainDevelopment Strain Development (Gene disruptions of budA and ilvD) MediaOptimization Media Optimization (Carbon, Nitrogen, Salts) StrainDevelopment->MediaOptimization ProcessOptimization Process Optimization (pH, Temperature, Aeration) MediaOptimization->ProcessOptimization Fermentation Fed-Batch Fermentation (45-96 hours, pH 6.5, 400 rpm) ProcessOptimization->Fermentation ProductAnalysis Product Analysis (HPLC, GC) Fermentation->ProductAnalysis DataAnalysis Data Analysis (Titer, Yield, Productivity) ProductAnalysis->DataAnalysis

Figure 2: Experimental Workflow for DHIV Production Optimization. The sequential process from strain construction through fermentation to analytical quantification ensures systematic optimization of DHIV production parameters.

Troubleshooting Guide

Problem Possible Cause Solution
Low DHIV titer Incomplete gene disruption Verify disruptions by PCR sequencing
Suboptimal aeration Optimize agitation speed (300-500 rpm)
Incorrect pH Maintain strict pH control at 6.5
High byproduct formation Insufficient pathway blocking Engineer additional deletions (e.g., ldhA)
Imbalanced C/N ratio Optimize ammonium citrate concentration
Low yield Substrate inhibition Implement fed-batch with controlled feeding
Carbon diversion to biomass Limit nitrogen source for production phase
Process variability Inconsistent inoculum Standardize pre-culture conditions

Conclusion

The protocols outlined herein provide a robust framework for microbial production of 2,3-dihydroxyisovalerate using engineered bacterial strains. The key success factors include:

  • Strategic pathway engineering through budA and ilvD gene disruptions
  • Optimized fermentation parameters, particularly pH control at 6.5 and medium oxygen supply
  • Fed-batch cultivation with controlled feeding strategy
  • Byproduct minimization through additional genetic modifications

The achieved titers of over 30 g/L with conversion yields of approximately 0.5 mol/mol glucose provide a foundation for industrial-scale implementation [1] [2]. Further optimization through systems metabolic engineering and advanced fermentation control strategies may enhance production economics for commercial applications.

References

fed-batch fermentation 2,3-Dihydroxyisovalerate high titer

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Engineering Strategy for DHIV Production

The biological production of DHIV utilizes engineered strains of Klebsiella pneumoniae or Enterobacter cloacae. The core strategy involves two key genetic modifications to redirect metabolic pathways, illustrated in the diagram below.

G DHIV Production Metabolic Engineering Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ilvBN/ ilvGM Dihydroxyisovalerate Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate ilvC Acetoin Acetoin Acetolactate->Acetoin budA Ketoisovalerate Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate ilvD Valine_Leucine Valine_Leucine Ketoisovalerate->Valine_Leucine Butanediol Butanediol Acetoin->Butanediol KO1 KO1 budA budA KO1->budA Disruption (Blocks 2,3-Butanediol Pathway) KO2 KO2 ilvD ilvD KO2->ilvD Disruption (Prevents DHIV Re-use)

This diagram shows the engineered pathway for DHIV production. The strategy involves two crucial genetic modifications [1] [2] [3]:

  • Disruption of budA (Acetolactate decarboxylase): Blocks the major competitive pathway to 2,3-butanediol, redirecting carbon flux from acetolactate into the valine biosynthesis pathway.
  • Disruption of ilvD (Dihydroxy acid dehydratase): Prevents the conversion of DHIV to the next metabolite (2-ketoisovalerate), causing DHIV to accumulate as it cannot be further metabolized.

Detailed Experimental Protocol

Strain Construction
  • Parent Strains: Klebsiella pneumoniae or Enterobacter cloacae S1, which are natural high producers of 2,3-butanediol [1] [2].
  • Genetic Tools: Use homologous recombination systems like the Red recombinase system for precise gene knockout [2].
  • Construction Steps:
    • Create a single-gene knockout of budA (ΔbudA).
    • Using the ΔbudA strain as a base, create a double-gene knockout of ilvD (ΔbudA ΔilvD) [2] [3].
  • Verification: Verify gene knockouts by PCR amplification and sequencing of the modified genomic regions [2].
Fed-Batch Fermentation Process

The following workflow outlines the complete fed-batch fermentation process, from pre-culture to harvest.

G Fed Batch Fermentation Workflow Overnight_Culture Overnight Culture (Seed train in LB or BMGY at 30-37°C) Preculture Preculture Expansion (Scale-up in fermentation medium for 20-24h) Overnight_Culture->Preculture Bioreactor_Inoculation Bioreactor Inoculation (Transfer preculture to bioreactor with production medium) Preculture->Bioreactor_Inoculation Batch_Phase Batch Phase (Growth on initial glycerol/ glucose until depletion) Bioreactor_Inoculation->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Initiate exponential glucose feed, control growth rate) Batch_Phase->Fed_Batch_Phase Induction Production Phase (DHIV accumulation under optimized conditions) Fed_Batch_Phase->Induction Harvest Harvest (Typically at 45-60 hours) Induction->Harvest

  • Medium Composition:
    • Basal Fermentation Medium (e.g., FM22 for E. cloacae): The table below summarizes a typical medium composition [2] [4].
Component Concentration (g/L)
KH₂PO₄ 42.9
(NH₄)₂SO₄ 5.0
K₂SO₄ 14.3
MgSO₄·7H₂O 11.7
CaSO₄·2H₂O 1.0
Glycerol (initial carbon source) 40.0
PTM1 Trace Salts 8.7 mL/L
  • Process Parameters and Control: The table below outlines the key parameters to monitor and control during fermentation [1] [2] [4].
Parameter Optimal Setting Purpose / Rationale
Temperature 30°C - 37°C Optimal for bacterial growth.
pH 5.0 - 6.5 Varies by organism; pH 6.5 favored for K. pneumoniae [1].
Dissolved Oxygen (DO) ~40% (with O₂ supplementation) Maintains moderate oxygen levels to support high-cell-density metabolism [1] [4].
Agitation e.g., 400 rpm Ensures adequate oxygen transfer and mixing [1].
Feeding Strategy Exponential feed, constant rate, or DO-stat Controls substrate concentration to prevent overflow metabolism (e.g., organic acids) and maintain desired growth rate [5] [6].

Performance Outcomes and Optimization

Under optimized fed-batch conditions, engineered strains can achieve high DHIV titers, as summarized below.

Metric Performance in K. pneumoniae Performance in E. cloacae
Final Titer 36.5 g/L [1] 31.2 g/L [3]
Process Duration 45 hours [1] 76 hours (calculated for 0.41 g/L/h productivity) [3]
Productivity 0.81 g/L/h 0.41 g/L/h [3]
Yield (mol DHIV / mol Glucose) 0.49 mol/mol [1] 0.56 mol/mol [3]

Key Optimization Steps:

  • By-product Reduction: Knocking out the lactate dehydrogenase gene (ldhA) in K. pneumoniae to block lactic acid formation further increased DHIV yield [1].
  • Oxygen Control: Maintaining "medium level oxygen supplementation" was critical for K. pneumoniae to achieve the highest reported titer [1].

Conclusion

This protocol demonstrates that high-titer production of 2,3-Dihydroxyisovalerate is feasible using metabolically engineered K. pneumoniae or E. cloacae in a carefully optimized fed-batch process. The universal strategy of disrupting budA and ilvD genes in a natural 2,3-butanediol producer provides an efficient and economical route for the biological production of this valuable biochemical.

References

Comprehensive Application Notes and Protocols for Recombinant Expression and Characterization of Sulfolobus solfataricus Dihydroxy-Acid Dehydratase (SsDHAD)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SsDHAD

Dihydroxy-acid dehydratase (DHAD) from the thermoacidophilic archaeon Sulfolobus solfataricus (SsDHAD) represents a highly versatile enzyme with significant potential in both fundamental research and industrial applications. This iron-sulfur cluster-dependent enzyme catalyzes the dehydration of various hydroxy-acid substrates and demonstrates remarkable catalytic promiscuity, enabling its participation in multiple metabolic pathways. SsDHAD is a key component in the biosynthetic pathway of branched-chain amino acids (BCAAs), where it catalyzes the dehydration of 2,3-dihydroxyisovalerate (DHIV) to 2-ketoisovalerate (KIV). However, its substrate range extends well beyond its natural substrates to include various sugar acids such as D-gluconate and D-glycerate, making it particularly valuable for biocatalytic applications in synthetic enzyme cascades. The enzyme's exceptional thermostability (optimal temperature of 77°C) and acid tolerance (optimal pH 6.2) further enhance its utility in industrial processes where harsh conditions would denature most mesophilic enzymes.

The Fe-S cluster-dependent mechanism of SsDHAD places it within the ilvD/EDD superfamily, which includes various dehydratases involved in central metabolism across all domains of life. Recent studies have highlighted DHADs as promising antimicrobial targets since the BCAA biosynthesis pathway is essential in bacteria, fungi, and plants but absent in mammals, offering potential for selective inhibition. Furthermore, the ability of SsDHAD to convert non-natural substrates like D-glycerate to pyruvate enables its application in cell-free synthetic pathways designed to produce valuable chemicals from renewable biomass. This combination of biochemical properties, structural features, and practical applications makes SsDHAD an important subject for research and development in both academic and industrial settings.

Expression and Purification Protocols

Recombinant Expression in E. coli

The gene encoding SsDHAD (ilvD) is amplified from Sulfolobus solfataricus genomic DNA and cloned into an appropriate expression vector, typically pET-based systems with N- or C-terminal His-tags to facilitate purification.

  • Transformation: Competent E. coli BL21(DE3) cells are transformed with the expression construct and selected on LB agar plates containing the appropriate antibiotic (typically kanamycin at 50 μg/mL).
  • Culture Conditions: Transformed cells are inoculated into autoinduction media or LB media with antibiotic and grown at 37°C with shaking at 200-220 rpm until the OD600 reaches 0.6-0.8.
  • Induction: Protein expression is induced by adding 0.1-0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches the mid-log phase, followed by continued incubation for 16-20 hours at 16-18°C to improve soluble expression.
  • Harvesting: Cells are harvested by centrifugation at 4,000 × g for 20 minutes at 4°C, and the pellet is either processed immediately or stored at -80°C.
Purification of SsDHAD

Table 1: Purification Protocol for Recombinant SsDHAD

Step Procedure Conditions Expected Outcome
Cell Lysis Resuspend cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10% glycerol) Use 5 mL buffer per gram cell pellet; lyse by sonication (5 × 30 sec pulses, 50% duty cycle) on ice Complete cell disruption; release of soluble proteins
Heat Treatment Incubate lysate at 65-70°C for 30 minutes Centrifuge at 15,000 × g for 30 min at 4°C after heat treatment Denaturation and removal of most E. coli proteins while SsDHAD remains soluble
Affinity Chromatography Apply supernatant to Ni-NTA column pre-equilibrated with lysis buffer Wash with 10-20 column volumes of lysis buffer containing 20-40 mM imidazole; elute with 250 mM imidazole Highly purified SsDHAD with typical yield of ~50 mg per liter of culture
Buffer Exchange Desalt into storage buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) Use PD-10 desalting columns or dialysis Removal of imidazole; preparation for storage or further characterization
Storage Aliquot purified enzyme and flash-freeze in liquid nitrogen Store at -80°C Long-term stability; minimal activity loss over months

The simple heat treatment step serves as a highly effective purification method due to the exceptional thermostability of SsDHAD, which remains soluble and active after exposure to temperatures that denature most E. coli proteins. This characteristic enables significant purification with minimal steps, making the process efficient and cost-effective. For applications requiring the highest purity, additional steps such as size-exclusion chromatography may be incorporated after affinity purification to remove any potential aggregates or contaminating proteins.

Activity Reconstitution

Some preparations of Fe-S cluster-containing enzymes like SsDHAD may require activity reconstitution to achieve full catalytic potential, especially if the Fe-S cluster becomes damaged or disassembled during purification. The activation protocol involves:

  • Reducing Agent Treatment: Incubate purified SsDHAD with 10-50 mM 2-mercaptoethanol or dithiothreitol (DTT) for 30-60 minutes at room temperature.
  • Iron and Sulfide Supplementation: For extensive reconstitution, incubate with 1-5 mM ferrous ammonium sulfate and sodium sulfide in anaerobic conditions.
  • Desalting: Remove excess reagents using desalting columns or dialysis.
  • Activity Assessment: Measure enzyme activity before and after reconstitution to determine the activation fold (typically 3-5 fold increase with 2-mercaptoethanol treatment).

Biochemical Characterization

Enzyme Activity Assays

Standard activity assays for SsDHAD typically monitor the dehydration of various substrates by measuring the formation of products. The following protocols describe robust methods for quantifying SsDHAD activity:

  • D-Gluconate Dehydration Assay:

    • Reaction Mixture: 50 mM MES buffer (pH 6.2), 10-100 mM D-gluconate, 2-5 μg purified SsDHAD, in a total volume of 0.5-1 mL.
    • Incubation: 70°C for 5-15 minutes.
    • Detection: Terminate reaction by cooling on ice; quantify 2-keto-3-deoxygluconate (KDG) formation using the periodic acid-thiobarbituric acid method or by HPLC.
  • Natural Substrate Assay (DHIV Dehydration):

    • Reaction Mixture: 50 mM MES buffer (pH 6.2), 1-10 mM 2,3-dihydroxyisovalerate (DHIV), 2-5 μg purified SsDHAD.
    • Incubation: 70°C for 5-15 minutes.
    • Detection: Monitor 2-ketoisovalerate (KIV) formation spectrophotometrically at 240 nm or by HPLC.
  • D-Glycerate Dehydration Assay:

    • Reaction Mixture: 50 mM MES buffer (pH 6.2), 10-100 mM D-glycerate, 5-10 μg purified SsDHAD.
    • Incubation: 70°C for 10-20 minutes.
    • Detection: Quantify pyruvate formation using lactate dehydrogenase-coupled assay monitoring NADH oxidation at 340 nm.
Biochemical Properties

Table 2: Biochemical Characterization of Recombinant SsDHAD

Parameter Value Conditions Notes
Optimal Temperature 77°C pH 6.2, D-gluconate substrate Activity maintained >80% between 70-85°C
Optimal pH 6.2 77°C, D-gluconate substrate Broad activity range (pH 5.5-7.5)
Specific Activity (D-gluconate) 4.4 U/mg 77°C, pH 6.2 After heat treatment purification
Specific Activity (DHIV) ~10-15 U/mg 77°C, pH 6.2 Natural substrate
Specific Activity (D-glycerate) 10.7 ± 0.4 mU/mg 77°C, pH 6.2 Non-natural substrate
kcat/Km (DHIV) 140.3 mM^(-1)s^(-1) Optimal conditions Natural substrate efficiency
kcat/Km (D-gluconate) 20.0 mM^(-1)s^(-1) Optimal conditions Non-natural substrate efficiency
Alcohol Tolerance (IC50) 15% (v/v) ethanol, 4.5% (v/v) butanol, 4% (v/v) isobutanol Standard assay conditions Relevant for biofuel production applications
Total Turnover Number (DHIV) 28.2 × 10^3 ± 0.8 × 10^3 Until complete inactivation Catalytic capacity before inactivation
Activation by 2-Mercaptoethanol 3-5 fold increase 10-50 mM, 30 min pretreatment Enhanced specific activity and thermo-inactivation tolerance

The biochemical characterization reveals SsDHAD as an extremely thermostable enzyme with significant activity across a range of substrates. Its catalytic promiscuity is particularly noteworthy, with the enzyme demonstrating substantial activity toward both its natural substrate (DHIV) and various sugar acids, including D-gluconate and D-glycerate. This broad substrate specificity, combined with exceptional thermal stability, makes SsDHAD particularly valuable for industrial applications where process conditions often involve elevated temperatures.

The Fe-S cluster essential for SsDHAD activity can be compromised during purification, explaining the significant activation observed with reducing agents like 2-mercaptoethanol. This reactivation not only boosts initial activity but also enhances the enzyme's resistance to thermo-inactivation at moderate temperatures (50°C), extending its functional half-life in applied settings. The alcohol tolerance of SsDHAD is particularly relevant for applications in biofuel production, where end-product inhibition can limit reaction efficiency.

Inhibition Studies and Therapeutic Potential

DHAD as an Antimicrobial Target

The branched-chain amino acid biosynthesis pathway represents a promising target for antimicrobial drug development since this pathway is essential in bacteria, fungi, and plants but absent in mammals. DHAD, as the third enzyme in this pathway, has recently gained attention as a potential target for novel anti-microbial compounds. Studies on DHADs from pathogenic bacteria such as Staphylococcus aureus (SaDHAD) and Campylobacter jejuni (CjDHAD) have demonstrated that potent inhibitors of these enzymes effectively impair bacterial growth, validating DHAD as a viable drug target.

Inhibitor Characterization

Table 3: Inhibition Profile of DHAD Enzymes

Inhibitor SaDHAD Ki (μM) CjDHAD Ki (μM) Mechanism Potential Applications
N-isopropyloxalyl hydroxamate (IpOHA) 7.8 32.9 Competitive inhibition Broad-spectrum antimicrobial development
Aspterric Acid 51.6 35.1 Potent natural product inhibitor Herbicide and antimicrobial applications
Oxygen N/A N/A Fe-S cluster oxidation Exploitation of aerobic vs. anaerobic conditions

While these inhibition studies were conducted on bacterial DHADs, the structural and mechanistic conservation across DHAD enzymes suggests that SsDHAD may also be susceptible to similar compounds, though its thermostability and archaeal origin may confer some distinct inhibition profiles. The Fe-S cluster in DHADs presents both a vulnerability (sensitivity to oxygen and reactive oxygen species) and a challenge for drug development, as compounds that disrupt this essential cofactor could potentially lead to nonspecific toxicity.

Applications in Synthetic Enzyme Cascades

SsDHAD in Cell-Free Biosystems

The remarkable substrate promiscuity and thermostability of SsDHAD have enabled its application in various synthetic enzyme cascades designed to convert renewable carbohydrates into valuable chemicals. These cell-free systems combine multiple purified enzymes to create artificial metabolic pathways that circumvent the regulatory constraints of whole-cell systems. SsDHAD typically serves as a key dehydratase component in these cascades, facilitating the conversion of sugar acids to key intermediates.

G Glucose Glucose Gluconate Gluconate Glucose->Gluconate GDH KDG KDG Gluconate->KDG SsDHAD Glyceraldehyde Glyceraldehyde KDG->Glyceraldehyde KDGA Pyruvate Pyruvate KDG->Pyruvate KDGA Glycerate Glycerate Glyceraldehyde->Glycerate ALDH Glycerate->Pyruvate SsDHAD L_Alanine L_Alanine Pyruvate->L_Alanine AlaDH NAD NAD NADH NADH NAD->NADH GDH NADH->NAD ALDH NADH->NAD AlaDH

Diagram 1: SsDHAD in L-Alanine Production Pathway. This diagram illustrates the synthetic enzyme cascade for converting D-glucose to L-alanine, featuring SsDHAD catalyzing two dehydration steps in the pathway. GDH: Glucose Dehydrogenase; KDGA: 2-Keto-3-deoxygluconate Aldolase; ALDH: Aldehyde Dehydrogenase; AlaDH: L-Alanine Dehydrogenase.

Cascade Optimization and Process Parameters

The implementation of SsDHAD in synthetic cascades requires careful optimization of reaction conditions and enzyme ratios to maximize overall efficiency. Key considerations include:

  • Enzyme Loading Optimization: Empirical titration of SsDHAD relative to other cascade enzymes to identify optimal ratios that prevent bottleneck formation.
  • Cofactor Requirements: NAD serves as the exclusive cofactor in redesigned cascades, creating redox-neutral systems that minimize additional cofactor requirements.
  • Temperature Optimization: Balancing SsDHAD's high temperature optimum with the stability of other cascade components (typically operated at 50-60°C as compromise).
  • Byproduct Management: Addressing the inhibition of SsDHAD by reaction intermediates like D-glycerate through enzyme engineering or process control.

The total turnover number (TTN) for SsDHAD in cascade applications has been determined to be 35.5×10^3 ± 1.0×10^3 for D-gluconate conversion and 28.2×10^3 ± 0.8×10^3 for natural substrate (DHIV) conversion, demonstrating exceptional catalytic capacity before inactivation. These values can be further increased 4-5 fold through activation with reducing agents like 2-mercaptoethanol, significantly enhancing the economic viability of processes employing SsDHAD.

Troubleshooting Guide

Table 4: Common Issues and Solutions in SsDHAD Expression and Application

Problem Potential Causes Solutions
Low Expression Yield Codon bias, protein aggregation, inefficient transcription Use codon-optimized gene, lower induction temperature (16-18°C), try autoinduction media
Poor Activity After Purification Fe-S cluster damage, oxidation, improper folding Implement activity reconstitution protocol, include reducing agents, maintain anaerobic conditions
Rapid Activity Loss Oxygen sensitivity, thermal inactivation, proteolysis Add stabilizers (glycerol), use anaerobic chambers, optimize storage conditions
Substrate Inhibition High substrate concentrations Optimize substrate loading, use fed-batch approach for substrate addition
Incomplete Conversion in Cascades Bottlenecks in multi-enzyme systems Re-optimize enzyme ratios, consider substrate channeling strategies, add stabilizing cofactors

Conclusion

The recombinant expression and characterization of SsDHAD from Sulfolobus solfataricus provides researchers with a robust and versatile biocatalyst with significant potential for both basic research and applied biotechnology. The detailed protocols outlined in this document enable efficient production and application of this remarkable enzyme, leveraging its exceptional thermostability, broad substrate specificity, and compatibility with synthetic biology approaches. As the field of cell-free synthetic biology continues to advance, SsDHAD is poised to play an increasingly important role in sustainable manufacturing processes designed to convert renewable biomass into valuable chemicals, fuels, and pharmaceutical precursors.

Comprehensive Application Notes and Protocols on Dihydroxyacid Dehydratase (DHAD) for Biocatalysis and Herbicide Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dihydroxyacid Dehydratase (DHAD)

Dihydroxyacid dehydratase (DHAD, EC 4.2.1.9) is an iron-sulfur (Fe-S) cluster-containing enzyme that catalyzes the dehydration of 2,3-dihydroxyacids to their corresponding 2-keto acids. This reaction represents the third common step in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—in bacteria, fungi, archaea, and plants [1] [2]. The enzyme functions in carbon-oxygen bond cleavage and belongs to the family of hydro-lyases [1]. Its strategic position in this essential biosynthetic pathway, which is absent in animals, makes DHAD an attractive target for both industrial biocatalysis and the development of selective herbicides [3] [4].

DHADs are characterized by the presence of distinct types of oxygen-sensitive Fe-S clusters in their active sites, which are crucial for catalysis. The enzyme can accommodate either a [2Fe-2S] or a [4Fe-4S] cluster, with the former being more oxygen-resistant and typically found in plant DHADs (e.g., from Arabidopsis thaliana or spinach), while the latter is present in many bacterial DHADs (e.g., from Escherichia coli) [2]. The Fe-S cluster acts as a Lewis acid to activate the 3-hydroxy group of the substrate during the catalytic cycle [2]. The mechanism is proposed to involve an enol intermediate with the loss of a proton from the α-carbon during tautomerization [2]. Both hydroxyl groups and the R-configuration at the α-carbon are essential for substrate recognition [2].

Structural Characteristics and Key Residues

The active site of DHAD contains several highly conserved residues that coordinate the Fe-S cluster and a Mg²⁺ ion, both essential for catalytic activity. The [2Fe-2S] cluster in plant DHADs is coordinated by at least one non-cysteinyl ligand [2]. The Mg²⁺ ion is coordinated by conserved aspartate and glutamate residues (e.g., Asp140 and Glu463 in A. thaliana DHAD, AtDHAD) and plays a key role in substrate binding [4]. Other important active site residues include Tyr215, Phe181, and Ser489, which participate in hydrophobic interactions and hydrogen bonding with the substrate [4].

Table 1: Key Active Site Residues in Arabidopsis thaliana DHAD and Their Roles

Residue Role in Catalysis/Inhibition
Cys residues Coordinate the [2Fe-2S] cluster [4]
Asp140 Binds Mg²⁺ ion [4]
Glu463 Binds Mg²⁺ ion and forms hydrogen bonds with substrate/inhibitor [4]
Tyr215 Forms hydrophobic interactions with substrate/inhibitor; undergoes conformational change upon inhibitor binding [4]
Phe181 Forms hydrophobic interactions with substrate/inhibitor; undergoes conformational change upon inhibitor binding [4]
Ser489 Forms hydrogen bonds with substrate/inhibitor, stabilizing it in the active site [4]
Ile177 Forms hydrophobic interactions with inhibitor [4]

The diagram below illustrates the position of DHAD within the branched-chain amino acid biosynthetic pathway.

G Substrate1 2-Acetolactate AHAS AHAS Substrate1->AHAS Substrate2 2-Aceto-2-hydroxybutanoate Substrate2->AHAS Product1 2,3-Dihydroxy- isovalerate KARI KARI Product1->KARI Product2 2,3-Dihydroxy- 3-methylvalerate Product2->KARI KIV 2-Ketoisovalerate DHAD DHAD KIV->DHAD KMV 2-Keto-3- methylvalerate KMV->DHAD Valine Valine Leucine Leucine Isoleucine Isoleucine AHAS->Product1 AHAS->Product2 KARI->KIV KARI->KMV DHAD->Valine DHAD->Leucine DHAD->Isoleucine

Figure 1: DHAD in Branched-Chain Amino Acid Biosynthesis. The diagram shows the metabolic pathway for valine, leucine, and isoleucine biosynthesis, highlighting DHAD as the third enzyme in this essential pathway. AHAS: Acetolactate synthase; KARI: Ketol-acid reductoisomerase; DHAD: Dihydroxyacid dehydratase.

Quantitative Data on DHAD Activity and Inhibition

Table 2: Catalytic Performance of Recombinant Sulfolobus solfataricus DHAD (SsDHAD)

Parameter Value Conditions / Notes
Specific Activity 4.4 U/g cell mass Toward substrate D-gluconate [5]
Optimal Temperature 77°C [5]
Optimal pH 6.2 [5]
Specific Activity (D-glycerate) 10.7 ± 0.4 mU/mg Conversion to pyruvate [5]
Total Turnover Number (TTN)
D-gluconate to KDG 35.5×10³ ± 1.0×10³ Increased 5-fold with activation [5]
DHIV to KIV 28.2×10³ ± 0.8×10³ Natural substrate conversion [5]
D-glycerate to pyruvate 943 ± 0.28×10² Increased 4-fold with activation [5]
IC₅₀ (Alcohol Inhibition)
Ethanol 15% (v/v) Concentration for 50% residual activity [5]
Butanol 4.5% (v/v) Concentration for 50% residual activity [5]
Isobutanol 4% (v/v) Concentration for 50% residual activity [5]

Table 3: Inhibitor Binding Affinities for Arabidopsis thaliana DHAD (AtDHAD)

Inhibitor / Substrate Kd / Ki (µM) Notes
Natural Substrate 5.39 µM (Kd) 2,3-dihydroxy-3-methylbutanoic acid [4]
Aspterric Acid (AA) Sub-µM (Ki) Natural product inhibitor [3]
I-6e 1 µM (Kd) Synthetic benzoxazinone derivative [4]
I-6 2.79 µM (Kd) Parent benzoxazinone scaffold [4]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of DHAD in E. coli

This protocol describes the expression and purification of recombinant Arabidopsis thaliana DHAD (AtDHAD) in E. coli, adapted from published procedures [3] [2].

Materials:

  • Plasmid encoding AtDHAD (e.g., pET28a with C-terminal His-tag)
  • E. coli BL21(DE3) expression strain
  • LB medium with 50 μg/mL kanamycin
  • 1 M IPTG (isopropyl-β-D-thiogalactopyranoside) stock
  • 125 mM FeSO₄ solution
  • Lysis buffer: 50 mM Tris-HCl, 10 mM imidazole, pH 8.0, supplemented with protease inhibitor
  • Wash buffer: 50 mM Tris-HCl, 25 mM imidazole, pH 8.0
  • Elution buffer: 50 mM Tris-HCl, 250 mM imidazole, pH 8.0
  • Ni-NTA agarose resin

Procedure:

  • Transformation and Culture: Transform E. coli BL21(DE3) with the AtDHAD plasmid and plate on LB agar with kanamycin. Incubate overnight at 37°C.
  • Starter Culture: Inoculate 5 mL of LB medium containing kanamycin with a single colony and grow overnight at 37°C with shaking.
  • Large-scale Culture: Dilute the overnight culture 1:100 into 1 L of fresh LB medium with kanamycin. Grow at 37°C with shaking until OD₆₀₀ reaches 0.6.
  • Induction: Chill the culture on ice for 20 minutes. Add IPTG to a final concentration of 0.1 mM and FeSO₄ to 125 μM. Incubate the culture at 16°C for 16-20 hours with shaking.
  • Harvesting: Harvest cells by centrifugation at 5,300 × g for 15 minutes at 4°C. Discard the supernatant.
  • Lysis: Resuspend the cell pellet in 30 mL of lysis buffer. Lyse cells by sonication on ice. Clarify the lysate by centrifugation at 17,000 × g for 15 minutes at 4°C.
  • Purification: Incubate the soluble lysate with Ni-NTA resin at 4°C for 2 hours with gentle agitation. Pour the resin into a column and wash with 10 column volumes of lysis buffer, followed by 5 column volumes of wash buffer.
  • Elution: Elute the His-tagged AtDHAD with elution buffer. Collect 1 mL fractions and analyze by SDS-PAGE.
  • Buffer Exchange: Desalt the protein into an appropriate storage buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column or dialysis.

Notes:

  • For oxygen-sensitive DHAD variants (e.g., those with [4Fe-4S] clusters), perform purification under anaerobic conditions.
  • Determine protein concentration spectrophotometrically and assess purity by SDS-PAGE.
  • Confirm the presence and type of Fe-S cluster by UV-visible absorption spectroscopy ([2Fe-2S] clusters show absorbance at ~330, 420, and 460 nm) [2].
Protocol 2: DHAD Activity Assay

This protocol measures DHAD activity by monitoring the production of 2-keto acids from 2,3-dihydroxyacid substrates [5] [2].

Materials:

  • Purified DHAD enzyme
  • Assay buffer: 50 mM MES or HEPES, pH 6.2-7.0
  • Substrate: 100 mM 2,3-dihydroxyisovalerate (DHIV) or other dihydroxyacid substrate
  • 2,4-Dinitrophenylhydrazine (DNPH) solution: 0.1% in 2 M HCl
  • 2 M NaOH
  • Spectrophotometer or plate reader

Procedure:

  • Reaction Setup: In a total volume of 500 μL, combine assay buffer, substrate (final concentration 1-10 mM), and purified DHAD.
  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 77°C for SsDHAD, 30-37°C for mesophilic DHADs) for 5-30 minutes.
  • Termination: Stop the reaction by adding 50 μL of 2 M HCl.
  • Derivatization: Add 500 μL of DNPH solution and incubate at 37°C for 10 minutes.
  • Color Development: Add 1 mL of 2 M NaOH and mix thoroughly.
  • Measurement: Measure the absorbance at 540 nm. Use a standard curve of the corresponding 2-keto acid (e.g., 2-ketoisovalerate) for quantification.
  • Calculation: One unit of DHAD activity is defined as the amount of enzyme that produces 1 μmol of 2-keto acid per minute under the assay conditions.

Alternative Continuous Assay: For real-time monitoring, measure the decrease in absorbance at 340 nm (NADH consumption) in a coupled assay with ketol-acid reductoisomerase (KARI) and dehydrogenase components.

Protocol 3: Inhibition Assay Using Microscale Thermophoresis (MST)

This protocol describes the measurement of inhibitor binding affinity to DHAD using Microscale Thermophoresis [4].

Materials:

  • Purified DHAD (label if necessary)
  • Inhibitor compounds (e.g., aspterric acid, I-6e derivatives)
  • MST-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.05% Tween-20)
  • Monolith series instrument (NanoTemper Technologies)
  • Standard-treated capillaries

Procedure:

  • Sample Preparation: If using labeled protein, prepare a constant concentration of fluorescently-labeled DHAD (e.g., 50 nM) in MST buffer.
  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor compound in MST buffer, typically covering a 1:1 dilution series across 16 concentrations.
  • Binding Reaction: Mix equal volumes of labeled DHAD and each inhibitor concentration. Include a no-inhibitor control.
  • Incubation: Incubate the mixtures for 15-30 minutes at room temperature to reach binding equilibrium.
  • Loading: Load each sample into a separate capillary.
  • MST Measurement: Place capillaries in the instrument and run the MST measurement according to manufacturer's instructions (typically using 20-80% LED power and medium MST power).
  • Data Analysis: Plot the normalized fluorescence against inhibitor concentration and fit the data to determine the dissociation constant (Kd) using the instrument's software.

Notes:

  • Label-free MST can also be performed using the intrinsic tryptophan fluorescence of the protein.
  • Alternative binding assays include isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

The following diagram outlines the key steps involved in the heterologous expression, purification, and characterization of recombinant DHAD.

G cluster_1 Expression & Purification cluster_2 Characterization Start Clone DHAD Gene into Expression Vector Transform Transform E. coli BL21(DE3) Start->Transform Culture Culture in LB + Kanamycin Transform->Culture Transform->Culture Induce Induce with IPTG + FeSO₄ at 16°C Culture->Induce Culture->Induce Harvest Harvest Cells by Centrifugation Induce->Harvest Induce->Harvest Lyse Lyse Cells by Sonication Harvest->Lyse Harvest->Lyse Purify Purify via Ni-NTA Chromatography Lyse->Purify Lyse->Purify Characterize Characterize Protein & Fe-S Cluster Purify->Characterize Assay Activity Assay & Inhibition Studies Characterize->Assay Characterize->Assay

Figure 2: Experimental Workflow for Recombinant DHAD. The diagram outlines the key steps involved in the heterologous expression, purification, and characterization of recombinant DHAD, from cloning to functional assays.

Biocatalytic Applications

Chemicals Production via Synthetic Cascade Biomanufacturing

DHAD serves as a key biocatalyst in synthetic cascade reactions for the defunctionalization of biomass-derived carbohydrates into valuable chemicals. The enzyme from the thermophilic archaeon Sulfolobus solfataricus (SsDHAD) is particularly valuable due to its high thermostability (optimal temperature of 77°C) and broad substrate specificity [5].

Applications include:

  • Conversion of D-gluconate to 2-keto-3-deoxygluconate (KDG), a key metabolic intermediate [5]
  • Production of pyruvate from D-glycerate, a reaction not occurring in natural metabolic pathways, with a specific activity of 10.7 ± 0.4 mU/mg [5]
  • Integration into multi-enzyme cascades for the production of biofuels and bio-based chemicals such as isobutanol [5] [6]

Process Considerations:

  • SsDHAD shows sensitivity to alcohol inhibition, with IC₅₀ values of 4% (v/v) for isobutanol, 4.5% (v/v) for butanol, and 15% (v/v) for ethanol [5]. This necessitates careful process design for in situ product removal in fermentation systems.
  • The enzyme can be activated 3-fold by incubation with 2-mercaptoethanol, which also modulates thermo-inactivation tolerance at 50°C [5].
Herbicide Development Targeting DHAD

The absence of the BCAA biosynthesis pathway in animals makes DHAD an attractive target for the development of selective herbicides [3] [4]. The natural product aspterric acid (AA), discovered through resistance gene-directed genome mining, is a submicromolar competitive inhibitor of plant DHAD and exhibits potent herbicidal activity [3].

Key Developments:

  • Aspterric Acid: Shows effectiveness against glufosinate-resistant Arabidopsis thaliana at 250 μM and causes 100% efficacy against Avena fatua and Setaria viridis at 150 g ai/ha [3] [4].
  • Benzoxazinone Derivatives: Synthetic inhibitors designed with α-hydroxycarboxylic acid moieties mimic the natural substrate. Compound I-6e (7-fluoro-2-hydroxy-3-oxo-4-propyne-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid) completely inhibits A. thaliana germination and shows broad-spectrum activity against six weed species [4].
  • Binding Mechanism: The α-hydroxycarboxylic acid moiety coordinates with the Fe-S cluster and Mg²⁺ ion, while the hydrophobic scaffold interacts with aromatic residues (Tyr215, Phe181) in the active site [4].

Resistance Management:

  • The fungal self-resistance enzyme AstD, which has a narrower substrate channel that prevents AA binding, provides a mechanism for engineering herbicide-resistant crops [3].
  • Several mutants of AtDHAD have been generated that confer moderate tolerance to AA while retaining original activity, providing directions for ecological construction of herbicide-resistant crops [3].

Troubleshooting Guide

Table 4: Common Issues in DHAD Expression and Characterization

Problem Potential Cause Solution
Low enzyme activity Oxygen-induced degradation of Fe-S cluster Purify under anaerobic conditions; add reducing agents (DTT, 2-mercaptoethanol) [5] [2]
Incomplete cluster loading Heterologous expression in E. coli lacking specific cluster donor Co-express with potential cluster donors (e.g., NFU2 for plant DHADs); in vitro reconstitution [2]
Low expression yield Protein aggregation; toxicity to host Lower induction temperature (16°C); reduce IPTG concentration; use different expression strain
Enzyme instability Thermo-inactivation; proteolysis Optimize storage buffer; add stabilizers; use protease inhibitors during purification
Poor inhibitor efficacy Improper binding due to active site differences Design species-specific inhibitors based on structural variations [4]

Conclusion

Dihydroxyacid dehydratase represents a versatile biocatalyst with significant applications in both industrial biotechnology and agrochemical development. Its role in essential metabolic pathways, combined with its unique Fe-S cluster-dependent catalytic mechanism, offers opportunities for engineering and inhibitor design. The protocols provided herein for recombinant expression, purification, activity assessment, and inhibition studies will enable researchers to explore DHAD's full potential. Future directions include engineering DHAD for enhanced stability and altered substrate specificity, developing next-generation herbicides with reduced resistance potential, and optimizing DHAD-containing enzyme cascades for efficient production of valuable chemicals from renewable resources.

References

metabolomic profiling (R)-2,3-Dihydroxy-isovalerate in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Role of (R)-2,3-Dihydroxy-isovalerate

This compound is an intermediate metabolite in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine [1]. It is generated from 3-Hydroxy-3-methyl-2-oxobutanoic acid by the enzyme ketol-acid reductoisomerase (EC 1.1.1.86) and is subsequently converted to 2-Oxoisovalerate by the enzyme dihydroxy-acid dehydratase (EC 4.2.1.9) [1]. Its role in this essential biosynthetic pathway makes it a molecule of interest in metabolomic studies.

Analytical Techniques for Metabolomic Profiling

The search results highlight UPLC-Q-TOF/MS (Ultra-performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry) as a powerful and modern technique for non-targeted metabolomic profiling in biological samples such as serum and urine [2]. This approach is often complemented by targeted profiling using HPLC-MS/MS for precise quantification of a predefined set of metabolites [3].

The general workflow, as applied in recent studies, involves the following stages:

G Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Instrumental Analysis\n(UPLC-Q-TOF/MS / HPLC-MS/MS) Instrumental Analysis (UPLC-Q-TOF/MS / HPLC-MS/MS) Sample Preparation->Instrumental Analysis\n(UPLC-Q-TOF/MS / HPLC-MS/MS) Data Processing Data Processing Instrumental Analysis\n(UPLC-Q-TOF/MS / HPLC-MS/MS)->Data Processing Statistical & Bioinformatic Analysis Statistical & Bioinformatic Analysis Data Processing->Statistical & Bioinformatic Analysis

Diagram Title: General Metabolomic Workflow

Information Gaps and Recommendations

A significant challenge in compiling your requested application notes is the absence of specific details in the available literature. Here are the key gaps and suggestions for how to address them:

  • Lack of Detailed Protocols: The searched studies confirm the use of techniques like UPLC-Q-TOF/MS but do not provide granular protocol details such as specific column types, mobile phase gradients, ionization parameters, or detailed sample preparation steps [2] [3].
  • Missing Quantitative Data: While the biological role of this compound is established, I did not find published concentration ranges for this specific metabolite in plasma, serum, or other biological samples from the general population or disease-specific cohorts.
  • Pathway Context, but No Specific Data: The metabolite's place in the valine, leucine, and isoleucine biosynthesis pathway is well-documented [1]. However, the search results do not contain studies that report its levels in relation to specific diseases or interventions.

To overcome these limitations, I suggest:

  • Consulting Methodological Papers: Search for papers specifically focused on measuring branched-chain amino acid (BCAA) metabolites or 2-hydroxy carboxylic acids in your sample matrix of interest.
  • Checking Vendor Application Notes: Manufacturers of analytical instrumentation and consumables (e.g., Agilent, Waters, Thermo Fisher Scientific) often provide detailed application notes with full methods, which are an excellent resource for proven protocols.
  • Targeted Database Search: Specialized metabolomic databases like the Human Metabolome Database (HMDB) can be queried directly for known concentrations and analytical methods associated with HMDB0012141 [1].

Basic Compound Information

The table below summarizes the core identifying information for this compound.

Property Description
Common Name This compound [1]
HMDB ID HMDB0012141 [1]
Chemical Formula C5H10O4 [1]
Average Molecular Weight 134.1305 Da [1]
IUPAC Name (2R)-2,3-dihydroxy-3-methylbutanoic acid [1]
CAS Registry Number 19451-56-0 [1]

Metabolic Pathway Diagram

The following diagram illustrates the position of this compound within its primary metabolic pathway, based on information from the Human Metabolome Database [1].

G 3-Hydroxy-3-methyl-\n2-oxobutanoic acid 3-Hydroxy-3-methyl- 2-oxobutanoic acid (R)-2,3-Dihydroxy-\nisovalerate (R)-2,3-Dihydroxy- isovalerate 3-Hydroxy-3-methyl-\n2-oxobutanoic acid->(R)-2,3-Dihydroxy-\nisovalerate Ketol-acid reductoisomerase 2-Oxoisovalerate 2-Oxoisovalerate (R)-2,3-Dihydroxy-\nisovalerate->2-Oxoisovalerate Dihydroxy-acid dehydratase Valine Valine 2-Oxoisovalerate->Valine

Diagram Title: Role in Valine, Leucine, and Isoleucine Biosynthesis

A Path Forward for Protocol Development

Given the information gaps, here is a generalized framework for developing your own protocol to profile this compound:

  • Sample Preparation: Start with established methods for plasma/serum metabolomics. This typically involves protein precipitation using cold organic solvents like methanol or acetonitrile, followed by centrifugation and analysis of the supernatant [2] [3].
  • Chromatography: Utilize a reversed-phase UPLC/HPLC system with a C18 column. The mobile phase often consists of water and acetonitrile, both modified with 0.1% formic acid, run with a gradient elution [2].
  • Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode for organic acids. Use a high-resolution mass spectrometer like a Q-TOF for non-targeted discovery or a triple quadrupole (QQQ) for targeted, quantitative analysis in MRM mode [3].
  • Validation: For quantitative assays, a rigorous validation is essential. This includes assessing linearity, accuracy, precision, and stability following established bioanalytical guidelines (e.g., US FDA or EMA guidelines) [3].

References

improving stability dihydroxyacid dehydratase iron-sulfur cluster

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: DHAD Iron-Sulfur Cluster Stability

Here is a summary of common issues and their solutions to help you diagnose and resolve problems with DHAD activity.

Problem & Symptoms Potential Causes Recommended Solutions & Preventive Measures

| ➀ Low or Lost Enzymatic Activity • Reduced reaction rates • Inconsistent assay results | O2-Induced Cluster Degradation: The [2Fe-2S] or [4Fe-4S] cluster is degraded upon exposure to oxygen [1] [2]. | • Perform all purification and experimentation under strict anaerobic conditions [1]. • Use an anaerobic chamber or sealed systems with oxygen-scavenging solutions [1]. | | ➁ Protein Instability & Precipitation • Protein aggregation during purification • Loss of protein over time | Cofactor Loss: Degradation of the Fe-S cluster leads to unfolding of the apoprotein [2]. | • Include reducing agents (e.g., DTT) in buffers to maintain a reducing environment [2]. • Confirm cluster integrity after purification using UV-Vis or EPR spectroscopy [1]. | | ➂ Issues with Inhibitor Binding Assays • Poor inhibitor affinity • Inconsistent binding data | Inactive Enzyme: Assays are conducted with enzyme that has already lost its Fe-S cluster [2]. | • Ensure enzyme is active before assay via a quick activity check. • For novel inhibitors, verify binding to the cluster via crystallography or spectroscopy, as seen with inhibitor I-6e [2]. |

Frequently Asked Questions (FAQs)

About the Enzyme

Q1: What type of iron-sulfur cluster does DHAD contain? DHAD can contain either a [2Fe-2S] or a [4Fe-4S] cluster, which is essential for its catalytic function. The specific type can vary between species. For example, the DHAD from Mycobacterium tuberculosis and spinach contains a [2Fe-2S] cluster [1] [2], while the E. coli enzyme contains a [4Fe-4S] cluster [2].

Q2: Why is the Fe-S cluster so important for DHAD function? The cluster sits in the active site of the enzyme. Studies show that the substrate binds directly to or very close to this cluster. It is crucial for the catalytic dehydration reaction that produces branched-chain amino acids [1].

Experimental Handling

Q3: What is the single most critical factor for maintaining DHAD stability? Conducting all experiments under strict anaerobic conditions is paramount. The Fe-S cluster is highly sensitive to oxidative degradation by oxygen, which irreversibly inactivates the enzyme [1] [2].

Q4: Are there any spectroscopic methods to confirm my DHAD's cluster is intact? Yes. UV-Vis spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy are both established methods to verify the presence and integrity of the Fe-S cluster in DHAD [1].

Discovery & Inhibition

Q5: Is DHAD a validated target for drug discovery? Yes. Because the branched-chain amino acid pathway is essential in bacteria and plants but absent in animals, DHAD is a promising target for antibiotic and herbicide development [1] [2]. The natural product aspterric acid and the synthetic compound I-6e are known inhibitors that target DHAD [1] [2].

Q6: How do inhibitors like I-6e bind to DHAD? Crystal structures reveal that inhibitors typically bind in the active site. The α-hydroxycarboxylic acid moiety of the inhibitor often coordinates with the metal ions (the Fe-S cluster and a structural Mg2+ ion), while other parts of the molecule form hydrogen bonds and hydrophobic interactions with nearby amino acids [2].

Experimental Protocols for Key Assays

Here are core methodologies for handling and studying functional DHAD.

Protocol 1: Maintaining Anaerobic Conditions for Protein Handling

The following diagram outlines the critical workflow for keeping your enzyme stable.

Start Start Protein Work Chamber Perform in Anaerobic Chamber (Gold Standard) Start->Chamber SealedSystem Use Sealed System with Schlenk Lines Start->SealedSystem Buffers Prepare Buffers with Oxygen-Scavengers (e.g., DTT) Chamber->Buffers SealedSystem->Buffers Confirm Confirm Cluster Integrity via UV-Vis/EPR Spectroscopy Buffers->Confirm End Proceed with Functional Assays Confirm->End

Key Procedures:

  • Anaerobic Chamber: Perform all protein purification, buffer exchange, and sample preparation inside a certified anaerobic chamber (with an atmosphere of ~95% N2 and ~5% H2) [1].
  • Sealed Systems: If a chamber is unavailable, use sealed Schlenk lines or vials. Degas all buffers thoroughly by sparging with high-purity argon or nitrogen for at least 30 minutes prior to use.
  • Buffer Additives: Always include reducing agents like Dithiothreitol (DTT, 1-5 mM) in your buffers to maintain a reducing chemical environment [2].
Protocol 2: Confirming Cluster Integrity by UV-Vis Spectroscopy

This is a quick method to check if your preparation has been compromised.

Procedure:

  • Prepare Sample: In an anaerobic chamber, place your purified DHAD protein sample in a quartz cuvette suitable for UV-Vis measurements.
  • Seal the Cuvette: Seal the cuvette with a gas-tight cap to prevent oxygen ingress.
  • Acquire Spectrum: Record the absorbance spectrum from 300 nm to 700 nm.
  • Interpret Results: A functional Fe-S cluster will typically show a broad absorbance feature in the 400-420 nm range [1]. A flat spectrum in this region suggests the cluster has been degraded.
Protocol 3: Measuring Inhibition Constants (Kd) using Microscale Thermophoresis (MST)

MST is a modern, solution-based method for measuring binding affinities under anaerobic conditions.

Procedure:

  • Label the Protein: Label purified DHAD according to the fluorescent dye manufacturer's protocol. Perform this step under anaerobic conditions.
  • Prepare Inhibitor Dilution Series: Create a series of 16 tubes with a constant concentration of labeled DHAD and varying concentrations of the inhibitor compound.
  • Load Capillaries: Pipette each sample into a dedicated MST capillary.
  • Measure and Analyze: Place the capillaries in the MST instrument. The software will analyze the thermophoretic movement of the protein as a function of inhibitor concentration and calculate the dissociation constant (Kd). This method was successfully used to determine that inhibitor I-6e binds to AtDHAD with a Kd of 1 µM [2].

The success of DHAD research hinges on meticulous handling to preserve its sensitive iron-sulfur cofactor. I hope this technical resource provides a solid foundation for your experiments.

References

anaerobic purification methods Fe-S cluster enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific issues you might encounter.

Question Issue Description Evidence & Supporting Data Recommended Solution
Why is my enzyme inactive after anaerobic purification? Enzyme is purified correctly but lacks activity, even with cluster reconstitution attempts. Study found Fe-S enzymes from phylogenetically distant species often fail to function in a heterologous host (E. coli); 65 out of 84 tested Fe-S enzyme orthologs were inactive [1]. Co-express the heterologous Fe-S biogenesis pathway (e.g., SUF or ISC) from your enzyme's native organism alongside the target enzyme [1].
Why does my enzyme work anaerobically but not in standard aerobic assays? Enzyme is active in anaerobic assays but loses function upon oxygen exposure. Fe-S clusters are highly sensitive to molecular oxygen and reactive oxygen species (ROS), which can degrade the clusters and inactivate the enzyme [2] [1]. Ensure all purification and assay steps are performed in an oxygen-free environment (glove box or sealed vials). Consider using an oxygen-scavenging system in assays [3].
My purified protein lacks the Fe-S cluster. How can I improve holo-protein yield? Isolated protein is in the apo-form (lacking the Fe-S cluster) or has low cluster occupancy. The SUF system has a higher inherent tolerance for oxygen compared to other biogenesis pathways like ISC [3] [1]. Utilize a recombinant SUF Fe-S cluster biogenesis system during protein expression to improve cluster insertion and maturation in vivo or in vitro [3].
Unexpected metal contamination is found in my protein preparation. What is the source? Contamination with copper or other metals interferes with analysis. Under anaerobic conditions, E. coli cells accumulate more intracellular copper, which specifically blocks Fe-S cluster biogenesis by binding to scaffold proteins IscU and IscA [4]. Chelex all buffers and avoid copper components in growth media or purification systems. Use high-purity reagents [4].

Detailed Experimental Protocol

This is a modern, one-pot method for synthesizing mature [4Fe-4S] proteins under aerobic conditions, overcoming the need for a glovebox [3].

Protocol: One-Pot De Novo Synthesis of [4Fe-4S] Proteins Using a Recombinant SUF System

1. Principle This protocol integrates three modules inside a single test tube:

  • The PURE System: A reconstituted cell-free transcription-translation system that produces the apo-protein.
  • A Recombinant SUF System: A six-protein pathway (SufBCDESU) that assembles and inserts [4Fe-4S] clusters.
  • An O2-Scavenging System: A three-enzyme cascade that removes ambient oxygen and generates the reduced electron carrier (FADH2) required by the SUF system.

2. Reagents and Setup

  • PURE System Components: Includes ribosomes, tRNAs, amino acids, energy sources, and necessary enzymes.
  • SUF Pathway Proteins: Purified recombinant SufB, SufC, SufD, SufS, SufE, and SufU.
  • O2-Scavenging Enzymes: Purified enzymes for the cascade (e.g., pyruvate oxidase, flavin reductase).
  • Substrates/Cofactors: DNA template of your target gene, Fe²⁺ or Fe³⁺ salt, L-cysteine, SAM, ATP, phosphoenolpyruvate, etc.
  • Key Tip: Determining the correct stoichiometry and concentration of enzymes, substrates, and cofactors is critical and requires optimization [3].

3. Workflow The diagram below illustrates the coordinated process of this one-pot synthesis.

workflow One-Pot Fe-S Protein Synthesis Workflow O2_Scavenge O2-Scavenging System SUF_System Recombinant SUF System O2_Scavenge->SUF_System Creates Anaerobic Environment & Provides FADH2 PURE_System PURE System SUF_System->PURE_System Delivers Mature [4Fe-4S] Cofactor Product Mature Fe-S Protein PURE_System->Product Produces DNA DNA Template DNA->PURE_System Encodes

Key Technical Considerations

  • Addressing Electron Carrier Incompatibility: If your enzyme is a reductase or requires specific electron transfer partners, its inactivity might be due to incompatibility with the host's native electron carrier proteins (e.g., ferredoxins). The solution is to identify and co-express the taxon-specific reducing partner from the enzyme's native organism [1].
  • Choosing the Right Biogenesis System: The SUF system is generally more oxygen-tolerant and is often the best choice for reconstituting Fe-S proteins in vitro, especially when working with enzymes from anaerobic microbes [3] [1].

References

overcoming (R)-2,3-Dihydroxy-isovalerate low yield fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Genetic Engineering Strategies

A key approach to overcoming low DIV yields is to engineer microbial strains to accumulate this intermediate by blocking its downstream conversion.

Strategy Target Gene Function of Target Gene Effect of Modification
Block Downstream Conversion ilvD Encodes dihydroxy-acid dehydratase, which converts DIV to 2-ketoisovalerate [1] [2] [3] Prevents the cell from reusing DIV, leading to its accumulation and secretion [1] [4].
Redirect Carbon Flux budA Encodes acetolactate decarboxylase, a key enzyme in the competing 2,3-butanediol synthesis pathway [1] Increases carbon flow into the branched-chain amino acid (and thus DIV) pathway instead of 2,3-butanediol [1].
Eliminate Byproduct Formation ldhA (or similar) Encodes lactate dehydrogenase, responsible for lactate production [1] Increases overall yield of DIV by reducing carbon loss to lactate [1].

The following diagram illustrates how these genetic modifications rewire the central metabolism in a microorganism like Klebsiella pneumoniae to enhance DIV production.

DIV_Biosynthesis Enhanced DIV Biosynthesis Pathway cluster_competing_pathway Competing Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate synthase Lactate Lactate Pyruvate->Lactate ldhA (Disrupted) Acetoin Acetoin Acetolactate->Acetoin budA (Disrupted) 3-Hydroxy-3-methyl-\n2-oxobutanoate 3-Hydroxy-3-methyl- 2-oxobutanoate Acetolactate->3-Hydroxy-3-methyl-\n2-oxobutanoate Reductoisomerase Butanediol Butanediol Acetoin->Butanediol DIV DIV 3-Hydroxy-3-methyl-\n2-oxobutanoate->DIV 2-Ketoisovalerate 2-Ketoisovalerate DIV->2-Ketoisovalerate ilvD (Disrupted) Valine Valine 2-Ketoisovalerate->Valine ilvD\n(Disrupted) ilvD (Disrupted) budA\n(Disrupted) budA (Disrupted) ldhA\n(Disrupted) ldhA (Disrupted)

Optimized Fermentation Protocols

Once the strain is engineered, fine-tuning the fermentation process is crucial for high yields.

Fermentation Parameters for K. pneumoniae

The following table summarizes the key parameters optimized in a fed-batch fermentation process that achieved a high DIV titer of 36.5 g/L with a conversion ratio of 0.49 mol/mol glucose over 45 hours [1].

Parameter Optimal Condition Impact on DIV Production
pH 6.5 (Acidic) Favors DIV synthesis over other metabolites [1].
Oxygenation Medium (e.g., 400 rpm) Provides a balance that supports the required metabolic fluxes [1].
Fermentation Mode Fed-batch Allows for high cell density and controls substrate concentration to maximize yield and productivity [1].
Analytical Method: Determining Total Alcohols in Broth

Accurately measuring products and by-products is essential for monitoring your fermentation. Here is a high-throughput method to determine total alcohols in raw fermentation broth [5].

Workflow Overview:

  • Sample Pretreatment:
    • Add Ca(OH)₂ to precipitate and remove organic acids and glycerol [5].
    • Add Trichloroacetic Acid (TCA) to precipitate proteins and cell debris under acidic conditions [5].
    • Add Hexadecyltrimethylammonium Bromide (CTAB) to precipitate polysaccharides and residual proteins [5].
    • Remove all precipitates by centrifugation [5].
  • Parallel Assays:
    • Test A - Potassium Permanganate (KMnO₄) Oxidation: React the pretreated sample with KMnO₄ at 40°C. Measure the absorbance decrease at 526 nm (A526). This signal comes from the oxidation of both total alcohols and any remaining reducing sugars [5].
    • Test B - DNS Assay for Reducing Sugars: React a separate aliquot of the pretreated sample with DNS reagent under alkaline conditions with heating. Measure the absorbance at 550 nm (A550). This determines the concentration of reducing sugars in the sample [5].
  • Calculation:
    • Use the DNS assay result (Test B) to calculate the concentration of reducing sugars.
    • Calculate how much of the A526 signal in Test A is contributed by these sugars.
    • Subtract the sugar contribution from the total A526 signal to find the signal attributable only to total alcohols.
    • Use a standard curve for ethanol to convert this corrected absorbance value to a total alcohol concentration [5].

Analytical_Workflow Total Alcohol Analysis Workflow Raw_Broth Raw_Broth Pretreated_Sample Pretreated_Sample Raw_Broth->Pretreated_Sample 1. Pretreatment (Ca(OH)2, TCA, CTAB, Centrifugation) A_KMnO4_Oxidation A_KMnO4_Oxidation Pretreated_Sample->A_KMnO4_Oxidation B_DNS_Assay B_DNS_Assay Pretreated_Sample->B_DNS_Assay Absorbance_A526 Absorbance_A526 A_KMnO4_Oxidation->Absorbance_A526 Measure A526 Absorbance_A550 Absorbance_A550 B_DNS_Assay->Absorbance_A550 Measure A550 Corrected_A526 Corrected_A526 Absorbance_A526->Corrected_A526 Subtract Sugar Contribution Sugar_Concentration Sugar_Concentration Absorbance_A550->Sugar_Concentration Calculate via Glucose Std Curve Contribution_to_A526 Contribution_to_A526 Sugar_Concentration->Contribution_to_A526 Calculate Total_Alcohol_Concentration Total_Alcohol_Concentration Corrected_A526->Total_Alcohol_Concentration Calculate via Ethanol Std Curve

Frequently Asked Questions (FAQs)

Q1: Why is my engineered yeast strain secreting large amounts of DIV instead of producing the desired downstream product like isobutanol? A1: This is a documented issue in Saccharomyces cerevisiae. The secretion of DIV indicates that the enzyme dihydroxyacid dehydratase (Ilv3) is a limiting factor in the pathway. The cell's transport systems may also actively secrete this intermediate, effectively competing with the intended synthetic pathway. Your efforts may be better focused on using this secretion as a production strategy for DIV itself, or on further engineering to overcome this bottleneck (e.g., by enhancing Ilv3 expression and activity) [4].

Q2: Besides genetic tweaks, what other compounds can I add to the fermentation to improve yield? A2: Research suggests that adding compounds which inhibit the conversion of acetolactate to branched-chain amino acids can redirect flux. These include structural analogs like 2-hydroxyisobutyric acid (2-HIBA), 2-ketoisovalerate, and 2,3-hydroxy-3-methylbutanoate (which is DIV itself) [6].

Q3: What is the therapeutic relevance of (R)-2,3-Dihydroxy-isovalerate? A3: Emerging research indicates that DIV is not just a metabolic intermediate. When enriched by specific gut microbiota (e.g., through the administration of the compound silibinin), it exhibits anti-inflammatory effects and can ameliorate colitis in mouse models. Its mechanism involves targeting the colonic GABA transporter 3 (GAT-3) and impacting the RARβ/RORγt axis, which is crucial for its anti-colitis properties [7].

References

optimizing oxygen transfer rate 2,3-Dihydroxyisovalerate production

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are OTR and kLa, and why are they critical? The Oxygen Transfer Rate (OTR) is the actual amount of oxygen dissolved in the medium per unit volume per time (mmol O₂/L/h) and is the rate at which oxygen is made available to your cells [1]. The volumetric oxygen mass transfer coefficient (kLa) is a constant that indicates the efficiency of this oxygen transfer from the gas bubbles to the liquid medium [1]. A high kLa means your bioreactor can transfer oxygen more effectively. Ultimately, for an aerobic process, your cell's Oxygen Uptake Rate (OUR) must be lower than the maximum OTR the system can provide, otherwise, the culture becomes oxygen-limited [2].

  • How can I manipulate OTR in my bioreactor? You can increase the OTR by:

    • Increasing Agitation Speed: Higher stirrer speed shreds air bubbles into smaller ones, creating a larger gas-liquid surface area for transfer (increasing the a in kLa) and increasing the residence time of bubbles [1].
    • Increasing Aeration Rate: A higher air flow rate introduces more oxygen into the system [1].
    • Enriching Inlet Oxygen: Using pure oxygen instead of air, or increasing the total pressure in the bioreactor, increases the concentration gradient (c* - cₗ), which is the driving force for oxygen transfer [1] [3].
  • My process is producing excessive foam. What OTR-related steps can I take? Foaming is a common challenge when trying to increase OTR. You can:

    • Use chemical antifoams, but be aware they can sometimes reduce kLa by forming a barrier at the gas-liquid interface or by coalescing small bubbles into larger ones with less surface area [2].
    • Consider a Sealed-Oxygen Supply (SOS) system. This technology uses a pressurized vessel supplied with pure oxygen, which dramatically increases the oxygen driving force and utilization efficiency while minimizing foam formation [3].

Troubleshooting Guide

Problem & Symptoms Potential Causes Recommended Solutions

| Low Product Titer/Yield • Dissolved Oxygen (DO) drops to zero during growth/production. • Unintended by-product accumulation (e.g., lactate, acetate). | • Insufficient OTR: The bioreactor's oxygen supply cannot meet microbial demand. • Sub-optimal kLa due to poor agitation/aeration or high broth viscosity. | • Increase agitation speed and aeration rate within equipment and shear stress limits [1]. • Optimize kLa based on scale-up principles [4]. For microaerobic processes like 2,3-butanediol production, maintain a biomass-specific OTR of 1.4–7.9 mmol O₂/gCDW/h [4]. | | Inconsistent Performance Across Scales • Good results in bench-scale bioreactor are not replicated in pilot or production scale. | • Improper scale-up criteria. Maintaining constant power/volume or tip speed may not maintain the same kLa or OTR. | • Use kLa-based scale-up. Measure kLa at the bench scale and design the large-scale process to achieve the same kLa value to ensure comparable oxygen transfer [1]. | | Catastrophic Foaming • Foam overwhelms the bioreactor, requiring constant antifoam addition and risking contamination. | • High aeration and agitation to meet OTR demand creates stable foam. • Use of pure oxygen without pressure control, leading to low gas utilization and bubble stability [3]. | • Implement a Sealed-Oxygen Supply (SOS) system. This controls tank pressure (e.g., 0.03-0.05 MPa) to enhance OTR, suppress foam, and dramatically improve oxygen utilization efficiency [3]. |

Reference Data from Related Processes

The table below summarizes key parameters from successful fermentations where OTR was a critical optimized factor. This can serve as a reference for your development work.

Microorganism Product Optimal OTR / kLa Conditions Key Outcome Citation
Klebsiella pneumoniae 2,3-Dihydroxyisovalerate Agitation: 400 rpm; pH: 6.5 Achieved a high titer of 36.5 g/L in fed-batch fermentation [5].

| Bacillus licheniformis | 2,3-Butanediol (BD) | Volumetric OTR: 7-15 mmol/L/h Specific OTR: 1.4-7.9 mmol O₂/gCDW/h Respiratory Quotient (RQ): 1.8-2.5 | Maximized BD yield (0.43 g/g) and productivity (0.91 g/L/h) [4]. | | | Azotobacter vinelandii | Alginate | High OTRmax (100 mmol/L/h) improved production. Lower OTRmax (17 mmol/L/h) increased polymer molecular mass. | Demonstrated that OTRmax independently controls both alginate production and its molecular mass [6]. | | | Bacillus megaterium | Poly(3-hydroxybutyrate) - P(3HB) | kLa condition of 0.006 s⁻¹ | Increased the P(3HB) intracellular mass fraction from 39% to 62% of cell dry weight [7]. | |

Experimental Protocols

Measuring kLa Using the Static Gassing-Out Method

This is a standard method for determining the kLa of your bioreactor system [1].

Workflow Diagram: kLa Measurement Process

G start Start: Fill bioreactor with medium/water step1 1. Degas with N₂ until DO is 0% start->step1 step2 2. Switch to air sparging at set conditions step1->step2 step3 3. Record DO increase until stable at 100% step2->step3 step4 4. Calculate kLa from DO vs. time data step3->step4 end End: kLa value obtained step4->end

Materials:

  • Bioreactor system with a calibrated Dissolved Oxygen (DO) sensor.
  • Nitrogen gas source.
  • Air source.
  • Data logging software or stopwatch.

Procedure:

  • Setup: Fill the bioreactor with your culture medium or water to the desired working volume. Assemble and calibrate the DO sensor at your process temperature [8].
  • Degassing: Sparge the vessel with nitrogen gas until the DO reading stabilizes at 0% [1].
  • Aeration: Quickly switch the gas supply to air, using your defined flow rate (e.g., 1 VVM) and agitation speed. Ensure all other ports are open to allow gas exhaust [8].
  • Data Collection: Record the DO concentration as it increases over time until it stabilizes at 100%. Use high-frequency data logging (e.g., every 5 seconds) for accuracy [8].
  • Calculation: The kLa is determined from the slope of the line when you plot ln(1 - DO) versus time. The kLa value is the negative of this slope.
Measuring OTR Using the Sulfite Oxidation Method

This chemical method is an industry standard for determining the maximum OTR of a fermentation bioreactor [8].

Materials:

  • Bioreactor system.
  • Sodium sulfite (Na₂SO₃) anhydrous.
  • Copper(II) sulfate (CuSO₄·5H₂O) solution (80 g/L) as a catalyst.
  • Stopwatch.

Procedure:

  • Preparation: Fill the bioreactor with deionized water. Calibrate the DO sensor. Set temperature to your process value (e.g., 30°C), agitation to maximum, and sparge air at 1 VVM [8].
  • Add Catalyst: Add the copper sulfate catalyst to the vessel (e.g., 2 mL per liter of working volume) [8].
  • Initiate Reaction: Quickly add a known mass of sodium sulfite powder to achieve a specific concentration (e.g., 11 g/L). Leave ports open after addition [8].
  • Time Measurement: Start the stopwatch when the DO reading falls to 50% on its way down. Stop the timer when the DO recovers back to 50% on its way up. The time between these two points is t [8].
  • Calculation: Calculate the OTR using the formula: OTR (mmol O₂/L/h) = (W Na₂SO₃ × 1000) / (126 × V × t) Where:
    • W _Na₂SO₃_ = mass of sodium sulfite used (g)
    • 126 = molecular weight of Na₂SO₃ (g/mol)
    • V = working volume (L)
    • t = elapsed time (hours)

Optimizing 2,3-Dihydroxyisovalerate Production

Based on the successful production of 2,3-Dihydroxyisovalerate by Klebsiella pneumoniae [5], here is a conceptual workflow integrating OTR optimization.

Conceptual Workflow for Process Optimization

G start Strain Construction: Disrupt ilvD and budA genes step1 Shake Flask Screening (OTR ~2-6 mmol/L/h) start->step1 step2 Bioreactor OTR Mapping (Test range e.g., 5-100 mmol/L/h) step1->step2 step3 Monitor Metabolites & RQ step2->step3 decision1 Analyze Data step3->decision1 decision1->step2 Not Found outcome1 Identify Optimal Window: • Volumetric OTR • Specific OTR (qO₂) • RQ decision1->outcome1 Found outcome2 Scale-up holding optimal kLa/OTR outcome1->outcome2

Key Genetic Modifications:

  • Disruption of the ilvD gene to prevent the conversion of 2,3-Dihydroxyisovalerate to the next metabolite, forcing its accumulation [5].
  • Disruption of the budA gene to block the competing 2,3-Butanediol pathway, thereby redirecting carbon flow toward your target product [5].

OTR Optimization Strategy:

  • Map the OTR Space: Conduct batch or fed-batch cultures under a wide range of OTR conditions by varying agitation and aeration [4].
  • Monitor Key Parameters: For each run, measure the final product titer, yield, and by-products. Also, track the Respiratory Quotient (RQ), which can be an effective control parameter for microaerobic processes [4].
  • Identify Optimal Range: Analyze the data to find the specific OTR and RQ range that maximizes 2,3-Dihydroxyisovalerate yield and productivity, similar to the approach used for 2,3-butanediol [4]. The physical parameters from the successful study (400 rpm, pH 6.5) provide an excellent starting point for this mapping exercise [5].

References

Fermentation Parameters for 2,3-Dihydroxyisovalerate Production

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key optimized parameters for the fermentation process using an engineered Klebsiella pneumoniae strain, as identified in the search results [1].

Parameter Optimal Condition Role in 2,3-Dihydroxyisovalerate Fermentation
pH 6.5 Acidic pH favors the synthesis and accumulation of 2,3-Dihydroxyisovalerate [1].
Oxygen Agitation 400 rpm Classified as "medium level oxygen supplementation," optimal for product synthesis [1].

| Key Genetic Modifications | • Disruption of ilvD gene (dihydroxy acid dehydratase) • Disruption of budA gene (blocks 2,3-Butanediol pathway) • Blocking of lactic acid synthesis pathway | Prevents the conversion of 2,3-Dihydroxyisovalerate to 2-ketoisovalerate and channels carbon flux toward the target product [1]. | | Final Titer | 36.5 g/L | Achieved in a fed-batch fermentation over 45 hours [1]. | | Conversion Ratio | 0.49 mol/mol glucose | Indicates the process efficiency [1]. |

FAQs and Troubleshooting Guide

Based on the available data and general bioprocess principles, here are answers to potential issues.

What is the optimal pH setpoint, and why is it critical?
  • Answer: The optimal pH setpoint for this process is 6.5 [1]. Maintaining this specific acidic pH is crucial because it directly creates a culture environment that favors the synthesis and accumulation of 2,3-Dihydroxyisovalerate over other by-products. Deviations from this range can lead to reduced yields [2].
The product yield is lower than expected. What could be the cause?
  • Answer: Low yield can stem from several factors:
    • Incorrect pH: This is a primary suspect. Ensure your pH control system is accurately calibrated and maintaining a stable pH of 6.5 [1] [2].
    • Suboptimal Oxygen Transfer: The process requires "medium level" oxygen. If agitation or aeration is too low, it may hinder cell metabolism and product formation. Conversely, very high oxygen levels might divert metabolic flux. Confirm that your agitation speed (e.g., 400 rpm in the study) is appropriately scaled for your bioreactor [1].
    • Genetic Instability: The production strain has specific gene knockouts (ilvD, budA). If the culture loses these modifications, it will revert to producing by-products like 2,3-Butanediol or lactic acid, drastically reducing your target product yield [1].
How can I improve the stability of pH control during fermentation?
  • Answer: For more robust pH control beyond standard PID controllers, consider these advanced strategies:
    • Use Buffer Solutions: Incorporating a suitable buffer in your growth medium can help neutralize acidic or basic metabolites and stabilize pH [2].
    • Implement Advanced Control Systems: Modern approaches include Reinforcement Learning (RL) controllers. These AI-based systems can learn from process data to handle the nonlinear and time-varying dynamics of a fermentation better than traditional controllers, leading to more stable pH and reduced control effort [3].
    • Optimize Media Composition: The choice of nutrients (e.g., nitrogen source) can influence the production of acidic or basic waste products. Tweaking the medium may naturally minimize drastic pH shifts [2].

Experimental Workflow for Process Optimization

The following diagram outlines the key steps for establishing and optimizing a 2,3-Dihydroxyisovalerate fermentation process, based on the methodology from the research.

cluster_phase_2 Process Setup & Control cluster_phase_3 Optimal Conditions Start Start: Strain Engineering S1 Genetic Modifications: • Knock out ilvD gene • Knock out budA gene • Block lactic acid pathway Start->S1 S2 Fermentation Setup S1->S2 S3 Parameter Optimization S2->S3 S2->S3 S4 Fed-Batch Production S3->S4 S3->S4 ParamDetails Critical Parameters to Optimize • pH (set to 6.5) • Dissolved Oxygen (400 rpm) • Nutrient Feed Strategy S3->ParamDetails End Harvest & Analysis S4->End

Further Guidance

The search results are limited in providing specific diagnostic steps for equipment failure or complex biological contamination. For persistent issues:

  • Consult General Bioprocess Resources: Textbooks and manuals on fermentation technology offer extensive troubleshooting trees for common bioreactor problems (e.g., sensor failure, foam control, contamination).
  • Systematic Experimentation: If problems continue, a systematic approach—varying one parameter at a time (pH, agitation, feed rate)—can help identify the root cause.

References

budA gene knockout carbon flux redirection

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to some frequently asked questions regarding budA gene experiments.

Question Answer & Recommended Action
What is the primary function of the budA gene? Encodes acetolactate decarboxylase [1] [2]. Crucial for converting acetolactate to acetoin in the 2,3-butanediol (2,3-BDO) synthesis pathway.
Why perform a budA knockout? To block the native 2,3-BDO pathway and prevent carbon loss to this byproduct. Forces carbon flux toward other target products like lactate or succinate [1].
What is a key genetic strategy to enhance 2,3-BDO yield? Overexpress budA and budB (acetolactate synthase), often combined with deleting ldhA (lactate dehydrogenase). This redirects flux from lactate toward 2,3-BDO [1] [2].

| My product yield is lower than expected. What could be wrong? | 1. Check competing pathways: Ensure genes in competitive pathways (e.g., ldhA for lactate) are successfully knocked out [1] [3]. 2. Confirm gene expression: Use transcriptomics (RNA-seq) or RT-qPCR to verify that target genes are overexpressed or silenced as intended [1] [3]. 3. Optimize culture conditions: Slightly acidic conditions (e.g., pH 5.5) can favor 2,3-BDO production in K. pneumoniae [1]. | | How can I verify the metabolic flux has been redirected? | Use transcriptomic and metabolomic analyses. Look for increased transcription of 2,3-BDO genes (budA, budB, budC) and corresponding changes in metabolite concentrations (e.g., decreased lactate, increased 2,3-BDO) [1] [3]. |

Experimental Protocols & Data

For your experimental planning and validation, here is a summary of key methodologies and quantitative outcomes from published studies.

Key Genetic Engineering Workflow

The diagram below outlines a general workflow for constructing engineered strains for carbon flux redirection.

Start Start: Select Host Strain (e.g., K. pneumoniae SGSB100) A Strategy 1: Delete Competing Gene (e.g., ldhA) Start->A B Strategy 2: Overexpress Pathway Genes (e.g., budA, budB) Start->B C Strategy 3: Combine Deletion and Overexpression Start->C D Fermentation & Analysis A->D B->D C->D E Validate with: - HPLC (Product Titer) - Transcriptomics (RNA-seq) - Metabolomics D->E

Quantitative Results from Engineered Strains

This table summarizes the performance of different engineered strains, providing benchmarks for your experiments.

Engineered Strain Genotype Modification Key Effect on Carbon Flux 2,3-BDO Production Outcome
SGSB103 [1] ΔldhA Blocks lactate production, making more NADH and pyruvate available. Serves as a base strain; production increase is limited without enhancing 2,3-BDO pathway.
SGSB104 [1] budA budB overexpression Directly enhances flux into the 2,3-BDO synthesis pathway. Higher production than SGSB103, but lactate byproduct may still compete for carbon.
SGSB105 [1] ΔldhA + budA budB overexpression Combines block of competitive pathway with enhanced target pathway. ~40% increase in 2,3-BDO production from glucose vs. host strain; most effective strategy.
K12ΔpoxBΔpta [3] ΔpoxB Δpta in E. coli Blocks major acetic acid synthesis pathways. 11.56-fold increase in cytidine yield; demonstrates general principle of blocking competitive fluxes.
Analytical Methods for Validation

To confirm the success of your genetic modifications and the resulting flux redistribution, employ these analytical techniques [1] [3]:

  • Gene Expression Analysis: Use RNA-seq and RT-qPCR to measure transcription levels of key genes (e.g., budA, budB, budC, ldhA). In successful strains, 2,3-BDO gene levels remain high through log and stationary phases.
  • Metabolite Quantification: Use HPLC to accurately measure the concentrations of substrates and products (e.g., glucose, 2,3-BDO, lactate, acetate) in the fermentation broth.
  • Metabolomic Profiling: Conduct broader metabolomic analysis to track changes in central metabolic pathway intermediates, providing a system-level view of flux redirection.

Advanced Strategy: Conditional Knockdown

Beyond permanent knockouts, consider artificial small RNAs (sRNAs) for tunable gene regulation [4]. This method:

  • Does not alter the genome permanently.
  • Allows for fine-tuning the level of gene knockdown (e.g., partially reducing ldhA expression instead of full knockout).
  • Enables dynamic control of metabolism, potentially optimizing different phases of growth and production.

References

handling oxygen-sensitive dihydroxyacid dehydratase in assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding DHAD & Its Oxygen Sensitivity

Dihydroxyacid dehydratase (DHAD) is a key plant enzyme in the branched-chain amino acid synthesis pathway and a promising herbicide target. [1] Its oxygen sensitivity stems from essential iron-sulfur clusters ([2Fe-2S] or [4Fe-4S]) in its active site, which can be irreversibly inactivated upon exposure to oxygen. [1]

The following workflow summarizes the critical steps for maintaining enzyme activity:

G Start Start Experiment AnaerobicChamber Perform all steps in anaerobic chamber Start->AnaerobicChamber BufferTreat Treat all buffers with oxygen scavengers AnaerobicChamber->BufferTreat EnzymePrep Keep enzyme preparation under inert gas BufferTreat->EnzymePrep AssayRun Run assay in sealed, gas-tight vessels EnzymePrep->AssayRun End Active Enzyme for Assay AssayRun->End

Key Experimental Protocols

Here are detailed methodologies for working with oxygen-sensitive enzymes like DHAD, adapted from general principles for handling metalloenzymes. [1] [2]

Microscale Thermophoresis (MST) Binding Assay

This protocol is ideal for measuring inhibitor binding to DHAD under controlled conditions, as used in recent studies. [1]

  • 1. Pre-equilibration: Remove all assay reagents (buffers, enzyme, ligand) from storage and let them sit on the bench at room temperature for 15-20 minutes before starting. [3]
  • 2. Anaerobic Preparation:
    • Perform all liquid handling steps within an anaerobic chamber with an atmosphere of 95% N₂ and 5% H₂.
    • Use buffers that have been degassed and stored under an inert gas (e.g., argon or nitrogen).
    • Keep the DHAD enzyme stock on ice and under an inert gas blanket at all times.
  • 3. Ligand Dilution Series: Prepare a serial dilution of your inhibitor (e.g., the α-hydroxycarboxylic acid derivative I-6e) in the assay buffer. [1]
  • 4. Sample Preparation: Mix a constant concentration of fluorescently labeled DHAD with each concentration of the ligand. Pipette the mixture into premium-grade, glass-coated MST capillaries.
  • 5. Sealing: Seal the ends of the capillaries with a specialized, gas-impermeable sealant to prevent oxygen ingress during the measurement.
  • 6. Measurement and Analysis: Perform the MST measurement on the instrument outside the chamber. Data analysis yields the dissociation constant (Kd), which for a strong inhibitor like I-6e was reported to be 1 µM. [1]
Growth-Based Activity Screening

This method indirectly links DHAD activity to microbial growth, minimizing handling and oxygen exposure. It is adapted from a strategy used for an oxygen-sensitive formate dehydrogenase. [2]

  • 1. Bacterial Strain: Use an appropriate microbial host (e.g., an E. coli strain where growth is dependent on a functional BCAA pathway or another complemented system).
  • 2. Library Transformation: Transform the host with a library of DHAD variants.
  • 3. Anaerobic Growth: Plate the transformed cells on solid medium that requires DHAD activity for growth. Incubate the plates in an anaerobic workstation or jar under a nitrogen atmosphere.
  • 4. Selection: Only cells expressing a functional DHAD enzyme will be able to grow. This allows for high-throughput screening of active variants without direct, oxygen-exposed enzyme activity assays. [2]
  • 5. Validation: Pick colonies and validate activity with a subsequent colorimetric or other direct assay.

Troubleshooting Common DHAD Assay Problems

Problem & Possible Cause Signs Proposed Solution
Low/No Activity: Inactivation of [Fe-S] clusters Assay fails even with positive controls; no dose-response to inhibitors. Perform all protein purification and assay setup in an anaerobic chamber. Keep enzymes under inert gas. [1]
Low/No Activity: Incorrect storage Rapid performance degradation over time. Confirm storage at correct temperature. Aliquot enzyme to avoid freeze-thaw cycles. Check expiration dates. [3]
High Background/Noise: Contaminated reagents Inconsistent results between replicates; unexpected signal. Use fresh, filter-sterilized buffers. Ensure all glassware and equipment are clean. [3]
High Background/Noise: Insufficient washing (in plate-based assays) High signal in negative controls. Follow recommended washing procedures; ensure complete drainage between washes. [3]
Poor Replicate Data: Oxygen leakage during assay High variability between technical replicates. Check seals on assay plates and vessels. Use fresh plate sealers. Calibrate automated equipment. [3]
Poor Replicate Data: Pipetting errors Inconsistent standard curve and sample readings. Check pipette calibration and technique. Ensure correct dilutions and double-check calculations. [3]

Frequently Asked Questions

What are the specific signs that my DHAD preparation has been inactivated by oxygen? A complete or significant loss of enzymatic activity, even when using the natural substrate and positive controls, is the primary indicator. This is often accompanied by a loss of the enzyme's characteristic color, which is associated with its iron-sulfur cluster.

Are there any known stabilizers that can be added to the DHAD assay buffer? While the search results do not specify stabilizers for DHAD, general good practice for metalloenzymes includes using reducing agents (like DTT) and including glycerol in storage buffers to stabilize protein structure.

My inhibitor shows good binding in MST but no herbicidal activity in planta. Why? This is a known challenge. Earlier studies synthesized DHAD inhibitors with sub-micromolar inhibition constants (Ki) that lacked herbicidal activity, likely due to issues with cell permeability, stability in the plant, or metabolic degradation. [1] Designing inhibitors that can effectively reach the target enzyme in vivo is a key focus of current research. [1]

References

solvent stability dihydroxy-acid dehydratase biocatalysis

Author: Smolecule Technical Support Team. Date: February 2026

The Core Challenge: DHAD Instability

The primary issue you will encounter with DHAD is the extreme oxygen sensitivity of its iron-sulfur (Fe-S) cluster, which is essential for catalytic activity. A table below summarizes the two types of Fe-S clusters found in DHADs and their properties [1].

Feature [4Fe-4S] Cluster [2Fe-2S] Cluster
Oxygen Sensitivity High [1] More stable in the presence of oxygen [1]
Example Source E. coli, S. aureus, C. jejuni [1] Spinach, A. thaliana [1]
Key Characteristic Prone to degradation upon exposure to oxygen, leading to irreversible inactivation [1]. More tolerant to oxygen, making experimental handling easier [1].

This fundamental instability means that enzymes like DHAD from Staphylococcus aureus (SaDHAD) and Campylobacter jejuni (CjDHAD) are often virtually inactive after purification under aerobic conditions [1]. The following diagram illustrates the cycle of inactivation and reactivation.

DHAD_Inactivation cluster_process DHAD Fe-S Cluster Oxygen Sensitivity Cycle Active_DHAD Active DHAD with [4Fe-4S] Cluster Oxygen_Exposure O₂ Exposure Active_DHAD->Oxygen_Exposure Aerobic Conditions Inactive_DHAD Inactive DHAD (Degraded Cluster) Oxygen_Exposure->Inactive_DHAD Cluster Degradation Reconstitution In Vitro Reconstitution Inactive_DHAD->Reconstitution Anaerobic Protocol Reconstitution->Active_DHAD Activity Restored (Up to 19,000-fold boost) [1]

Experimental Protocol: Reactivating Your DHAD

If your purified DHAD is inactive, the activity can be dramatically recovered (by up to 19,000-fold) through the reconstitution of its Fe-S cluster under anaerobic conditions [1]. The workflow below outlines this critical reactivation process.

DHAD_Reconstitution cluster_workflow DHAD Fe-S Cluster Reconstitution Workflow Start Purified, Inactive DHAD Anaerobic_Chamber Transfer to Anaerobic Chamber Start->Anaerobic_Chamber Incubation_Mix Prepare Reconstitution Mix: • Dithiothreitol (DTT) • Ferrous Ammonium Sulfate • Sodium Sulfide Anaerobic_Chamber->Incubation_Mix Incubate Incubate (e.g., 1-2 hours, 4°C) Incubation_Mix->Incubate Desalt Desalt Enzyme (Remove excess salts) Incubate->Desalt Active_Enzyme Active DHAD Ready for Use Desalt->Active_Enzyme

DHAD Stability & Inhibition Data

For planning your experiments, here is a summary of key stability parameters for a recombinantly expressed DHAD and a list of known inhibitors with their potency.

Stability Parameters for SsDHAD (from Sulfolobus solfataricus) [2]

Parameter Value Condition / Note
Optimal Temperature 77 °C For D-gluconate conversion [2]
Optimal pH 6.2 For D-gluconate conversion [2]
Ethanol Tolerance (IC₅₀) 15% (v/v) Concentration for 50% residual activity [2]
Butanol Tolerance (IC₅₀) 4.5% (v/v) Concentration for 50% residual activity [2]
Isobutanol Tolerance (IC₅₀) 4% (v/v) Concentration for 50% residual activity [2]
Activity Boost 3-fold With 2-mercaptoethanol incubation [2]

Known DHAD Inhibitors and Their Potency [1] [3]

Inhibitor Target DHAD Affinity (Kᵢ or Kd) Note
N-isopropyloxalyl hydroxamate (IpOHA) SaDHAD Kᵢ = 7.8 µM [1] Potent inhibitor [1]
Aspterric Acid SaDHAD Kᵢ = 51.6 µM [1] Natural product [1]
Aspterric Acid CjDHAD Kᵢ = 35.1 µM [1] Natural product [1]
Aspterric Acid AtDHAD Kᵢ = 0.3 µM [3] Very high potency [3]
Compound I-6e AtDHAD Kd = 1 µM [3] Synthetic herbicide lead [3]

Frequently Asked Questions

Q1: I've purified DHAD according to the protocol, but it shows no activity. What went wrong?

  • Most Likely Cause: Oxygen exposure during or after purification has degraded the Fe-S cluster. This is a common issue, especially with [4Fe-4S] type DHADs [1].
  • Solution: You must perform the entire purification process under strict anaerobic conditions (using an anaerobic chamber or sealed, oxygen-free systems). Follow the In Vitro Reconstitution protocol outlined above to reactivate the enzyme [1].

Q2: How can I improve the solvent stability of DHAD in my reaction mixture?

  • Strategy 1: Use DHADs from thermophilic organisms (like Sulfolobus solfataricus), as they are inherently more robust. SsDHAD, for example, has known tolerance to alcohols like ethanol and butanol [2].
  • Strategy 2: Screen for solvent-tolerant microbes, as their enzymes are naturally adapted to function in the presence of organic solvents and may offer more stable DHAD variants [4].

Q3: Are there any known potent inhibitors I can use as a positive control in my assays?

  • Yes, several are documented. N-isopropyloxalyl hydroxamate (IpOHA) is a very potent inhibitor of SaDHAD (Kᵢ = 7.8 µM). Aspterric acid is a natural product that is a highly effective inhibitor of plant DHADs (e.g., Kᵢ = 0.3 µM for AtDHAD) and also inhibits bacterial DHADs [1] [3].

Q4: My inhibitor does not seem to work on the DHAD from my target organism. Why?

  • Cause: There can be significant structural differences in the active site and substrate channel between DHADs from different species (e.g., bacteria vs. plants). A mutation like I177F in A. thaliana DHAD can greatly affect inhibitor binding [5].
  • Solution: Check the literature for the specific DHAD you are working with. Design or select inhibitors based on the co-crystal structure of your target DHAD, if available [3].

I hope this technical support guide provides a solid foundation for your experiments with DHAD. The field is advancing rapidly, with new structures and inhibitors being published regularly [3] [5].

References

enhancing ilvD disrupted strain 2,3-Dihydroxyisovalerate productivity

Author: Smolecule Technical Support Team. Date: February 2026

Core Metabolic Engineering Strategy

The fundamental approach for DIV production involves redirecting carbon flux in the branched-chain amino acid pathway. The core genetic modifications and their roles are summarized in the table below.

Genetic Modification Gene Function Effect on DIV Production
Disrupt ilvD Encodes dihydroxy acid dehydratase; catalyzes conversion of DIV to 2-ketoisovalerate [1] [2] [3] Prevents DIV from being consumed in the valine synthesis pathway, causing it to accumulate [1] [2].
Disrupt budA Encodes acetolactate decarboxylase; diverts α-acetolactate to the 2,3-Butanediol (BDO) pathway [1] [2] Increases carbon flow from α-acetolactate into the valine/DIV synthesis pathway instead of BDO [1] [2].
Block Lactic Acid Pathway Disrupts lactate dehydrogenase (LDH) activity [1] Reduces lactic acid as a major by-product, further increasing carbon flux toward DIV [1].

The logical flow of this engineering strategy is illustrated in the following diagram:

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AlAc α-Acetolactate Pyruvate->AlAc Lactate Lactic Acid Pyruvate->Lactate DIV 2,3-Dihydroxyisovalerate (DIV) AlAc->DIV IlvC Step 2 BDO 2,3-Butanediol (BDO) AlAc->BDO BudA Step 2b KIV 2-Ketoisovalerate DIV->KIV IlvD Step 3 Knockout1 Knock out budA Knockout1->BDO Knockout2 Knock out ilvD Knockout2->KIV Knockout3 Block LDH Knockout3->Lactate

Performance Data and Fermentation Optimization

After constructing the engineered strain, optimizing fermentation parameters is crucial for high productivity. Key findings from fed-batch fermentations are summarized below.

Optimization Parameter Optimal Condition Reported Outcome
Host Organism Klebsiella pneumoniae Final titer: 36.5 g/L; Conversion ratio: 0.49 mol DIV/mol glucose [1] [3].
Host Organism Enterobacter cloacae (ΔbudA, ΔilvD) Final titer: 31.2 g/L; Conversion ratio: 0.56 mol DIV/mol glucose; Productivity: 0.41 g/L/h [2].
Culture pH 6.5 (mildly acidic) Favors DIV synthesis over other metabolites like 2,3-Butanediol [1] [3].
Oxygen Level Medium (e.g., 400 rpm agitation speed) Provides a micro-aerobic environment, balancing cell growth and DIV synthesis [1] [3].

Frequently Asked Questions (FAQs)

Q1: Why is my engineered ilvD disrupted strain not producing DIV as expected? A1: This is a common issue. Please check the following, in order:

  • Carbon Flux: Ensure you have also knocked out budA. If budA is functional, most carbon will flow toward 2,3-Butanediol instead of DIV [1] [2].
  • By-product Formation: Check for lactic acid accumulation. If present, consider blocking the lactic acid synthesis pathway to redirect more carbon to DIV [1].
  • Culture Conditions: Verify your pH and oxygen levels. A pH of 6.5 and medium oxygen supply are often critical for high yields [1] [3].

Q2: Is the ilvD/budA disruption strategy applicable to other bacterial hosts? A2: Yes, evidence suggests this is a universal strategy for 2,3-butanediol-producing bacteria. The same dual disruption in Enterobacter cloacae also led to significant DIV accumulation, confirming the approach is not limited to K. pneumoniae [2].

Q3: I am working with yeast. Why does my strain secrete large amounts of DIV instead of converting it to the next product? A3: This is a known bottleneck in yeast. Secreting DIV indicates that the next enzyme in the pathway, dihydroxyacid dehydratase (Ilv3p in yeast), is a limiting factor. The cell secretes the intermediate to avoid accumulation, which competes with the production of downstream products like isobutanol [4]. To address this, you may need to overexpress ILV3 or re-localize the pathway to a single cellular compartment.

Experimental Protocol: Fermentation Optimization

Here is a detailed methodology for a fed-batch fermentation to optimize DIV production, based on the cited research [1] [3].

Objective: To achieve high titer and yield of DIV using an engineered K. pneumoniae (ΔilvD, ΔbudA) strain.

Materials:

  • Strain: Klebsiella pneumoniae with ilvD and budA genes disrupted.
  • Bioreactor: A controlled fermenter with pH, temperature, and dissolved oxygen (DO) monitoring.
  • Medium: Use a defined mineral medium with glucose as the primary carbon source.

Procedure:

  • Inoculum Preparation: Grow the engineered strain overnight in a shake flask with a rich medium (e.g., LB) to prepare a healthy seed culture.
  • Bioreactor Inoculation: Transfer the seed culture to the bioreactor containing the production medium. An initial starting volume is typical.
  • Control Parameters:
    • Temperature: Maintain at 37°C.
    • pH: Control automatically at 6.5 using a base (e.g., NaOH) or acid solution. This is a critical parameter.
    • Oxygenation: Set the agitation speed to 400 rpm (or adjust to maintain a moderate dissolved oxygen level, e.g., 20-30%).
  • Fed-Batch Operation:
    • Allow the batch fermentation to proceed until the initial glucose is nearly depleted.
    • Begin a fed-batch phase by feeding a concentrated glucose solution at a controlled rate to maintain a low, constant glucose concentration in the broth. This prevents catabolite repression and keeps the cells metabolically active without overflowing metabolism to by-products.
  • Monitoring and Harvest:
    • Take samples periodically to measure cell density (OD600), glucose concentration, and DIV concentration (e.g., via HPLC).
    • The fermentation can typically be terminated after 40-50 hours. Centrifuge the final culture broth to separate cells from the supernatant, which contains the accumulated DIV.

The overall experimental workflow is summarized below:

Step1 1. Strain Construction (Disrupt ilvD & budA) Step2 2. Inoculum Prep (Overnight culture in LB) Step1->Step2 Step3 3. Bioreactor Setup (Initial batch in mineral medium) Step2->Step3 Step4 4. Process Control Step3->Step4 Sub4a pH = 6.5 Sub4b Temp = 37°C Sub4c Agitation = 400 rpm Step5 5. Fed-Batch Operation (Controlled glucose feeding) Step4->Step5 Step6 6. Monitoring & Harvest (Sample for HPLC analysis) Step5->Step6

References

GAT-3/RARβ/RORγt axis validation (R)-2,3-Dihydroxy-isovalerate

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings and Comparisons

The tables below summarize the core findings and experimental models related to the GAT-3/RARβ/RORγt axis.

Table 1: Summary of Key Experimental Findings

Component Function/Role in the Axis Experimental Evidence

| (R)-2,3-Dihydroxy-isovalerate | Microbiota-derived metabolite with anti-inflammatory and protective effects against colitis [1] [2]. | • Reinstated protective effects of silibinin in antibiotic-treated mice with colitis [1]. • Showed the most pronounced anti-inflammatory effects in vitro [1]. | | GABA Transporter 3 (GAT-3) | Molecular target of this compound [1]. | • Knockdown of colonic GAT-3 diminished the impact of silibinin on the axis and colitis [1] [2]. | | Retinoic Acid Receptor β (RARβ) | Mediates the impact of the silibinin-derived metabolite on colitis [1] [2]. | Identified as part of the essential signaling axis for anti-colitis properties [1]. | | RORγt (Retinoid-related orphan nuclear receptor γt) | Master regulator of Th17 cell differentiation and effector function; promotes inflammation [3] [4]. | Silibinin-derived microbiota and the metabolite this compound mediate their impact on colitis via RORγt [1]. |

Table 2: Comparison of Experimental Models and Readouts

Aspect Silibinin Treatment This compound Treatment
Primary Model Mouse model of DSS-induced colitis [1]. Mouse model of DSS-induced colitis, including in mice pre-treated with antibiotics [1].
Key In Vivo Readouts Amelioration of colitis symptoms; effect is gut microbiota-dependent [1]. Reinstatement of colitis protection even when the gut microbiota was depleted by antibiotics [1].
Key Molecular Readouts Modulation of gut microbiota; enrichment of Alistipes-associated this compound; action via GAT-3/RARβ/RORγt axis [1]. Direct targeting of colonic GAT-3; action via GAT-3/RARβ/RORγt axis [1] [2].

Detailed Experimental Protocols

For researchers looking to validate this axis, here are the key methodologies from the cited studies.

  • Animal Model of Colitis:

    • Induction: Colitis is induced in male C57BL/6 mice (6 weeks old) by providing 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water ad libitum for 10 consecutive days [1].
    • Treatment: Test compounds (e.g., silibinin, this compound) are administered daily via oral gavage during the DSS exposure period. A typical dose for this compound is 50 mg/kg [1].
    • Control Groups: Include a healthy control group (normal saline) and a positive control group (e.g., mesalazine at 310 mg/kg) [1].
  • Gut Microbiota Depletion Model:

    • To confirm the microbiota-dependent effects, a subset of mice is pre-treated with a broad-spectrum antibiotic (ABX) cocktail (1 mg/ml ampicillin, 5 mg/ml streptomycin, and 1 mg/ml colistin) in drinking water for 2 weeks prior to and during DSS and compound treatment [1].
  • Fecal Microbiota Transplantation (FMT):

    • Fresh fecal pellets are collected from donor mice treated with silibinin.
    • The fecal samples are homogenized and diluted in sterile PBS (0.1 g feces per 1 ml PBS), then filtered.
    • Recipient mice with colitis are gavaged with this fecal homogenate to substantiate the role of the microbiota [1].
  • Gene Knockdown:

    • The knockdown of colonic GAT-3 is performed to validate its essential role in the pathway. The specific method (e.g., CRISPR, siRNA) is not detailed in the provided excerpts, but this step is critical for confirming the target [1] [2].

The GAT-3/RARβ/RORγt Signaling Pathway

The proposed mechanism of action for this compound, based on the research, can be visualized as follows. This diagram illustrates the logical flow from metabolite to physiological effect.

compound (R)-2,3-Dihydroxy- isovalerate gat3 GAT-3 compound->gat3 Targets rarb RARβ gat3->rarb Activates rorgt RORγt rarb->rorgt Inhibits th17 Th17 Cell Differentiation & Inflammatory Response rorgt->th17 Promotes colitis Amelioration of Colitis th17->colitis Leads to colitis->th17 Suppresses microbiota Silibinin-modulated Gut Microbiota metabolite Produces (R)-2,3- Dihydroxy-isovalerate microbiota->metabolite metabolite->compound

The pathway highlights that the metabolite's ultimate protective effect is achieved by suppressing a pro-inflammatory cascade.

Research Context and Connections

  • RORγt as a Therapeutic Target: The role of RORγt as the master transcription factor for pro-inflammatory Th17 cells is well-established [3] [4]. This makes the downstream inhibition of RORγt by the GAT-3/RARβ axis a mechanistically sound and therapeutically relevant finding.
  • GAT-3 Localization and Function: GAT-3 is primarily known as a GABA transporter expressed in glial cells in the central nervous system [5] [6]. Its identification as a target in the colon for a microbiota-derived metabolite highlights a novel and extra-neural function for this transporter.

References

anti-inflammatory effects (R)-2,3-Dihydroxy-isovalerate vs other metabolites

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Anti-inflammatory Metabolites Compared

The table below summarizes the key characteristics of (R)-2,3-dihydroxy-isovalerate alongside other well-known anti-inflammatory microbial metabolites for a quick comparison.

Metabolite Class / Pathway Primary Anti-inflammatory Effects & Mechanisms Experimental Models Key References
This compound Valine, leucine, and isoleucine biosynthesis intermediate [1] [2] Targets colonic GABA transporter 3 (GAT-3), downregulating the RARβ/RORγt axis; reduces Th17 cell differentiation and pro-inflammatory factors [3]. DSS-induced murine colitis model; antibiotic-treated mice; in vitro cell studies [3]. [3]

| Short-Chain Fatty Acids (SCFAs) (e.g., Acetate, Butyrate) | Fermentation of dietary fibers [4] | Activate GPCRs (e.g., GPR43); inhibit histone deacetylases (HDACs); promote integrity of gut mucosal barrier; increase anti-inflammatory cytokine IL-18 [5] [6] [4]. | Zebrafish hyperlipidemia model; chicken gut inflammation model; human HSCT patient cohorts [5] [6] [7]. | [5] [6] [7] | | Isovaleric Acid | Short-chain fatty acid [5] | Activates GPR43; reduces liver and vascular lipid accumulation; downregulates SREBP-1 and Fasn lipid synthesis genes [5]. | High-cholesterol diet (HCD) zebrafish larvae model [5]. | [5] |

Experimental Data and Protocols for this compound

For a deeper dive into the research on this compound, here are the detailed experimental models and protocols.

  • In Vivo Model of Colitis: The core findings are based on a mouse model where colitis was induced by administering 2.5% dextran sulfate sodium (DSS) in drinking water for 10 days [3]. Mice were treated with silibinin (20, 50, or 100 mg/kg) or this compound (50 mg/kg) via daily oral gavage. The anti-colitis effects were validated through fecal microbiota transplantation (FMT) from silibinin-treated mice and in mice pre-treated with broad-spectrum antibiotics to deplete the gut microbiota [3].
  • In Vitro Assessment: The metabolite's anti-inflammatory activity was confirmed in cell-based studies, showing it significantly inhibited inflammatory responses [3].
  • Mechanistic Insight: Researchers used colonic GAT-3 knockdown models and found that silencing this transporter abolished the protective effects of both silibinin and this compound, firmly establishing the GAT-3/RARβ/RORγt axis as essential to its mechanism [3].

Mechanisms of Action: A Visual Pathway

The anti-inflammatory mechanism of this compound is distinct. The diagram below illustrates its unique signaling pathway.

G DHIV This compound (DHIV) GAT3 GABA Transporter 3 (GAT-3) DHIV->GAT3 Targets RARB Retinoic Acid Receptor β (RARβ) GAT3->RARB Activates GAT-3/RARβ/RORγt Axis RORGT Transcription Factor RORγt RARB->RORGT Downregulates Th17 Th17 Cell Differentiation & Pro-inflammatory Factors RORGT->Th17 Promotes Inflammation Reduced Intestinal Inflammation Th17->Inflammation Leads to

Key Differentiating Factors for Researchers

For a research and development audience, the following points highlight the unique value of this compound:

  • Novel and Specific Target: Unlike SCFAs that act through broad GPCR signaling, this metabolite operates through a highly specific pathway targeting colonic GAT-3, offering a potential new target for precision therapies in ulcerative colitis [3].
  • Gut Microbiota-Dependent Effect: Its production and efficacy are intrinsically linked to a specific gut microbiota composition, particularly enriched by the botanical compound silibinin and associated with Alistipes species. This positions it within the growing field of microbiota-metabolite-host axis therapeutics [3].
  • Direct Anti-inflammatory Action in Colitis: While SCFAs like acetate demonstrate broad systemic importance in contexts like HSCT [7], and isovaleric acid shows efficacy in metabolic hyperlipidemia [5], this compound has demonstrated a direct and potent protective role in a dedicated model of inflammatory bowel disease (IBD) [3].

References

Comparative Activity of Dihydroxyacid Dehydratase (DHAD) Across Species

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key activity data for DHAD enzymes from various species, primarily measured by their activity on different substrates. The unit U/mg represents micromoles of substrate converted per minute per milligram of enzyme under specified assay conditions [1].

Species/Enzyme DHIV (BCAA Pathway) D-glycerate D-gluconate Key Characteristics
Paralcaligenes ureilyticus (PuDHT) [1] Not Active 0.31 ± 0.03 U/mg 48.23 ± 1.18 U/mg Sugar acid-specific dehydratase (DHT); prefers longer sugar acids [1].
Fontimonas thermophila (FtDHAD) [1] 12.92 ± 0.63 U/mg 0.96 ± 0.07 U/mg Not Active A bona fide DHAD; also has significant activity on short sugar acids [1].
Saccolobus solfataricus (SsDHAD) [1] 0.75 ± 0.03 U/mg 0.02 ± 0.00 U/mg 0.77 ± 0.04 U/mg Promiscuous enzyme with low but broad activity across substrate types [1].
Mycobacterium tuberculosis (MtDHAD) [1] 1.87 ± 0.06 U/mg - - Characterized branched-chain activity [1].
Arabidopsis thaliana (AthDHAD) [1] Active (value not provided) - - Binds a [2Fe-2S] cluster; targeted for herbicide development [2] [3].
Escherichia coli (EcDHAD) Active (value not provided) - - Binds an oxygen-labile [4Fe-4S] cluster [3] [4].

Experimental Protocols and Methodologies

The experimental data in the table above were generated using standardized biochemical and structural biology techniques. Here are the details of the key methodologies cited in the research.

Enzyme Activity Assay
  • Objective: To measure the catalytic activity (Vmax in U/mg) of DHAD/DHT enzymes against various substrates.
  • Protocol:
    • Reaction Setup: Activity is typically determined at a specified temperature (e.g., 30°C or 50°C) with a substrate concentration of 25 mM [1].
    • Detection Method: The reaction is often coupled to a system where the product (a 2-keto acid) is detected. A common method uses the ferric-phenanthroline complex, which forms a colored adduct with the keto-acid product, allowing for spectrophotometric measurement [1].
    • Calculation: One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 μmol of product per minute. Specific activity is then calculated by dividing the total units by the mass of protein (mg) in the assay [1].
Microscale Thermophoresis (MST) Binding Assay
  • Objective: To determine the binding affinity (Kd) between a DHAD enzyme and a potential inhibitor.
  • Protocol:
    • Labeling: The target protein (e.g., AtDHAD) is fluorescently labeled.
    • Binding Series: A constant concentration of the labeled protein is mixed with a series of dilutions of the ligand (inhibitor) to create a concentration gradient.
    • Measurement: The mixtures are loaded into capillaries, and a microscopic temperature gradient is applied. The movement of protein molecules (thermophoresis) in this gradient changes when the ligand binds, altering the hydration shell or size of the protein.
    • Analysis: The change in fluorescence is plotted against the ligand concentration, and the dissociation constant (Kd) is calculated by fitting the binding curve. This method was used to show that inhibitor I-6e binds to AtDHAD with a Kd of 1 µM [2].
Protein Crystallography
  • Objective: To determine the three-dimensional atomic structure of the DHAD enzyme, often in complex with a substrate or inhibitor, to understand the binding mechanism.
  • Protocol:
    • Protein Purification & Crystallization: The recombinant DHAD is overexpressed, purified, and induced to form high-quality crystals.
    • Soaking/Co-crystallization: The crystal is soaked in a solution containing the inhibitor, or the protein-inhibitor complex is crystallized together.
    • Data Collection & Modeling: X-ray diffraction data is collected, and an electron density map is generated. The atomic model of the protein-inhibitor complex is built and refined into this map. This technique revealed the 2.19 Å resolution structure of the AtDHAD–I-6e complex, confirming how the inhibitor occupies the active site [2].

DHAD in the Branched-Chain Amino Acid Pathway

The diagram below illustrates the role of DHAD in the essential biosynthetic pathway for branched-chain amino acids (BCAAs), which is a target for herbicide development [2].

Start BCAA Biosynthesis Pathway AHAS Acetolactate Synthase (AHAS) (EC 2.2.1.6) Start->AHAS KARI Ketol-Acid Reductoisomerase (KARI) (EC 1.1.1.86) AHAS->KARI DHAD Dihydroxyacid Dehydratase (DHAD) (EC 4.2.1.9) KARI->DHAD 2,3-Dihydroxyacids End α-Keto Acids DHAD->End Dehydration

This pathway is present in plants, bacteria, and fungi but not in animals, making it an excellent target for selective herbicide development [2]. While over 50 commercial herbicides target AHAS, DHAD represents a promising, underexploited target to overcome growing weed resistance [2].

Key Insights for Research and Development

  • Fe-S Cluster Diversity: A critical difference between species is the type of iron-sulfur cluster in DHAD's active site. Plant DHADs (like those from Arabidopsis thaliana and spinach) typically contain an oxygen-resistant [2Fe-2S] cluster, while bacterial DHADs (like E. coli) often have an oxygen-labile [4Fe-4S] cluster [3] [4]. This impacts the enzyme's stability and reactivity under oxidative stress.
  • Exploiting Active Site Differences: Comparative structural analysis shows that while the core residues for Fe-S and Mg²⁺ coordination are conserved, the spatial arrangement of other active site residues (like Phe181, Ser489, and Tyr215 in AtDHAD) can vary significantly between species [2]. These differences can be exploited to design species-specific inhibitors.
  • Substrate Promiscuity for Biotechnology: Some DHADs, like the one from Saccolobus solfataricus, are promiscuous and can act on non-native sugar acid substrates like D-glycerate. This property is being leveraged in cell-free systems to produce biofuels like isobutanol [1]. Engineering DHADs for enhanced activity on these substrates is an active area of research.

References

efficacy (R)-2,3-Dihydroxy-isovalerate ulcerative colitis models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Comparative Efficacy

The core proposed mechanism by which (R)-2,3-dihydroxy-isovalerate ameliorates colitis is through the GAT-3/RARβ/RORγt axis [1] [2]. The following diagram summarizes this signaling pathway and the experimental workflow used to identify it.

G Silibinin Metabolite Anti-Colitis Pathway Silibinin Silibinin GutMicrobiota Gut Microbiota (Alistipes spp.) Silibinin->GutMicrobiota Metabolite This compound GutMicrobiota->Metabolite GAT3 GABA Transporter 3 (GAT-3) Metabolite->GAT3 RARb Retinoic Acid Receptor β (RARβ) GAT3->RARb RORgt Transcription Factor RORγt RARb->RORgt Th17 Th17 Cell Differentiation & Inflammation RORgt->Th17 Colitis Colitis Amelioration Th17->Colitis

The table below provides a quantitative summary of the efficacy data for this compound and a comparison with other therapeutic alternatives mentioned in the search results.

Therapeutic Agent Experimental Model Key Efficacy Parameters (vs. Control) Proposed Primary Mechanism
This compound [1] [2] DSS-induced murine colitis Ameliorated disease activity; restored protective effects after antibiotic use. Targets colonic GAT-3, modulating RARβ/RORγt axis to reduce inflammation.
Silibinin [1] [2] DSS-induced murine colitis Ameliorated colitis; benefits negated by antibiotic pretreatment. Modulates gut microbiota, enriching this compound.
Indigo Naturalis (High Dose >600 mg/kg) [3] DSS/TNBS-induced murine colitis Significant improvement in histopathological index (SMD = -3.55); lower DAI score; longer colon length. Aryl hydrocarbon receptor (AhR) activation; anti-inflammatory; gut microbiota modulation.
Baitouweng Decoction (BTW) [4] DSS-induced murine colitis Reduced DAI score and pathological damage; regulated Th17/Treg balance; increased SCFAs (acetate, propionate, isovalerate). Inhibition of ERK/NF-κB signaling pathway; restoration of intestinal epithelial barrier.
Upadacitinib [5] Human RCTs (Phase 2b/3) Highest rank for inducing clinical remission (99.08%) and endoscopic improvement (99.32%) in moderate-to-severe UC. Janus kinase (JAK) inhibitor.

Experimental Protocols & Key Findings

The evidence for this compound is built upon a series of interconnected experiments. The following workflow diagram outlines the key steps undertaken in the primary referenced study.

G Experimental Workflow for Metabolite Validation Step1 1. Establish Silibinin Efficacy DSS-induced colitis mice treated with Silibinin. Step2 2. Confirm Gut Microbiota Role Antibiotic pretreatment negates Silibinin benefits. FMT from Silibinin-treated mice confers protection. Step1->Step2 Step3 3. Identify Active Metabolite Metabolic profiling identifies this compound produced by Alistipes species. Step2->Step3 Step4 4. Validate Metabolite Efficacy This compound shows anti-inflammatory effects in vitro and protects against colitis in vivo, even with antibiotics. Step3->Step4 Step5 5. Elucidate Molecular Target Knockdown of colonic GAT-3 diminishes protective effects, confirming its essential role in the pathway. Step4->Step5

Here are the detailed methodologies for the key experiments illustrated above:

  • Animal Model of Colitis: Colitis was induced in male C57BL/6 mice (6 weeks old) by administering 2.5% (w/v) Dextran Sulfate Sodium (DSS) in their drinking water for 10 consecutive days [2]. This model reliably produces UC-like symptoms including epithelial erosion, inflammatory cell infiltration, diarrhea, and weight loss [6].
  • Therapeutic Intervention: Mice received daily oral gavage of This compound (50 mg/kg) from day 1 to day 10 alongside DSS exposure [2]. This dose was selected based on preliminary experiments showing no toxicity up to 150 mg/kg.
  • Gut Microbiota Depletion: A separate group of mice was pretreated with a broad-spectrum antibiotic (ABX) cocktail (ampicillin, streptomycin, colistin) in drinking water for two weeks before DSS induction and silibinin treatment to deplete the gut microbiota [1] [2].
  • Fecal Microbiota Transplantation (FMT): Fresh fecal pellets from donor mice with DSS-induced colitis that had been treated with silibinin were homogenized in sterile PBS and administered via oral gavage to recipient mice with colitis [2].
  • Target Validation: The critical role of the GABA Transporter 3 (GAT-3) was confirmed by knocking down its expression in the colon, which diminished the anti-colitis effects of both silibinin and the metabolite [1].

Interpretation and Research Implications

The data positions this compound as a novel, microbiota-derived metabolite with a potentially unique mechanism of action centered on the GAT-3/RARβ/RORγt axis [1]. This distinguishes it from other natural products like Indigo Naturalis (AhR pathway) or Baitouweng Decoction (ERK/NF-κB pathway) [4] [3].

  • Advantages for Drug Development: Its defined chemical structure and specific molecular target make it an attractive candidate for developing small-molecule therapies, as opposed to complex mixtures like botanical drugs.
  • Current Limitations: The current evidence is preclinical, derived entirely from rodent models. The pharmacokinetics, optimal human dosing, and safety profile of the purified metabolite remain unknown. Furthermore, the gut microbiota dependency suggests inter-individual variation in microbiome composition could influence its efficacy.
  • Comparative Efficacy Note: While the JAK inhibitor Upadacitinib shows very high efficacy in human trials, it represents a broad immunosuppressive approach [5]. This compound offers a potential alternative pathway that may have a different safety and efficacy profile, though this is yet to be determined.

References

validation dihydroxyacid dehydratase essentiality Mycobacterium tuberculosis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation of DHAD Essentiality in M. tuberculosis

Experimental Method Key Findings on Essentiality Experimental Context/Model Citation
Saturating Transposon Mutagenesis (TnSeq) Gene Rv0189c is identified as essential for growth. In vitro growth on agar plates. [1]
Antisense RNA Downregulation Marked impairment of bacterial growth; growth restored upon supplementation with branched-chain amino acids (BCAAs): isoleucine, leucine, and valine. In vitro culture (Middlebrook 7H9 broth) and in vivo mouse model (lungs of infected mice). [2]
Gene Expression Analysis Upregulation of Rv0189c observed during early exponential growth, under acid stress, and in an ex vivo environment. In vitro stress conditions and ex vivo. [2]
Transposon Site Hybridization (TraSH) Identified as a gene required for survival during in vivo infection. Mouse model of infection. [3] [4]
Enzyme Inhibition by Nitric Oxide (NO) Bacterial growth inhibited by NO exposure; growth restored by supplementation with BCAAs. In vitro culture in minimal medium. [2]
Structural & Functional Characterization Confirmed Rv0189c encodes a functional DHAD; essentiality inferred from its critical role in the biosynthesis of BCAAs and coenzyme A, and absence in mammals. In vitro biochemical and structural analysis. [3] [4]

Detailed Experimental Evidence and Protocols

The following section provides more detail on the key experiments that established DHAD as a high-value drug target.

  • Genetic Evidence of Essentiality

    • Method: High-density saturating transposon mutagenesis was used to create a library of mutants, followed by deep sequencing (TnSeq). This genome-wide approach identifies genomic regions that cannot tolerate transposon insertions, indicating genes essential for survival.
    • Finding for DHAD: The gene Rv0189c was found to be essential for in vitro growth, as no transposon insertions were detected in this gene, confirming it is required for bacterial viability under standard laboratory conditions [1].
  • Evidence from Gene Silencing in Host Models

    • Method: The role of DHAD during infection was tested using antisense RNA technology. A plasmid encoding antisense mRNA for Rv0189c was introduced into M. tuberculosis, leading to targeted downregulation of the DHAD enzyme.
    • Finding: M. tuberculosis with downregulated DHAD showed markedly poor growth in the lungs of infected mice and in liquid culture. Critically, this growth defect was reversed when the culture medium was supplemented with a mix of branched-chain amino acids (valine, leucine, and isoleucine), directly linking the growth impairment to the inhibition of the BCAA biosynthesis pathway in which DHAD operates [2].
  • Functional and Chemical Validation

    • Method: The vulnerability of DHAD to inhibition was demonstrated using nitric oxide (NO) and a specific herbicide, aspterric acid. The effect of NO was tested by exposing bacterial cultures to an NO donor and monitoring growth with and without BCAA supplementation.
    • Finding: NO exposure inhibited bacterial growth, and this inhibition was reversed by BCAA supplementation, indicating that NO targets DHAD activity. Furthermore, the direct inhibition of the purified DHAD enzyme by aspterric acid was demonstrated, validating it as a potential lead compound for drug development [3] [4] [2].

The Role of DHAD in M. Tuberculosis Metabolism

The essentiality of DHAD stems from its crucial role in core metabolism. The diagram below illustrates its position in the biosynthetic pathway for branched-chain amino acids (BCAAs) and its connection to coenzyme A synthesis, explaining why inhibiting this enzyme is lethal to the bacterium.

architecture Pyruvate Pyruvate 2,3-Dihydroxy-3-methylvalerate 2,3-Dihydroxy-3-methylvalerate Pyruvate->2,3-Dihydroxy-3-methylvalerate Biosynthetic Steps 2,3-Dihydroxy-isovalerate 2,3-Dihydroxy-isovalerate Pyruvate->2,3-Dihydroxy-isovalerate Biosynthetic Steps DHAD Dihydroxyacid Dehydratase (DHAD, Rv0189c) 2,3-Dihydroxy-3-methylvalerate->DHAD 2,3-Dihydroxy-isovalerate->DHAD 2-Keto-2-methylvalerate 2-Keto-2-methylvalerate Isoleucine (Ile) Isoleucine (Ile) 2-Keto-2-methylvalerate->Isoleucine (Ile) 2-Ketoisovalerate 2-Ketoisovalerate Valine (Val) Valine (Val) 2-Ketoisovalerate->Valine (Val) Leucine (Leu) Leucine (Leu) 2-Ketoisovalerate->Leucine (Leu) Pantothenate (Coenzyme A) Pantothenate (Coenzyme A) 2-Ketoisovalerate->Pantothenate (Coenzyme A) DHAD->2-Keto-2-methylvalerate DHAD->2-Ketoisovalerate AspterricAcid Aspterric Acid (Inhibitor) AspterricAcid->DHAD NO Nitric Oxide (NO) (Inactivates Cluster) NO->DHAD

As the diagram shows, DHAD catalyzes a critical dehydration step in the synthesis of the precursor molecules for valine and isoleucine. Furthermore, its product, 2-ketoisovalerate, is also a precursor for leucine and for pantothenate, which is a vital component of coenzyme A [3] [4]. This dual role makes DHAD indispensable.

Conclusion and Research Implications

The collective data robustly validates DHAD (Rv0189c) as an essential enzyme for M. tuberculosis:

  • Genetic Essentiality: Confirmed by multiple advanced genetic techniques [1] [2].
  • Essential for Pathogenesis: Its critical role is demonstrated not just in lab cultures but, more importantly, during infection in a mouse model [2].
  • Vulnerable Target: The enzyme is susceptible to chemical inhibition, as shown by its inactivation by NO and the natural herbicide aspterric acid, which is a promising starting point for drug design [3] [4].
  • Selectivity Advantage: Since the DHAD enzyme has no mammalian counterpart, drugs targeting it are expected to have high selectivity and a favorable safety profile [2].

References

aspterric acid inhibition dihydroxyacid dehydratase potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of DHAD Inhibitors

Compound Name Type Target Organism Potency (Kd/Ki/IC₅₀) Herbicidal Activity Key Characteristics
Aspterric Acid Natural Product Arabidopsis thaliana (Plant) Sub-micromolar range (Kd not specified) [1] Active at 250 µM [1] Binds competitively; inspiration for rational design [1].
I-6e Synthetic Derivative Arabidopsis thaliana (Plant) Kd = 1 µM [1] 100% efficacy on some weeds at 150 g ai/ha [1] Stronger affinity than natural substrate; broad-spectrum [1].
I-6 Synthetic Derivative Arabidopsis thaliana (Plant) Kd = 2.79 µM [1] Inhibits seed germination at 50 μg/mL [1] Validated scaffold for DHAD inhibitor design [1].
Natural Substrate Substrate Arabidopsis thaliana (Plant) Kd = 5.39 µM [1] N/A 2,3-dihydroxy-3-methylbutanoic acid; reference point [1].
Tartronic Acid (TA) Synthetic Molecule Synechocystis sp. (Cyanobacteria) Information missing [1] Inhibits microbial growth [1] Targets DHAD in microbes [1].

Experimental Data and Protocols

The data in the table above is derived from several key experimental approaches. Here are the methodologies for the core assays cited.

Binding Affinity Measurement (Microscale Thermophoresis - MST)
  • Objective: To determine the dissociation constant (Kd), which quantifies the binding affinity between DHAD and the inhibitor.
  • Protocol Summary: The DHAD protein is labeled with a fluorescent dye. A constant concentration of the labeled protein is mixed with a series of dilutions of the inhibitor, creating a concentration gradient. Each sample is loaded into a capillary, and the movement of the protein-inhibitor complex in a temperature gradient (thermophoresis) is measured by fluorescence. The change in thermophoretic behavior is plotted against the inhibitor concentration to calculate the Kd value [1].
  • Key Data Output: The Kd value of 1 µM for compound I-6e was determined this way, showing it binds more tightly to AtDHAD than the natural substrate (Kd = 5.39 µM) [1].
In Vitro Enzyme Activity Assay
  • Objective: To confirm that binding of the inhibitor actually disrupts DHAD's catalytic function.
  • Protocol Summary: The catalytic activity of DHAD is measured by monitoring the consumption of its natural substrate (e.g., 2,3-dihydroxy-3-methylbutanoate) or the formation of its product (e.g., 2-keto-3-methylvalerate). The reaction is carried out with the purified DHAD enzyme in the presence and absence of the inhibitor. The rate of the reaction is measured, often spectrophotometrically [2] [1].
  • Key Data Output: Aspterric acid was identified as a DHAD inhibitor through such activity-based assays [1]. For recombinant AfIlv3A (the DHAD from Aspergillus fumigatus), DHAD activity was confirmed in vitro, establishing a foundation for inhibition studies [2].
Co-crystallization and X-ray Diffraction
  • Objective: To visualize the atomic-level interactions between the inhibitor and the DHAD enzyme, providing a structural basis for inhibition.
  • Protocol Summary: The DHAD protein is purified and mixed with the inhibitor to form a stable complex. This complex is crystallized, and the crystal is exposed to an X-ray beam. The resulting diffraction pattern is used to solve the three-dimensional structure of the protein-inhibitor complex [3] [1].
  • Key Data Output: The crystal structure of the AtDHAD–I-6e complex was solved at 2.19 Å resolution, revealing how the α-hydroxycarboxylic acid moiety coordinates with the Mg²⁺ ion and iron-sulfur cluster in the active site [1]. Similarly, the structure of a DHAD homolog from Aspergillus terreus has been deposited (PDB ID: 9IX7) [3].
Herbicidal Efficacy and Crop Safety Tests
  • Objective: To evaluate the potency and selectivity of the inhibitor in a biological context.
  • Protocol Summary: Compounds are applied to a variety of weed species and important crop plants (like rice) under controlled conditions. The assays evaluate the impact on seed germination and plant growth over time, determining the minimum effective dose and assessing selectivity between weeds and crops [1].
  • Key Data Output: Compound I-6e showed 100% efficacy against weeds like Avena fatua and Setaria viridis at a dose of 150 g ai/ha, while demonstrating safety for rice crops, highlighting its potential as a herbicide lead [1].

Mechanism of DHAD Inhibition by Aspterric Acid and Derivatives

The diagram below illustrates the established competitive inhibition mechanism shared by aspterric acid and its synthetic derivatives, which mimics the natural substrate.

G Substrate Natural Substrate (2,3-dihydroxyacid) DHAD DHAD Enzyme (Mg²⁺, [Fe-S] Cluster) Substrate->DHAD Catalytic Conversion Inhibitor Aspterric Acid / I-6e Inhibitor->DHAD Binds Competitively Product Product (2-ketoacid) DHAD->Product Reaction Blocked

The structural analysis reveals that this inhibition works through a "mimic and block" mechanism [1]:

  • Molecular Mimicry: The α-hydroxycarboxylic acid moiety in aspterric acid and I-6e mimics the same chemical group in the natural DHAD substrate.
  • Active Site Competition: This shared moiety allows the inhibitors to enter the enzyme's active site, where they coordinate with the essential Mg²⁺ ion and the [Fe-S] cluster, just as the substrate does.
  • Blocking Catalysis: By occupying the active site without being converted, these inhibitors physically prevent the natural substrate from binding, thereby halting the BCAA biosynthesis pathway [1].

References

correlation (R)-2,3-Dihydroxy-isovalerate levels anti-colitis effects

Author: Smolecule Technical Support Team. Date: February 2026

The Mechanistic Pathway of DHIV

The anti-colitis effect of DHIV is not random but occurs through a specific and well-defined signaling axis, known as the GAT-3/RARβ/RORγt axis [1]. The diagram below illustrates how DHIV interacts with this pathway to reduce inflammation.

DHIV (R)-2,3-Dihydroxy-isovalerate (DHIV) GAT3 GABA Transporter 3 (GAT-3) DHIV->GAT3 Targets RARB Retinoic Acid Receptor β (RARβ) GAT3->RARB Influences RORGT Retinoid-related Orphan Receptor γt (RORγt) RARB->RORGT Suppresses Inflammation Reduced Colitis Inflammation RORGT->Inflammation Leads to

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodological details from the foundational study [2].

  • Animal Model: The study used 6-week-old male C57BL/6 mice. Colitis was induced by administering 2.5% (w/v) dextran sulfate sodium (DSS) in drinking water for 10 consecutive days.
  • DHIV Administration: this compound (purity ≥98%) was administered via daily oral gavage at a dose of 50 mg/kg throughout the 10-day DSS exposure period.
  • Critical Validation Experiment: To confirm the effect was dependent on DHIV and not other microbial factors, a separate group of mice was pre-treated with a broad-spectrum antibiotic cocktail (ABX) for 2 weeks to deplete gut microbiota. During subsequent DSS exposure, these mice received both silibinin and DHIV. The results showed that DHIV restored the protective effects of silibinin in these microbiota-depleted mice.
  • Mechanistic Confirmation: The knockdown of colonic GAT-3 was performed. This intervention diminished the impact of silibinin on the GAT-3/RARβ/RORγt axis and its anti-colitis effects, confirming the pathway's centrality.

Comparative Context with Other Anti-Colitis Approaches

To help you position DHIV within the broader research landscape, it is useful to compare its origin and target with other compounds under investigation. Unlike direct inhibitors or biologics, DHIV is a microbiota-derived metabolite that acts on a unique target.

Compound / Agent Type / Origin Primary Molecular Target or Pathway
This compound Microbiota-derived metabolite GAT-3 / RARβ / RORγt axis [1]
Hypersampsonone H Natural product from H. sampsonii PDE4 / cAMP / PKA / CREB pathway [3]
Duvakitug Human monoclonal antibody (Biologic) TL1A (TNF-like ligand 1A) [4]
Various CAM & Synthetic Compounds* Natural & Synthetic Small Molecules Various (e.g., PAD enzymes, STAT/iNOS, SIRT-1/NF-κB) [5]

*This category includes compounds like Resveratrol, Quinacrine, and Cl-Amidine, which have diverse mechanisms [5].

The discovery of DHIV highlights a growing area of interest: targeting the gut-microbiota-host axis for therapeutic intervention in ulcerative colitis.

References

×

Physical Description

Solid

XLogP3

-0.9

Wikipedia

(R)-2,3-dihydroxy-3-methylbutanoate
(R)-2,3-dihydroxy-3-methylbutanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 04-14-2024

Explore Compound Types